molecular formula C24H46O4 B612319 20-(tert-Butoxy)-20-oxoicosanoic acid CAS No. 683239-16-9

20-(tert-Butoxy)-20-oxoicosanoic acid

Katalognummer: B612319
CAS-Nummer: 683239-16-9
Molekulargewicht: 398.6 g/mol
InChI-Schlüssel: JUCDAUSILDWYOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

20-(tert-Butoxy)-20-oxoicosanoic acid is a useful research compound. Its molecular formula is C24H46O4 and its molecular weight is 398.6 g/mol. The purity is usually 98%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

20-[(2-methylpropan-2-yl)oxy]-20-oxoicosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O4/c1-24(2,3)28-23(27)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22(25)26/h4-21H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCDAUSILDWYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683239-16-9
Record name 20-(tert-Butoxy)-20-oxoicosanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 20-(tert-Butoxy)-20-oxoicosanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 20-(tert-Butoxy)-20-oxoicosanoic acid, a valuable long-chain hydrophobic linker intermediate. This compound plays a crucial role in the development of advanced therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as well as in lipid-based drug delivery systems.[][2][3][4][5] Its utility also extends to being a synthetic intermediate for complex lipophilic molecules and a reference compound in analytical chemistry.[] This document outlines the primary synthetic methodology, experimental protocols, and key characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 683239-16-9[3][6]
Molecular Formula C24H46O4[3][6][7]
Molecular Weight 398.62 g/mol [3][4][6]
IUPAC Name 20-[(2-methylpropan-2-yl)oxy]-20-oxoicosanoic acid[][3][7]
Synonyms Eicosanedioic acid mono-tert-butyl ester, Eicosanedioic acid 1-tert-butyl ester[][3]
Appearance Solid[4][8]
Solubility Soluble in DMSO[]
Storage Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20 °C to -80°C.[][5][][5]

Synthetic Pathway

The most commonly cited synthesis of this compound involves the selective mono-esterification of eicosanedioic acid. The reaction utilizes N,N-dimethylformamide di-tert-butyl acetal (B89532) to introduce the tert-butyl ester group.

Synthesis_Pathway Eicosanedioic_acid Eicosanedioic Acid Product This compound Eicosanedioic_acid->Product Reaction Reagent N,N-Dimethylformamide di-tert-butyl acetal Reagent->Product Solvent Toluene (B28343) 95°C, 30 min Solvent->Product

Caption: Synthetic route to this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from eicosanedioic acid.[6]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Eicosanedioic Acid342.513 g8.76
N,N-Dimethylformamide di-tert-butyl acetal203.332.1 mL8.76
Toluene-25 mL-
Dichloromethane-As needed-
Water-As needed-

Procedure:

  • To a suitable reaction vessel, add eicosanedioic acid (3 g, 8.76 mmol) and toluene (25 mL).

  • Add N,N-dimethylformamide di-tert-butyl acetal (2.1 mL, 8.76 mmol) to the mixture.

  • Heat the reaction mixture to 95°C and stir for 30 minutes.

  • After the reaction is complete, filter the mixture.

  • Evaporate the filtrate to obtain an oil.

  • Redissolve the oil in dichloromethane.

  • Wash the organic phase with water.

  • Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Evaporate the solvent to yield the final product.

Yield: 722 mg (21%) of this compound was obtained and used without further purification.[6]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants Mix Eicosanedioic Acid, N,N-Dimethylformamide di-tert-butyl acetal, and Toluene Heating Heat at 95°C for 30 minutes Reactants->Heating Filtration Filter the mixture Heating->Filtration Evaporation1 Evaporate to an oil Filtration->Evaporation1 Redissolution Redissolve in Dichloromethane Evaporation1->Redissolution Washing Wash with Water Redissolution->Washing Drying Dry the organic phase Washing->Drying Evaporation2 Evaporate the solvent Drying->Evaporation2 Product Final Product: This compound Evaporation2->Product

Caption: Workflow for the synthesis and purification process.

Characterization Data

The structure of the synthesized this compound was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (CDCl₃): [6]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.90br s1H-COOH
2.35t2H-CH₂-COOH
2.20t2H-CH₂-COO(tBu)
1.60m4H-CH₂-CH₂-COOH, -CH₂-CH₂-COO(tBu)
1.45s9H-C(CH₃)₃
1.40-1.20m28H-(CH₂)₁₄-

Applications

This compound is a key intermediate in the synthesis of the API Tirzepatide.[3] Its long aliphatic chain and orthogonal protecting groups make it an ideal linker for various bioconjugation applications. It is primarily used in scientific research as a non-cleavable linker for creating antibody-drug conjugates (ADCs) and as a linker for PROTACs.[2][3][4][5] The molecule's amphiphilic nature also allows for its use as a surfactant or emulsifier in various formulations.[]

References

In-Depth Technical Guide: 20-(tert-Butoxy)-20-oxoicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-(tert-Butoxy)-20-oxoicosanoic acid is a bifunctional, long-chain fatty acid derivative of significant interest in the fields of bioconjugation and pharmaceutical development. Its structure, featuring a terminal carboxylic acid and a tert-butyl protected carboxylic acid at the opposing end of a twenty-carbon aliphatic chain, makes it a valuable non-cleavable linker. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visual workflows are presented to aid in its practical application.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] It exhibits poor solubility in water but is soluble in organic solvents such as N,N-Dimethylformamide (DMF), methanol, and sparingly soluble in glacial acetic acid.[1][2] Its long hydrophobic alkyl chain and terminal polar functional groups give it amphiphilic characteristics, making it useful as a surfactant or emulsifier in certain formulations.[]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 20-[(2-methylpropan-2-yl)oxy]-20-oxoicosanoic acid[4][5]
Synonyms Eicosanedioic acid mono-tert-butyl ester, 20-tert-butoxy-20-oxoicosanoic acid[4][5]
CAS Number 683239-16-9[5]
Molecular Formula C₂₄H₄₆O₄[5]
Molecular Weight 398.62 g/mol [1][]
Melting Point 152-156 °C[1]
Boiling Point 496.0 ± 18.0 °C at 760 mmHg[]
Density 0.942 ± 0.06 g/cm³ (Predicted)[6]
Appearance White to off-white solid powder[1][2]
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[1][2]

Spectroscopic Data

While detailed spectra are proprietary to chemical suppliers, a description of the ¹H NMR spectrum has been reported.

  • ¹H NMR: A reported ¹H NMR spectrum in deuterated acetic acid (AcOD-d4) at 80°C shows characteristic signals for the aliphatic chain and terminal groups.[7] Key expected signals would include a singlet for the tert-butyl protons around 1.4 ppm, multiplets for the methylene (B1212753) protons of the long alkyl chain, and triplets for the methylene groups adjacent to the carbonyls.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the mono-esterification of eicosanedioic acid. Below is a representative protocol.

Materials:

  • Eicosanedioic acid

  • N,N-dimethylformamide di-tert-butyl acetal (B89532)

  • Toluene

Procedure:

  • In a round-bottom flask, suspend eicosanedioic acid in toluene.

  • Add N,N-dimethylformamide di-tert-butyl acetal to the suspension.

  • Heat the mixture with stirring at 95 °C for 30 minutes.

  • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until completion.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired eicosanedioic acid mono-tert-butyl ester.

Application as a Linker in Antibody-Drug Conjugate (ADC) Synthesis

The free carboxylic acid of this compound can be conjugated to amine residues (e.g., lysine) on an antibody using a carbodiimide (B86325) coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • EDC

  • NHS or sulfo-NHS

  • Activation buffer (e.g., 0.1 M MES, pH 4.5-5.0)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Desalting column

Procedure:

Step 1: Activation of the Linker

  • Dissolve this compound in an appropriate organic solvent (e.g., DMF) and then dilute into the activation buffer.

  • Add EDC (e.g., to a final concentration of 2 mM) and NHS or sulfo-NHS (e.g., to a final concentration of 5 mM) to the linker solution.

  • Allow the reaction to proceed for 15 minutes at room temperature to form the amine-reactive NHS ester.

Step 2: Conjugation to the Antibody

  • Add the activated linker solution to the antibody solution. The pH of the antibody solution should be between 7.2 and 7.5 for efficient coupling to lysine (B10760008) residues.

  • Incubate the reaction for 2 hours at room temperature with gentle mixing.

Step 3: Quenching and Purification

  • Quench the reaction by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10 mM) to hydrolyze any unreacted NHS esters.

  • Purify the resulting antibody-linker conjugate using a desalting column to remove excess linker and coupling reagents.

Mandatory Visualizations

Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product cluster_purification Purification eicosanedioic_acid Eicosanedioic Acid conditions Toluene, 95 °C, 30 min eicosanedioic_acid->conditions dmf_acetal N,N-Dimethylformamide di-tert-butyl acetal dmf_acetal->conditions product This compound conditions->product Mono-esterification purification Solvent Removal & Recrystallization/Chromatography product->purification

Caption: Workflow for the synthesis of this compound.

ADC Conjugation Workflow

G ADC Conjugation using this compound cluster_activation Linker Activation cluster_conjugation Conjugation cluster_finalization Final Steps linker This compound activated_linker Amine-Reactive NHS Ester linker->activated_linker + EDC/NHS edc_nhs EDC / NHS edc_nhs->activated_linker adc_conjugate Antibody-Linker Conjugate activated_linker->adc_conjugate antibody Antibody (with Lysine residues) antibody->adc_conjugate + Antibody (pH 7.2-7.5) quench Quenching adc_conjugate->quench purify Purification quench->purify final_adc Purified ADC purify->final_adc

Caption: General workflow for antibody-drug conjugate (ADC) synthesis.

Role in PROTAC Assembly

G Role of Linker in PROTAC Assembly cluster_components PROTAC Components cluster_assembly Assembly cluster_function Mechanism of Action poi_ligand Protein of Interest (POI) Ligand protac PROTAC Molecule poi_ligand->protac linker This compound (or derivative) linker->protac e3_ligand E3 Ligase Ligand e3_ligand->protac ternary_complex Formation of Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex Induces Proximity ubiquitination Ubiquitination of POI ternary_complex->ubiquitination degradation Proteasomal Degradation of POI ubiquitination->degradation

Caption: Logical relationship of the linker in PROTAC assembly and function.

Applications in Drug Development

The primary application of this compound is as a non-cleavable linker in the development of complex biotherapeutics.

  • Antibody-Drug Conjugates (ADCs): In ADCs, the linker tethers a cytotoxic payload to a monoclonal antibody. The long aliphatic chain of this linker can impart hydrophobicity to the ADC, which may influence its pharmacokinetic and pharmacodynamic properties.

  • PROTACs: In PROTACs, the linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein. The length and composition of the linker are critical for the formation of a stable and productive ternary complex.

  • Tirzepatide Synthesis: this compound is a key intermediate in the synthesis of Tirzepatide, a dual GIP and GLP-1 receptor agonist used for the treatment of type 2 diabetes.[4] In this context, it is part of the fatty acid moiety that is attached to a lysine residue of the peptide to extend its half-life.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable chemical tool for researchers and professionals in drug development. Its well-defined structure and bifunctional nature allow for its use as a stable, non-cleavable linker in the construction of ADCs and PROTACs. The experimental protocols and workflows provided in this guide offer a starting point for the practical application of this compound in the synthesis of novel biotherapeutics.

References

An In-depth Technical Guide on the Physical Properties of 20-(tert-Butoxy)-20-oxoicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-(tert-Butoxy)-20-oxoicosanoic acid is a long-chain dicarboxylic acid mono-tert-butyl ester that has garnered significant interest in the field of drug development. Its bifunctional nature, featuring a terminal carboxylic acid and a tert-butyl protected carboxylic acid, makes it a valuable linker molecule. This technical guide provides a comprehensive overview of the known physical properties of this compound, its applications in pharmaceutical synthesis, and general experimental protocols for its characterization.

Core Applications in Drug Development

This compound is primarily utilized as a non-cleavable linker in the synthesis of complex bioconjugates.[1][2][3][4][5][6] Its long aliphatic chain imparts hydrophobicity, which can be advantageous for modulating the pharmacokinetic properties of therapeutic molecules. Key applications include:

  • Antibody-Drug Conjugates (ADCs): It serves as a linker to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.[1][2]

  • PROTACs (Proteolysis Targeting Chimeras): It is used to connect a target protein-binding ligand to an E3 ligase-recruiting ligand in the formation of PROTACs.

  • Peptide Synthesis: This molecule is a crucial intermediate in the synthesis of peptide-based drugs, such as the GLP-1 receptor agonists Semaglutide and Tirzepatide.[7][8] In the case of Tirzepatide, it forms part of the fatty acid side chain that is attached to a lysine (B10760008) residue in the peptide backbone, enhancing the drug's half-life.[7][8]

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in chemical syntheses.

PropertyValueSource(s)
Molecular Formula C₂₄H₄₆O₄[5][9]
Molecular Weight 398.6 g/mol [7][9]
CAS Number 683239-16-9[5][9]
Appearance White to off-white or beige solid[7][10]
Boiling Point 496.0 ± 18.0 °C at 760 mmHg[7][]
Density 0.9 ± 0.1 g/cm³[7][]
Melting Point Not explicitly available (may decompose)[7]
Flash Point 152.4 ± 14.7 °C[4][7]
Solubility Poor solubility in water; soluble in DMSO and alcohol organic solvents.[5][]
pKa 4.78 ± 0.10 (Predicted)[6]

Experimental Protocols

While specific experimental determinations for this compound are not widely published in peer-reviewed literature, the following are general methodologies for characterizing the physical properties of long-chain fatty acids, which would be applicable.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is placed into a capillary tube, which is then sealed at one end.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Observation: The temperature is slowly increased, and the range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point. For long-chain fatty acids, decomposition may be observed instead of a sharp melting point.

Determination of Boiling Point

The boiling point can be determined using distillation or a specialized apparatus for small sample sizes.

  • Apparatus Setup: For a micro-scale determination, a small amount of the liquid (if the substance is liquid at a measurable temperature) is placed in a test tube with an inverted capillary tube.

  • Heating: The test tube is heated in a heating bath.

  • Observation: As the substance is heated, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the temperature at which the liquid re-enters the capillary tube is recorded as the boiling point.

Determination of Solubility

The solubility of the compound in various solvents can be determined by a simple dissolution test.

  • Sample Preparation: A small, measured amount of this compound is placed in a series of test tubes.

  • Solvent Addition: A measured volume of a specific solvent (e.g., water, ethanol, DMSO) is added to each test tube.

  • Observation: The mixture is agitated, and the solubility is observed. This can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by measuring the amount of substance that dissolves in a given volume of solvent at a specific temperature.

Spectroscopic Analysis

Infrared (IR) spectroscopy is a key technique for the characterization of fatty acids.

  • Sample Preparation: The solid sample is typically mixed with KBr and pressed into a pellet, or a thin film is cast from a solution onto a salt plate.

  • Analysis: The sample is placed in an IR spectrometer, and the spectrum is recorded.

  • Interpretation: The presence of characteristic peaks, such as the C=O stretch of the carboxylic acid and ester groups, and the long-chain C-H stretches, confirms the compound's functional groups.

Visualization of Application in Synthesis

The following diagram illustrates the role of this compound as a linker in the synthesis of the dual GIP and GLP-1 receptor agonist, Tirzepatide.

Tirzepatide_Synthesis_Linker cluster_reactants Starting Materials cluster_process Synthesis Step cluster_product Intermediate Product cluster_final Final Steps peptide Tirzepatide Peptide Backbone (with Lysine residue) coupling Amide Bond Formation peptide->coupling linker This compound activation Carboxylic Acid Activation linker->activation 1. activation->coupling 2. intermediate Protected Tirzepatide Intermediate coupling->intermediate 3. deprotection Deprotection intermediate->deprotection 4. final_product Tirzepatide (Active Pharmaceutical Ingredient) deprotection->final_product 5.

References

An In-Depth Technical Guide to the Structure Elucidation of 20-(tert-Butoxy)-20-oxoicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 20-(tert-butoxy)-20-oxoicosanoic acid, a key bifunctional linker molecule utilized in the synthesis of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its long aliphatic chain and orthogonal protecting groups make it a valuable component in drug development.[1][2]

Chemical Identity and Physical Properties

This compound is a long-chain dicarboxylic acid that is mono-esterified with a tert-butyl group. This structure provides both a reactive carboxylic acid for conjugation and a protected carboxylic acid that can be deprotected under specific conditions for further modification.

PropertyValueReference
Chemical Name This compound[3]
Synonyms Eicosanedioic acid mono-tert-butyl ester[4][5]
CAS Number 683239-16-9[3][6]
Molecular Formula C24H46O4[3][6]
Molecular Weight 398.62 g/mol [3][6]
Appearance White to off-white solid[4]
Solubility Soluble in DMSO and methanol[4]

Structure Elucidation via Spectroscopic Methods

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

A logical workflow for the structure elucidation process is outlined below:

structure_elucidation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Structure Confirmation synthesis Eicosanedioic Acid + N,N-dimethylformamide di-tert-butylacetal nmr NMR Spectroscopy (1H & 13C) synthesis->nmr Purified Product ftir FTIR Spectroscopy synthesis->ftir Purified Product ms Mass Spectrometry synthesis->ms Purified Product nmr_interp Proton & Carbon Environment nmr->nmr_interp ftir_interp Functional Group ID ftir->ftir_interp ms_interp Molecular Weight & Formula ms->ms_interp final_structure This compound nmr_interp->final_structure Combined Evidence ftir_interp->final_structure Combined Evidence ms_interp->final_structure Combined Evidence synthesis_workflow start Eicosanedioic Acid reaction Heat at 95°C for 30 min start->reaction reagent N,N-dimethylformamide di-tert-butylacetal in Toluene reagent->reaction workup Aqueous Workup & Purification reaction->workup product This compound workup->product linker_application molecule This compound free_acid Free Carboxylic Acid molecule->free_acid protected_ester tert-Butyl Ester molecule->protected_ester conjugation1 Conjugation to Targeting Moiety (e.g., Antibody) free_acid->conjugation1 deprotection Acidic Deprotection protected_ester->deprotection conjugation1->deprotection conjugation2 Conjugation to Payload (e.g., Drug) deprotection->conjugation2 final_conjugate Drug Conjugate conjugation2->final_conjugate

References

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 20-(tert-Butoxy)-20-oxoicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectral characteristics of 20-(tert-Butoxy)-20-oxoicosanoic acid. Given the absence of publicly available experimental spectra for this specific molecule, this guide furnishes predicted ¹H and ¹³C NMR data based on established spectroscopic principles for long-chain carboxylic acids and tert-butyl esters. It also includes detailed experimental protocols for data acquisition and illustrative diagrams of relevant workflows and biological pathways.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons in this compound. These predictions are based on typical values for similar functional groups and long alkyl chains.

1.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the tert-butyl group, and the methylene (B1212753) groups of the long aliphatic chain.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10-12Broad Singlet1HH OOC-(CH₂)₁₈-COOtBu
2.35Triplet2HHOOC-CH ₂-(CH₂)₁₇-COOtBu
2.28Triplet2HHOOC-(CH₂)₁₇-CH ₂-COOtBu
1.63Multiplet4HHOOC-CH₂-CH ₂-(CH₂)₁₅-CH ₂-CH₂-COOtBu
~1.25Multiplet28HHOOC-(CH₂)₂-(CH ₂)₁₄-(CH₂)₂-COOtBu
1.44Singlet9HHOOC-(CH₂)₁₈-COOC(CH ₃)₃

1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to display two carbonyl signals, one for the carboxylic acid and one for the tert-butyl ester, along with signals for the quaternary and methyl carbons of the tert-butyl group, and a series of signals for the methylene carbons in the long chain.

Chemical Shift (δ, ppm) Assignment
~179C OOH
~174C OOC(CH₃)₃
~80COOC (CH₃)₃
~34HOOC-C H₂-
~32HOOC-(CH₂)₁₇-C H₂-COOtBu
~29.0-29.7HOOC-(CH₂)₂-(C H₂)₁₄-(CH₂)₂-COOtBu
~28C(O)O-C(C H₃)₃
~25HOOC-CH₂-C H₂-
~24.5HOOC-(CH₂)₁₆-C H₂-CH₂-COOtBu

Experimental Protocols

The following section outlines a standard protocol for the acquisition of high-quality NMR spectra for a long-chain carboxylic acid derivative like this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For carboxylic acids, deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used to ensure solubility and observe the exchangeable carboxylic acid proton.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution and Transfer: Thoroughly dissolve the sample by gentle vortexing or sonication. Transfer the solution to a 5 mm NMR tube.

2.2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the overlapping methylene signals in the long alkyl chain.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum.

Visualization of Workflows and Pathways

3.1. Experimental Workflow for Compound Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound such as this compound.

G synthesis Synthesis of Compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation final_product Pure Characterized Compound structure_elucidation->final_product

Caption: General workflow for chemical synthesis and characterization.

3.2. Illustrative Biological Pathway: Fatty Acid Beta-Oxidation

As this compound is a long-chain fatty acid derivative, its carbon backbone is structurally related to endogenous fatty acids that undergo metabolic processes. The following diagram illustrates the core cycle of mitochondrial beta-oxidation, a key pathway in fatty acid metabolism.[2][3]

G acyl_coa Acyl-CoA (Cₙ) enoyl_coa trans-Δ²-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase fadh2 FADH₂ acyl_coa->fadh2 hydroxyacyl_coa L-β-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa β-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa Hydroxyacyl-CoA Dehydrogenase nadh NADH + H⁺ hydroxyacyl_coa->nadh shortened_acyl_coa Acyl-CoA (Cₙ₋₂) ketoacyl_coa->shortened_acyl_coa acetyl_coa Acetyl-CoA (to Krebs Cycle) ketoacyl_coa->acetyl_coa Thiolase fad FAD fad->acyl_coa h2o H₂O h2o->enoyl_coa nad NAD⁺ nad->hydroxyacyl_coa coa CoA-SH coa->ketoacyl_coa

Caption: The core cycle of mitochondrial fatty acid beta-oxidation.

References

An In-depth Technical Guide to the Mass Spectrometry of 20-(tert-Butoxy)-20-oxoicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 20-(tert-butoxy)-20-oxoicosanoic acid, a bifunctional linker molecule increasingly utilized in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs)[1][][3][4]. Understanding its behavior under mass spectrometric conditions is crucial for its characterization, quality control, and for studying its linkage to biomolecules.

Molecular Structure and Properties

This compound (CAS: 683239-16-9) is a long-chain dicarboxylic acid where one carboxylic acid group is protected as a tert-butyl ester[5][6]. This design allows for selective chemical modifications at the free carboxylic acid terminus[6].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC24H46O4[1][5]
Molecular Weight398.6 g/mol [1][5]
Monoisotopic Mass398.33960994 Da[5]
IUPAC Name20-[(2-methylpropan-2-yl)oxy]-20-oxoicosanoic acid[5]

Predicted Mass Spectrometric Fragmentation

Upon ionization, particularly in negative ion mode ESI, the deprotonated molecule [M-H]⁻ would be readily formed at the free carboxylic acid. In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ are expected[8]. Collision-induced dissociation (CID) of the parent ion is expected to yield characteristic fragment ions.

A key fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (56 Da) via a McLafferty-type rearrangement, or the loss of the entire tert-butoxy (B1229062) group (73 Da)[7][10]. The long alkyl chain can also undergo fragmentation, typically resulting in a series of neutral losses of hydrocarbons.

Table 2: Predicted Key Fragment Ions of this compound in ESI-MS/MS

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossIonization Mode
397.3321 ([M-H]⁻)341.2694C₄H₈ (Isobutylene)Negative
397.3321 ([M-H]⁻)323.2588C₄H₁₀O (tert-Butanol)Negative
399.3474 ([M+H]⁺)343.2848C₄H₈ (Isobutylene)Positive
399.3474 ([M+H]⁺)325.2742C₄H₁₀O (tert-Butanol)Positive
399.3474 ([M+H]⁺)57.0704C₄H₉⁺ (tert-Butyl cation)Positive

Note: The m/z values are calculated based on the monoisotopic mass.

Below is a diagram illustrating the predicted fragmentation pathway of this compound.

G Predicted ESI-MS/MS Fragmentation of this compound cluster_frags Key Fragments parent [M-H]⁻ m/z = 397.33 frag1 [M-H - C₄H₈]⁻ m/z = 341.27 (Loss of Isobutylene) parent->frag1 - C₄H₈ frag2 [M-H - C₄H₁₀O]⁻ m/z = 323.26 (Loss of tert-Butanol) parent->frag2 - C₄H₁₀O

Caption: Predicted fragmentation of the deprotonated molecule.

Experimental Protocols

A robust method for the analysis of this compound would typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

3.1 Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Serially dilute the stock solution to prepare working standards for calibration curves and quality controls.

  • Matrix Samples: For analysis in biological matrices, a protein precipitation or liquid-liquid extraction step would be necessary to remove interfering substances.

3.2 Liquid Chromatography

  • Column: A C18 reversed-phase column is suitable for the separation of this long-chain fatty acid derivative.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is a common choice[11].

  • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

  • Gradient: A representative gradient could be:

    • 0-2 min: 20% B

    • 2-15 min: ramp to 95% B

    • 15-20 min: hold at 95% B

    • 20-21 min: return to 20% B

    • 21-25 min: re-equilibration

3.3 Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated for optimal sensitivity.

  • MS1 Scan: A full scan from m/z 100-500 to identify the precursor ion.

  • MS/MS (Product Ion Scan): Fragment the selected precursor ion (e.g., m/z 397.33 in negative mode or 399.35 in positive mode) to obtain the fragmentation pattern.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor specific transitions (e.g., 397.33 -> 341.27).

Below is a diagram of a typical experimental workflow for the LC-MS/MS analysis.

G Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Standard/Sample Weighing prep2 Dissolution in Organic Solvent prep1->prep2 prep3 Serial Dilution prep2->prep3 lc LC Separation C18 Column Gradient Elution prep3->lc ms MS Detection ESI Source Tandem Mass Analyzer lc->ms proc1 Peak Integration ms->proc1 proc2 Quantification proc1->proc2

Caption: A generalized workflow for quantitative analysis.

Application in Signaling Pathways and Drug Development

As a bifunctional linker, this compound plays a crucial role in connecting a targeting moiety (like an antibody) to a payload (like a cytotoxic drug) in ADCs, or a target protein binder to an E3 ligase ligand in PROTACs[1][3]. Mass spectrometry is essential for confirming the successful conjugation and for studying the stability of the resulting conjugate.

The diagram below illustrates a conceptual signaling pathway intervention using a PROTAC constructed with a linker derived from this compound.

G Conceptual PROTAC-mediated Protein Degradation cluster_ternary Ternary Complex Formation protac PROTAC (Target Binder - Linker - E3 Ligase Ligand) ub Ubiquitination protac->ub target Target Protein target->protac target->ub e3 E3 Ubiquitin Ligase e3->protac e3->ub proteasome Proteasomal Degradation ub->proteasome

References

An In-depth Technical Guide to 20-(tert-Butoxy)-20-oxoicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 683239-16-9

This technical guide provides a comprehensive overview of 20-(tert-Butoxy)-20-oxoicosanoic acid, a critical bifunctional linker molecule. It is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and bioconjugation. This document details the compound's properties, synthesis, and primary applications, with a focus on its role in the creation of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), as well as its use in the synthesis of the notable pharmaceutical, Tirzepatide.

Core Compound Properties

This compound is a long-chain dicarboxylic acid monoester. Its structure features a twenty-carbon aliphatic chain, which imparts significant hydrophobicity, a terminal carboxylic acid group, and a tert-butyl ester at the opposite end. This mono-protection strategy is crucial for its function, allowing for selective, sequential chemical modifications.

A summary of its key quantitative and physical properties is presented below.

PropertyValue
CAS Number 683239-16-9[1][2][3][4][5]
Molecular Formula C₂₄H₄₆O₄[1][2][4]
Molecular Weight 398.62 g/mol [1][2][4]
Appearance White to off-white powder/solid[2][6]
Purity Typically ≥97% or ≥98%[1][4]
Solubility Soluble in DMSO; poor solubility in water but soluble in some organic solvents like alcohols.[2][7]
Storage Conditions Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C or -80°C.[1][4][7][8] Keep in a dark, inert atmosphere.[2]
Boiling Point (Predicted) 496.0 ± 18.0 °C at 760 mmHg[7][9]
Density (Predicted) 0.9 ± 0.1 g/cm³[7][9]

Synthesis and Characterization

The synthesis of this compound involves the selective mono-esterification of eicosanedioic acid. The tert-butyl group serves as a protecting group that can be removed under acidic conditions, which provides an orthogonal protection strategy in multi-step syntheses.

Experimental Protocol: Synthesis

This protocol outlines a general method for the synthesis of this compound from eicosanedioic acid.

Materials:

Procedure:

  • Acid Chloride Formation: Eicosanedioic acid is suspended in thionyl chloride and heated to reflux (approx. 80°C) for 3 hours to form the diacid chloride. Excess thionyl chloride is subsequently removed under reduced pressure.

  • Mono-esterification: The resulting crude diacid chloride is dissolved in dichloromethane. A solution of tert-butanol (1.1 equivalents) and pyridine (1.05 equivalents) in dichloromethane is added dropwise over 2 hours at room temperature (20°C). The reaction is allowed to proceed for an additional 3 hours.

  • Work-up: The reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure, showing the characteristic peaks for the tert-butyl group, the long methylene (B1212753) chain, and the carboxylic acid proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Applications in Drug Development and Bioconjugation

The bifunctional nature of this compound makes it an invaluable tool in medicinal chemistry and drug development. The free carboxylic acid can be coupled to an amine-containing molecule (e.g., a peptide, antibody, or targeting ligand), while the tert-butyl ester protects the other end. This ester can be deprotected later to reveal a second carboxylic acid for further conjugation.

Role as an ADC and PROTAC Linker

In the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs, this molecule acts as a non-cleavable, long-chain hydrophobic linker.[2][4][10][11] The long aliphatic chain can influence the physicochemical properties of the final conjugate, such as solubility and membrane permeability.

The general workflow for its use as a linker is depicted below.

ADC_PROTAC_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation cluster_deprotection Step 3: Deprotection cluster_final_conjugation Step 4: Final Payload Attachment Linker 20-(tert-Butoxy)-20- oxoicosanoic acid Activator EDC / NHS Linker->Activator ActivatedLinker Activated NHS Ester of Linker Activator->ActivatedLinker TargetingMolecule Targeting Molecule (e.g., Antibody, Ligand) with -NH2 group ActivatedLinker->TargetingMolecule Amide Bond Formation Conjugate1 Intermediate Conjugate Deprotection Acidic Conditions (e.g., TFA) Conjugate1->Deprotection Conjugate2 Deprotected Conjugate with free -COOH Deprotection->Conjugate2 Payload Payload Molecule (e.g., Drug, E3 Ligase Ligand) with -NH2 group Conjugate2->Payload Amide Bond Formation FinalConjugate Final ADC or PROTAC

Fig 1. General workflow for using the linker in ADC/PROTAC synthesis.
Experimental Protocol: General Amide Coupling

This protocol describes a general method for coupling the carboxylic acid of this compound to a primary amine on a target molecule.

Materials:

  • This compound

  • Target molecule with a primary amine (e.g., peptide, protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or other suitable solvent

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound in anhydrous DMF. Add EDC (1.5 equivalents) and NHS (1.5 equivalents). Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

  • Conjugation to Amine: In a separate vessel, dissolve the amine-containing target molecule in the appropriate coupling buffer. Add the activated linker solution from step 1 to the target molecule solution.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to the reaction mixture to quench any unreacted NHS ester.

  • Purification: The resulting conjugate is purified from excess reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

Key Role in Tirzepatide Synthesis

This compound is a crucial building block in the synthesis of Tirzepatide, a dual GIP and GLP-1 receptor agonist.[12] In the synthesis of Tirzepatide, a complex peptide, this linker is attached to the side chain of a lysine (B10760008) residue (Lys20) via a series of coupling steps in a solid-phase peptide synthesis (SPPS) workflow.

The logical relationship of its incorporation is shown below.

Tirzepatide_Synthesis Resin Solid Support Resin Peptide Peptide Chain on Resin (with protected Lys side chain) Resin->Peptide SPPS DeprotectedPeptide Peptide with deprotected Lysine (-NH2) side chain Peptide->DeprotectedPeptide Selective Deprotection LinkedPeptide Peptide-Linker Conjugate on Resin DeprotectedPeptide->LinkedPeptide Amide Coupling Linker Activated This compound Linker->LinkedPeptide Cleavage Cleavage from Resin & Side Chain Deprotection LinkedPeptide->Cleavage CrudeTirzepatide Crude Tirzepatide Cleavage->CrudeTirzepatide Purification Purification (HPLC) CrudeTirzepatide->Purification FinalTirzepatide Pure Tirzepatide Purification->FinalTirzepatide

Fig 2. Incorporation of the linker in Solid-Phase Peptide Synthesis (SPPS).

Safety and Handling

Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.[3][13]

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Users should consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Standard laboratory safety procedures, including the use of personal protective equipment, should be strictly followed.

Conclusion

This compound (CAS: 683239-16-9) is a highly versatile and valuable chemical entity in modern pharmaceutical research and development. Its unique structure as a long-chain, mono-protected dicarboxylic acid enables its use as a hydrophobic, non-cleavable linker in the construction of complex bioconjugates. Its demonstrated importance in the synthesis of the blockbuster drug Tirzepatide underscores its significance. This guide provides the core technical information required for its effective handling, synthesis, and application by professionals in the field.

References

A Comprehensive Technical Guide to 20-(tert-Butoxy)-20-oxoicosanoic Acid for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 20-(tert-Butoxy)-20-oxoicosanoic acid, a critical bifunctional linker used in the development of sophisticated therapeutics. This document details its physicochemical properties, identifies key suppliers, and outlines its applications in antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and as a crucial intermediate in the synthesis of metabolic drugs like Tirzepatide. Detailed experimental protocols and diagrams of relevant biological pathways are provided to support researchers in its practical application.

Physicochemical Properties and Commercial Availability

This compound is a long-chain fatty acid derivative featuring a terminal carboxylic acid and a tert-butyl ester protected carboxylic group at the opposing end. This structure provides a hydrophobic C20 alkyl chain, making it ideal for applications requiring lipid-like characteristics, and allows for orthogonal conjugation strategies.[1]

Several chemical suppliers offer this compound, typically for research and development purposes. Key quantitative data from various suppliers are summarized below for easy comparison.

Property Value Source(s)
CAS Number 683239-16-9[2][3][4][5]
Molecular Formula C₂₄H₄₆O₄[2][3][5]
Molecular Weight ~398.6 g/mol [2][5][6]
Purity ≥97% to ≥99%[2][5][7]
Appearance White to off-white solid/powder[8][9]
Storage Conditions Room temperature, -20°C for long term[2][4][5]
Solubility Soluble in DMSO[10]
Synonyms Eicosanedioic acid mono-tert-butyl ester[6][10]

Key Suppliers:

  • ChemScene[2]

  • Sigma-Aldrich (Ambeed, Inc.)[3]

  • BroadPharm[5]

  • MedChemExpress[11]

  • BOC Sciences[10]

  • AxisPharm[1]

  • ChemicalBook[4]

Core Applications in Drug Development

The unique bifunctional and hydrophobic nature of this compound makes it a valuable tool in several advanced therapeutic modalities.

  • Antibody-Drug Conjugates (ADCs): It serves as a non-cleavable linker, covalently attaching a cytotoxic payload to a monoclonal antibody.[5][11][12] The stability of the non-cleavable linker ensures that the cytotoxic drug is released only after the ADC is internalized by the target cell and the antibody is degraded in the lysosome, which can improve the therapeutic index.[1][7][13]

  • Proteolysis-Targeting Chimeras (PROTACs): In PROTACs, this molecule functions as an aliphatic linker connecting a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase.[5][12] The length and flexibility of the C20 chain are critical parameters in optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) required for inducing protein degradation.[2][3]

  • Peptide-Based Therapeutics (Tirzepatide): This molecule is a key intermediate in the synthesis of Tirzepatide, a dual GIP and GLP-1 receptor agonist.[6][14] It forms a fatty acid side chain that is attached to a lysine (B10760008) residue of the peptide.[15] This lipidation enhances the binding to serum albumin, significantly extending the drug's half-life and allowing for less frequent administration.[15]

Experimental Protocols

The following protocols provide detailed methodologies for the activation and conjugation of this compound.

Protocol 1: Activation and Conjugation to Antibody Lysine Residues

This two-step protocol describes the activation of the terminal carboxylic acid to an N-Hydroxysuccinimide (NHS) ester, followed by its conjugation to the ε-amino groups of lysine residues on a monoclonal antibody.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography equipment for purification

Methodology:

Step 1: Activation to an NHS Ester

  • Dissolve this compound in anhydrous DMF at a concentration of 100 mM.

  • Add 1.2 equivalents of NHS and 1.2 equivalents of DCC (or EDC) to the solution.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used. The resulting solution containing the activated NHS ester is used directly in the next step.

Step 2: Conjugation to the Monoclonal Antibody

  • Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS at pH 7.4.

  • Slowly add a 10 to 20-fold molar excess of the activated this compound-NHS ester solution to the mAb solution with gentle stirring. The final concentration of the organic solvent (DMF) should not exceed 10% (v/v) to avoid denaturation of the antibody.

  • Incubate the reaction mixture for 2 hours at room temperature or 4 hours at 4°C.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

  • Purify the resulting antibody-linker conjugate by dialysis against PBS or using size-exclusion chromatography to remove unreacted linker and byproducts.

  • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC-HPLC).

Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of the linker onto a lysine side chain during the Fmoc-based solid-phase synthesis of a peptide, analogous to the synthesis of Tirzepatide.[15][16]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • This compound

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Methodology:

  • Peptide Chain Elongation: Synthesize the peptide backbone on the Rink Amide resin using standard automated or manual Fmoc-SPPS protocols. At the position where the linker is to be attached (e.g., position 20 in Tirzepatide), incorporate a lysine residue with an orthogonal protecting group on its side chain amine (e.g., Dde or Alloc).

  • Orthogonal Deprotection: Once the full peptide chain is assembled, selectively remove the orthogonal protecting group from the lysine side chain. For example, a Dde group can be removed by treating the resin with 2% hydrazine (B178648) in DMF.

  • Linker Activation: In a separate vessel, pre-activate this compound (4 equivalents relative to the resin loading) with a coupling reagent like HBTU (4 equivalents) and a base like DIPEA (8 equivalents) in DMF.

  • Linker Coupling: Add the activated linker solution to the resin and allow it to react with the deprotected lysine side-chain amine for 2-4 hours at room temperature.

  • Cleavage and Deprotection: After coupling is complete, wash the resin thoroughly. Cleave the peptide from the resin and remove all remaining protecting groups (including the tert-butyl ester on the linker) using a strong acid cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water).

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Relevant Signaling Pathways

The linker itself is not biologically active; it enables the function of the therapeutic molecule it is part of. The following diagrams illustrate the key signaling pathways associated with therapeutics that utilize this linker.

GIP and GLP-1 Receptor Signaling Pathway

Tirzepatide, which incorporates a C20 fatty acid moiety derived from this linker, is a dual agonist for the Glucose-dependent Insulinotropic Polypeptide (GIP) and Glucagon-like Peptide-1 (GLP-1) receptors.[6] Activation of these receptors on pancreatic beta cells leads to enhanced glucose-dependent insulin (B600854) secretion.[6][14]

GIP_GLP1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tirzepatide Tirzepatide GIP_R GIP Receptor Tirzepatide->GIP_R binds GLP1_R GLP-1 Receptor Tirzepatide->GLP1_R binds G_Protein G Protein (Gs) GIP_R->G_Protein activates GLP1_R->G_Protein activates AC Adenylate Cyclase cAMP cAMP AC->cAMP produces G_Protein->AC activates PKA PKA cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles mobilizes Epac2->InsulinVesicles mobilizes InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion leads to

Caption: GIP and GLP-1 receptor signaling cascade initiated by Tirzepatide.

PROTAC-Mediated Protein Degradation

As a linker in a PROTAC, this compound connects the target-binding and E3 ligase-binding moieties, facilitating the formation of a ternary complex. This complex formation leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[2][3]

PROTAC_Pathway POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Ub_POI Poly-ubiquitinated Target Protein PROTAC->PROTAC Recycled E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds E3_Ligase->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

References

An In-depth Technical Safety Guide for 20-(tert-Butoxy)-20-oxoicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 20-(tert-Butoxy)-20-oxoicosanoic acid (CAS No. 683239-16-9). The information is compiled from multiple sources to ensure a thorough understanding of the potential hazards, handling procedures, and emergency protocols associated with this compound. This document is intended to supplement, not replace, a formal Safety Data Sheet (SDS) provided by the manufacturer.

Chemical Identification and Physical Properties

This compound is a bifunctional fatty acid derivative utilized in bioconjugation and drug delivery research, notably as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) and as a linker for Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its long C20 alkyl chain imparts significant hydrophobicity.[4]

Identifier Value
IUPAC Name 20-[(2-methylpropan-2-yl)oxy]-20-oxoicosanoic acid[5]
CAS Number 683239-16-9[5][6]
Molecular Formula C₂₄H₄₆O₄[1][5][6]
Molecular Weight 398.62 g/mol [2][6]
Physical Form Solid[7]
Purity ≥95% to ≥98% (Varies by supplier)[1][4][6]
Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity and irritation.[5][8]

Hazard Classification GHS Code Description
Acute Toxicity, OralH302Harmful if swallowed[5][8]
Acute Toxicity, DermalH312Harmful in contact with skin[5][8]
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled[5][8]
Specific Target Organ ToxicityH335May cause respiratory irritation

GHS Pictogram:

ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text

Signal Word: Warning

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Procedure Recommendations
Handling Use in a well-ventilated area or outdoors.[8] Wear appropriate protective gloves and clothing.[8] Avoid breathing dust and fumes.[8] Do not eat, drink, or smoke when using this product.[8] Wash all exposed body areas thoroughly after handling.[8]
Storage Store at temperatures ranging from -20°C to 4°C.[1][3][4][6] Keep in a dark place under an inert atmosphere. Keep containers securely sealed when not in use.[8]
Incompatible Materials Information not available.
Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

Control Specification
Engineering Controls Use only in a well-ventilated area, such as a fume hood, to remove hazards or place a barrier between the worker and the hazard.[8]
Eye/Face Protection Wear safety glasses with side-shields.[8]
Skin Protection Wear impervious protective gloves and clothing.[8]
Respiratory Protection If dust is generated, use a dust respirator.[8]
First Aid and Emergency Procedures

In the event of exposure or an emergency, follow these procedures.

Exposure Route First Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth.[9] Seek medical help.[9]
Fire The substance is non-combustible.[8] Use extinguishing media suitable for the surrounding area.[8] Alert the fire brigade and inform them of the location and nature of the hazard.[8]
Spill Clean up all spills immediately.[8] Avoid generating dust.[8] Use dry clean-up procedures and place spilled material in a clean, dry, sealable, and labeled container for disposal.[8]
Stability and Reactivity
  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Hazardous Reactions: No hazardous reactions are known.

  • Conditions to Avoid: Avoid generating dust.[8]

  • Incompatible Materials: No specific data is available.

  • Hazardous Decomposition Products: No specific data is available.

Toxicological and Ecotoxicological Information
Disposal Considerations

Dispose of contents and container in accordance with applicable local, regional, and national laws and regulations.[9]

Visualized Workflow: Hazard Response Protocol

The following diagram outlines the logical workflow for responding to a potential exposure or spill event involving this compound.

Hazard_Response_Protocol start Potential Exposure or Spill Event assess Assess Situation (Inhalation, Skin/Eye Contact, Spill) start->assess inhale Inhalation Exposure assess->inhale Inhalation contact Skin/Eye Contact assess->contact Contact spill Spill Occurs assess->spill Spill move_fresh_air Move to Fresh Air inhale->move_fresh_air remove_clothing Remove Contaminated Clothing contact->remove_clothing flush_eyes Flush Eyes for 15 mins contact->flush_eyes Eye Contact evacuate Evacuate Area (if major spill) spill->evacuate seek_medical_inhale Seek Medical Attention (If breathing is difficult) move_fresh_air->seek_medical_inhale report Report Incident to Supervisor seek_medical_inhale->report wash_skin Wash Skin with Soap & Water remove_clothing->wash_skin Skin Contact seek_medical_contact Seek Medical Attention wash_skin->seek_medical_contact flush_eyes->seek_medical_contact seek_medical_contact->report ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain_spill Contain Spill (Use dry, inert material) ppe->contain_spill dispose Collect & Place in Sealed Container for Disposal contain_spill->dispose dispose->report

Caption: Hazard Response Workflow for this compound.

References

solubility of 20-(tert-Butoxy)-20-oxoicosanoic acid in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 20-(tert-Butoxy)-20-oxoicosanoic acid (CAS: 683239-16-9), a bifunctional linker commonly used in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Understanding its solubility is critical for reaction setup, purification, formulation, and analytical characterization.

Overview of Solubility Profile

This compound is an amphiphilic molecule, featuring a long, non-polar C20 alkyl chain which imparts significant hydrophobicity.[] This is countered by a polar carboxylic acid group at one terminus and a tert-butyl ester at the other. This structure dictates its solubility, generally following the "like dissolves like" principle, where it exhibits greater solubility in organic solvents and poor solubility in aqueous solutions.[2]

Solubility Data

Specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively published. The information available is a combination of qualitative assessments from commercial suppliers and a single quantitative data point for a common stock solution solvent.

Table 1: Summary of Known Solubility Data for this compound

SolventTypeSolubilitySource / Citation
Dimethyl Sulfoxide (DMSO)Polar Aprotic50 mg/mL (125.43 mM)MedChemExpress[3]
N,N-Dimethylformamide (DMF)Polar AproticVery SolubleEchemi[4]
MethanolPolar ProticSolubleEchemi[4]
Alcohol Solvents (General)Polar ProticSome SolubilityChemicalBook[2]
Glacial Acetic AcidPolar ProticSparingly SolubleEchemi[4]
ChloroformNon-PolarVery Slightly SolubleEchemi[4]
WaterPolar ProticPractically InsolubleEchemi[4]

Note: Qualitative terms such as "Very Soluble" and "Sparingly Soluble" are as reported by the source and are not based on standardized quantitative measurements.

Based on its structure as a long-chain fatty acid ester, a predicted solubility trend in other common laboratory solvents can be inferred. Non-polar solvents like hexane (B92381) and toluene (B28343) are likely to be effective, while highly polar solvents, especially water, are poor choices.

General Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data in a specific solvent system, the isothermal equilibrium shake-flask method is the gold-standard.[5][6] The following protocol outlines a general procedure adaptable for various organic solvents.

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid, >98% purity)

  • Solvent of interest (analytical grade)

  • Glass vials with screw caps (B75204) (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD/CAD) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes for standard preparation.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

  • Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[5][6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., >1 hour) to allow undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any remaining solid microparticles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method. The concentration is determined by comparing the analytical response to a calibration curve prepared from known standards of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Sampling & Analysis cluster_result Result A Add excess solid to vial B Add known volume of solvent A->B Step 1 C Seal vial and agitate at constant temperature (24-72 hours) B->C Step 2 D Let stand to allow solid to settle C->D Step 3 E Withdraw supernatant D->E Step 4 F Filter sample (0.22 µm) E->F Step 5 G Dilute filtrate F->G Step 6 H Quantify concentration (e.g., HPLC) G->H Step 7 I Calculate solubility (mg/mL or mol/L) H->I Step 8

Shake-Flask Solubility Determination Workflow

References

A Technical Guide to 20-(tert-Butoxy)-20-oxoicosanoic Acid Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-(tert-Butoxy)-20-oxoicosanoic acid is a long-chain, bifunctional organic molecule that has emerged as a critical component in modern pharmaceutical development. Its structure, featuring a terminal carboxylic acid and a tert-butyl ester-protected carboxylic acid at the opposite end of a twenty-carbon chain, makes it an ideal linker for various applications.[1] This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a particular focus on its role as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as well as its use as a key intermediate in the synthesis of peptide-based therapeutics like Tirzepatide.[2][3]

Introduction

This compound, also known as eicosanedioic acid mono-tert-butyl ester, is a fatty acid derivative with a molecular formula of C24H46O4 and a molecular weight of 398.62 g/mol .[4] The molecule's long aliphatic chain imparts significant hydrophobicity, making it suitable for applications requiring interaction with lipid membranes or serving as a lipophilic spacer.[5] The presence of a free carboxylic acid and a protected carboxylic acid allows for sequential, controlled conjugation to other molecules, a process known as orthogonal functionalization.[1] This property is highly valued in the construction of complex biomolecules where precise control over the assembly process is paramount.

The primary application of this compound is as a linker molecule.[4][6][7] In the context of ADCs, it serves to connect a potent cytotoxic drug to a monoclonal antibody, facilitating targeted delivery to cancer cells.[2][8] For PROTACs, it links a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein.[2][8] Furthermore, it is a crucial intermediate in the synthesis of acylated peptides, such as the dual GIP and GLP-1 receptor agonist Tirzepatide, where it is used to attach a fatty acid moiety to an amino acid side chain to extend the drug's half-life.[3][9]

Chemical Properties and Synthesis

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C24H46O4[4]
Molecular Weight 398.62 g/mol [4]
CAS Number 683239-16-9[4]
Appearance White to off-white powderGeneric
Solubility Poor in water, soluble in organic solvents like alcoholsGeneric
Storage -20°C for long-term storage[2][4]
Synthesis of this compound

The synthesis of mono-protected long-chain dicarboxylic acids like this compound can be challenging due to the potential for the formation of the diester byproduct.[10] One established method involves the selective esterification of eicosanedioic acid.

This protocol is a representative example based on general synthetic principles and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve eicosanedioic acid in a suitable organic solvent such as toluene.

  • Esterification: Add N,N-dimethylformamide di-tert-butyl acetal (B89532) to the solution. The reaction is typically heated to an elevated temperature (e.g., 80-110°C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the consumption of the starting material and the formation of the mono-ester.

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate (B1210297) and washed with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted N,N-dimethylformamide di-tert-butyl acetal and its byproducts, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate to yield pure this compound.

  • Characterization: The final product is characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Applications in Drug Development

Intermediate in the Synthesis of Tirzepatide

This compound is a key intermediate in the synthesis of Tirzepatide, a dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes.[3] In this context, the linker is further functionalized and then coupled to the side chain of a lysine (B10760008) residue in the peptide sequence.

This protocol is a generalized representation based on patent literature and illustrates the key steps.[9][11]

  • Activation of the Linker: this compound is first activated to facilitate its coupling to an amino group. This can be achieved by converting the free carboxylic acid to an active ester, such as an N-hydroxysuccinimide (NHS) ester, using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in the presence of a base like diisopropylethylamine (DIPEA).

  • Peptide Synthesis: The peptide backbone of Tirzepatide is synthesized on a solid-phase resin using standard Fmoc/t-Bu chemistry. The lysine residue intended for acylation has its side-chain protecting group removed selectively.

  • Coupling Reaction: The activated this compound derivative is then reacted with the deprotected lysine side chain of the resin-bound peptide. The reaction is carried out in a suitable solvent like N,N-dimethylformamide (DMF).

  • Cleavage and Deprotection: After the coupling is complete, the peptide is cleaved from the resin, and all protecting groups (including the tert-butyl ester on the fatty acid moiety) are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude acylated peptide is then purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Linker for Antibody-Drug Conjugates (ADCs)

In ADCs, the linker plays a crucial role in the stability and efficacy of the conjugate. This compound is used as a non-cleavable linker, meaning it is designed to remain intact in the bloodstream and only release the cytotoxic payload after the ADC has been internalized by the target cancer cell and the antibody has been degraded in the lysosome.

Linker for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase. The long alkyl chain of this compound provides a flexible and hydrophobic spacer.

Quantitative Data

Publicly available quantitative data for specific derivatives of this compound is limited. The following tables are provided as a template for researchers to populate with their own data.

In Vitro Cytotoxicity of ADC Derivatives
ADC ConstructTarget Cell LineIC50 (nM)Reference
ADC-XCell Line AData Not Available-
ADC-YCell Line BData Not Available-
In Vivo Efficacy of ADC Derivatives
ADC ConstructXenograft ModelTumor Growth Inhibition (%)Reference
ADC-XModel AData Not Available-
ADC-YModel BData Not Available-
PROTAC Derivative Degradation Efficacy
PROTAC ConstructTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PROTAC-AProtein XCell Line CData Not AvailableData Not Available-
PROTAC-BProtein YCell Line DData Not AvailableData Not Available-

Conclusion

This compound is a versatile and valuable tool in modern drug development. Its bifunctional nature and long hydrophobic chain make it an effective linker for creating complex and targeted therapeutics such as ADCs and PROTACs. Its role as a key intermediate in the synthesis of important metabolic drugs like Tirzepatide further underscores its significance. While detailed public data on a wide range of its derivatives is scarce, the fundamental principles of its application are well-established. This guide provides a foundational understanding for researchers and scientists working to leverage the unique properties of this molecule in the development of next-generation therapies. Further research and publication of quantitative data will undoubtedly expand the utility and understanding of this important chemical entity.

References

The Versatile Role of 20-(tert-Butoxy)-20-oxoicosanoic Acid in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 20-(tert-Butoxy)-20-oxoicosanoic acid, a long-chain fatty acid derivative, is emerging as a critical component in the development of sophisticated therapeutic modalities. Its unique bifunctional nature, featuring a terminal carboxylic acid and a tert-butyl protected carboxylic acid, combined with a twenty-carbon aliphatic chain, offers a versatile platform for conjugation and drug delivery. This technical guide explores the core research applications of this molecule, focusing on its role as a non-cleavable linker in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and as a key intermediate in the synthesis of the dual GIP and GLP-1 receptor agonist, Tirzepatide.

Core Properties and Specifications

This compound is a white to off-white solid powder. Its long hydrophobic alkyl chain is a key feature, influencing the physicochemical properties of the conjugates it forms.[]

PropertyValueReference
CAS Number 683239-16-9[2][3]
Molecular Formula C24H46O4[3]
Molecular Weight 398.62 g/mol []
Purity ≥ 98%[]
Solubility Soluble in DMSO[]
Storage 0-4 °C (short term), -20°C (long term)[]

Application 1: Non-cleavable Linker in Antibody-Drug Conjugates (ADCs)

The long alkyl chain of this compound makes it an attractive non-cleavable linker for ADCs.[] In this context, one end of the linker is conjugated to a cytotoxic payload, while the other end is attached to a monoclonal antibody. The hydrophobic nature of the linker can enhance the interaction of the ADC with the cell membrane, potentially facilitating its internalization.

Experimental Workflow: ADC Synthesis

The synthesis of an ADC using this compound as a linker generally follows a multi-step process. The following diagram illustrates a representative workflow.

ADC_Synthesis_Workflow General Workflow for ADC Synthesis cluster_linker_prep Linker-Payload Preparation cluster_antibody_mod Antibody Modification & Conjugation cluster_purification Purification and Characterization Linker 20-(tert-Butoxy)-20- oxoicosanoic acid Activate_Linker Activate Carboxylic Acid (e.g., NHS ester formation) Linker->Activate_Linker Linker_Payload Linker-Payload Conjugate Activate_Linker->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Conjugation Conjugation to Antibody (e.g., via Lysine or Cysteine residues) Linker_Payload->Conjugation Antibody Monoclonal Antibody Reduce_Ab Partial Reduction of Disulfide Bonds (optional) Antibody->Reduce_Ab Reduce_Ab->Conjugation ADC_unpurified Crude ADC Purification Purification (e.g., Chromatography) ADC_unpurified->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization Final_ADC Purified ADC Characterization->Final_ADC PROTAC_MoA PROTAC Mechanism of Action PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Release Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Recycling->PROTAC Tirzepatide_Synthesis Workflow for Tirzepatide Side Chain Synthesis and Conjugation cluster_side_chain_synthesis Side Chain Synthesis cluster_peptide_conjugation Peptide Synthesis and Conjugation Linker 20-(tert-Butoxy)-20- oxoicosanoic acid Couple1 Coupling Linker->Couple1 Glu_OtBu L-Glu-OtBu Glu_OtBu->Couple1 AEEA AEEA-AEEA Couple2 Coupling AEEA->Couple2 Intermediate1 tBuO-C20-Glu(OtBu) Couple1->Intermediate1 Intermediate1->Couple2 Side_Chain tBuO-C20-Glu(AEEA-AEEA-OH)-OtBu Couple2->Side_Chain Activate_Side_Chain Activate Side Chain (e.g., NHS ester) Side_Chain->Activate_Side_Chain SPPS Solid-Phase Peptide Synthesis of Tirzepatide Backbone Conjugate_to_Lys Conjugate to Lysine Residue SPPS->Conjugate_to_Lys Activate_Side_Chain->Conjugate_to_Lys Cleave_and_Deprotect Cleavage from Resin and Deprotection Conjugate_to_Lys->Cleave_and_Deprotect Purify_Tirzepatide Purification Cleave_and_Deprotect->Purify_Tirzepatide Tirzepatide Tirzepatide Purify_Tirzepatide->Tirzepatide

References

An In-depth Technical Guide to 20-(tert-Butoxy)-20-oxoicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 20-(tert-Butoxy)-20-oxoicosanoic acid, a key intermediate in modern pharmaceutical development.

Introduction and History

This compound (CAS Number: 683239-16-9), also known as Eicosanedioic acid mono-tert-butyl ester, is a long-chain bifunctional fatty acid derivative. Its structure features a twenty-carbon aliphatic chain with a carboxylic acid at one end and a tert-butyl ester at the other. This orthogonal design, with one reactive carboxylic acid and one protected carboxylic acid, makes it a valuable building block in complex organic synthesis.

The earliest public record of the synthesis of this compound appears in a 2004 patent application. Since then, it has become commercially available and is primarily utilized as a non-cleavable, hydrophobic linker in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its most notable application to date is as a critical component of the linker in the dual GIP/GLP-1 receptor agonist drug, Tirzepatide.[1][2][3][4]

Physicochemical and Spectroscopic Data

Comprehensive physicochemical and spectroscopic data are crucial for the identification and application of this compound. The following tables summarize the available quantitative data.

Table 1: General and Physicochemical Properties

PropertyValueSource
CAS Number 683239-16-9PubChem
Molecular Formula C₂₄H₄₆O₄PubChem
Molecular Weight 398.62 g/mol PubChem
Appearance White to off-white solidCommercial Suppliers
Boiling Point 496.0 ± 18.0 °C at 760 mmHg (Predicted)BOC Sciences
Density 0.9 ± 0.1 g/cm³ (Predicted)BOC Sciences
pKa 4.78 ± 0.10 (Predicted)Home Sunshine Pharma
Solubility Soluble in DMSOBOC Sciences

Table 2: Spectroscopic Data

TypeDataSource
¹H NMR (CDCl₃) δ 10.90 (br s, 1H), 2.35 (t, 2H), 2.20 (t, 2H), 1.60 (m, 4H), 1.45 (s, 9H), 1.40-1.20 (m, 28H)ChemicalBook
¹³C NMR Data not publicly available. Can be requested from commercial suppliers.Pharmaffiliates, BLDpharm
Infrared (IR) Data not publicly available. Can be requested from commercial suppliers.Apollo Scientific
Mass Spectrometry Data not publicly available. Can be requested from commercial suppliers.Apollo Scientific, BLDpharm

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the mono-esterification of eicosanedioic acid. A detailed experimental protocol based on the initial patent literature is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Eicosanedioic acid

  • Toluene (B28343)

  • N,N-dimethylformamide di-tert-butylacetal

  • Dichloromethane

  • Water

Procedure:

  • To a reaction vessel containing eicosanedioic acid (3 g, 8.76 mmol), add toluene (25 mL) and N,N-dimethylformamide di-tert-butylacetal (2.1 mL, 8.76 mmol).

  • Heat the reaction mixture to 95°C for 30 minutes.

  • Filter the mixture and evaporate the solvent to obtain an oil.

  • Redissolve the resulting oil in dichloromethane.

  • Wash the organic phase with water.

  • Dry the organic phase and evaporate the solvent to yield this compound (722 mg, 21% yield). The product can be used in subsequent steps without further purification.

Applications in Drug Development

The unique bifunctional and hydrophobic nature of this compound makes it a valuable linker in several advanced therapeutic modalities.

Role in Tirzepatide

The most prominent application of this compound is in the synthesis of Tirzepatide, a dual agonist for the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors.[1][2][3][4] In Tirzepatide, the C20 fatty diacid moiety, derived from this linker, is attached to the lysine (B10760008) residue at position 20 of the peptide sequence. This long aliphatic chain promotes binding to serum albumin, which significantly extends the half-life of the drug, allowing for once-weekly administration.[1][2]

The complete linker in Tirzepatide consists of the C20 fatty diacid moiety connected to the peptide via a glutamic acid and two (2-(2-aminoethoxy)ethoxy)acetic acid (AEEA) units.[1][2]

Tirzepatide_Linker Peptide Peptide Backbone (Lysine at position 20) GammaGlu γ-Glutamic Acid Peptide->GammaGlu Amide bond AEEA1 AEEA GammaGlu->AEEA1 Amide bond AEEA2 AEEA AEEA1->AEEA2 Amide bond C20_diacid C20 Fatty Diacid Moiety (from this compound) AEEA2->C20_diacid Amide bond

Linker structure of Tirzepatide.
Application in Antibody-Drug Conjugates (ADCs) and PROTACs

This compound is classified as a non-cleavable, aliphatic linker for use in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5]

In the context of ADCs, a non-cleavable linker like this C20 chain ensures that the cytotoxic payload is only released upon the complete degradation of the antibody in the lysosome of the target cancer cell. This enhances the stability of the ADC in circulation and minimizes off-target toxicity.

For PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins, the linker plays a critical role in orienting the target protein-binding ligand and the E3 ligase-recruiting ligand to facilitate the formation of a productive ternary complex. The length and flexibility of the aliphatic chain of this compound can be advantageous in this regard.

The general workflow for utilizing a bifunctional linker in the synthesis of an ADC or a PROTAC is depicted below.

Linker_Application_Workflow cluster_synthesis Linker Functionalization and Conjugation Linker This compound Activation1 Activation of carboxylic acid Linker->Activation1 Deprotection Deprotection of tert-butyl ester Activation2 Activation of deprotected carboxylic acid Deprotection->Activation2 Intermediate Linker-Molecule A Conjugate Activation1->Intermediate Final_Product Molecule A - Linker - Molecule B (ADC or PROTAC) Activation2->Final_Product Molecule1 Molecule A (e.g., Targeting Ligand) Molecule1->Intermediate Molecule2 Molecule B (e.g., Payload/E3 Ligase Ligand) Molecule2->Final_Product Intermediate->Deprotection

Generalized workflow for ADC/PROTAC synthesis.

Conclusion

This compound is a vital chemical intermediate with significant applications in modern drug development. Its role as a key component in the linker of the successful therapeutic, Tirzepatide, highlights its importance. Furthermore, its properties as a non-cleavable, hydrophobic linker make it a valuable tool for researchers and scientists working on the development of next-generation targeted therapies like ADCs and PROTACs. The detailed synthetic protocol and compiled data in this guide serve as a valuable resource for professionals in the field.

References

20-(tert-Butoxy)-20-oxoicosanoic Acid for Self-Assembled Monolayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, providing a powerful tool for tailoring surface properties. 20-(tert-Butoxy)-20-oxoicosanoic acid is a bifunctional long-chain carboxylic acid with significant potential for the creation of well-defined SAMs. Its long C20 alkyl chain promotes the formation of densely packed, hydrophobic monolayers, while the terminal carboxylic acid can serve as an anchor to various substrates. The tert-butyl ester at the opposite end offers a protected functional group that can be selectively deprotected for subsequent surface functionalization. This technical guide provides an in-depth overview of the core principles, experimental protocols, and expected characteristics of SAMs formed from this compound, aimed at researchers in materials science and drug development.

Introduction

This compound is a specialized organic molecule featuring a long aliphatic chain, a terminal carboxylic acid, and a tert-butoxy (B1229062) protected carboxylic acid at the opposite terminus.[] This unique structure makes it a compelling candidate for the formation of self-assembled monolayers (SAMs) with tunable surface properties. The long hydrophobic chain is ideal for creating ordered, robust monolayers, a desirable characteristic for applications in drug delivery, biomaterial engineering, and as a component in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.[2][3]

The terminal carboxylic acid can be utilized for covalent attachment to a variety of substrates, while the acid-labile tert-butyl ester provides a strategic advantage for stepwise functionalization, allowing for the controlled attachment of biomolecules or other moieties after the initial SAM formation.[4] This guide will detail the synthesis, characterization, and potential applications of SAMs derived from this versatile molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₂₄H₄₆O₄[5]
Molecular Weight 398.6 g/mol [5]
CAS Number 683239-16-9[2]
Appearance Solid at room temperature[6]
Solubility Poor in water, soluble in some organic solvents[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the mono-esterification of eicosanedioic acid. A one-step method using trifluoroacetic anhydride (B1165640) (TFAA) and lithium chloride (LiCl) has been shown to be effective for the selective mono-tert-butyl esterification of long-chain dicarboxylic acids.[7][8]

Formation of Self-Assembled Monolayers on Gold Substrates

The following protocol outlines a general procedure for the formation of SAMs of this compound on a gold substrate. This process relies on the interaction between the carboxylic acid headgroup and the gold surface.

Materials:

  • Gold-coated substrates (e.g., silicon wafers with a chromium adhesion layer and a top layer of gold)

  • This compound

  • Anhydrous ethanol (B145695) (200 proof)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: The gold substrates are first cleaned to remove any organic contaminants. This is a critical step for the formation of a well-ordered SAM. Immerse the substrates in piranha solution for 10-15 minutes. After removal, rinse the substrates thoroughly with deionized water and then with ethanol. Finally, dry the substrates under a stream of nitrogen gas.

  • Preparation of Thiol Solution: Prepare a 1 mM solution of this compound in anhydrous ethanol.

  • SAM Formation: Immerse the clean, dry gold substrates into the prepared solution. The container should be sealed to minimize evaporation and contamination. The self-assembly process is typically allowed to proceed for 24-48 hours to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying: After the incubation period, remove the substrates from the solution and rinse them thoroughly with fresh ethanol to remove any non-chemisorbed molecules. Dry the substrates under a gentle stream of nitrogen.

  • Storage: Store the functionalized substrates in a clean, dry environment, such as a desiccator, until further use.

Characterization of SAMs

The quality and properties of the formed SAMs can be assessed using a variety of surface-sensitive analytical techniques.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the characterization of a this compound SAM on a gold substrate. These values are based on typical results for long-chain carboxylic acid SAMs.

Characterization TechniqueParameterExpected Value
Contact Angle Goniometry Water Contact Angle (Advancing)100° - 110°
Ellipsometry Monolayer Thickness2.0 - 2.5 nm
X-ray Photoelectron Spectroscopy (XPS) C 1s Binding Energy~285 eV (C-C), ~289 eV (O-C=O)
O 1s Binding Energy~532 eV (C=O), ~533 eV (C-O)
Detailed Characterization Methodologies
  • Contact Angle Goniometry: This technique measures the angle at which a liquid droplet interfaces with the solid surface, providing information about the surface hydrophobicity. For a well-formed SAM of a long-chain alkane, a high contact angle with water is expected, indicating a hydrophobic surface.[9]

  • Ellipsometry: This optical technique is used to determine the thickness of the organic monolayer on the substrate. The thickness of the SAM is expected to be in the nanometer range, consistent with the length of the this compound molecule.[10]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental composition and chemical state information of the surface. It can be used to confirm the presence of the carboxylic acid and tert-butyl ester groups on the surface.[11]

Visualizations

Experimental Workflow

G Experimental Workflow for SAM Formation cluster_prep Preparation cluster_formation SAM Formation cluster_post Post-Processing cluster_characterization Characterization A Clean Gold Substrate C Immerse Substrate in Solution (24-48h) A->C B Prepare 1 mM Solution in Ethanol B->C D Rinse with Ethanol C->D E Dry with Nitrogen D->E F Contact Angle Goniometry E->F G Ellipsometry E->G H XPS E->H

Caption: Workflow for SAM formation and characterization.

Logical Relationship of SAM Components

G Structural Components of the SAM cluster_molecule This compound cluster_surface Substrate cluster_interface SAM Interface A Carboxylic Acid Headgroup D Gold Surface A->D Anchoring B C20 Alkyl Chain E Hydrophobic Surface B->E Forms C tert-Butyl Ester Tailgroup F Protected Functional Group C->F Provides

Caption: Relationship between molecular components and SAM properties.

Applications in Drug Development

The unique properties of SAMs formed from this compound make them highly suitable for various applications in drug development:

  • Drug Delivery: The hydrophobic surface can be used to control the release of hydrophobic drugs. The protected tert-butyl ester can be deprotected to attach targeting ligands or other bioactive molecules.[4]

  • Biomaterial Coatings: SAMs can be used to modify the surface of medical implants to improve biocompatibility and reduce non-specific protein adsorption.

  • Biosensors: The functionalizable surface can be used to immobilize enzymes, antibodies, or other biorecognition elements for the development of sensitive and specific biosensors.

Conclusion

This compound is a promising molecule for the fabrication of well-defined and functional self-assembled monolayers. Its long alkyl chain, terminal carboxylic acid anchor, and protected tail group offer a high degree of control over surface properties. This technical guide provides a foundational understanding and practical protocols for researchers to explore the potential of these SAMs in a variety of applications, particularly in the fields of drug development and materials science. Further research into the specific properties and applications of SAMs derived from this molecule is warranted to fully exploit its potential.

References

Methodological & Application

Application Notes and Protocols for the Use of 20-(tert-Butoxy)-20-oxoicosanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-(tert-Butoxy)-20-oxoicosanoic acid is a bifunctional linker molecule increasingly utilized in peptide synthesis to introduce a C20 lipid moiety. This modification is a key strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. The long alkyl chain increases hydrophobicity, which can promote binding to serum albumin, reduce renal clearance, and ultimately extend the in vivo half-life of the peptide drug.

One of the primary applications of this linker is in the synthesis of long-acting glucagon-like peptide-1 (GLP-1) receptor agonists, such as Semaglutide and Tirzepatide, which are used in the treatment of type 2 diabetes and obesity. The molecule features a free carboxylic acid for coupling to a peptide and a tert-butyl ester-protected carboxylic acid at the opposite end. This orthogonal protection scheme allows for specific, controlled conjugation during solid-phase peptide synthesis (SPPS).

This document provides detailed application notes, experimental protocols, and relevant data for the effective use of this compound in your research and development endeavors.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 683239-16-9[1][2]
Molecular Formula C₂₄H₄₆O₄[1]
Molecular Weight 398.6 g/mol [1]
Appearance White to beige solid[1]
Purity ≥99%[1]
Boiling Point 496.0 ± 18.0 °C at 760 mmHg[1]
Density 0.9 ± 0.1 g/cm³[1]
Storage Room temperature, dry, well-sealed container[1]

Application in Peptide Synthesis: On-Resin Acylation

The most common application of this compound is the acylation of a free amine on a peptide chain during solid-phase peptide synthesis (SPPS). This is typically performed on the ε-amino group of a lysine (B10760008) (Lys) residue that has been selectively deprotected.

Workflow for On-Resin Peptide Lipidation

G start Start SPPS (Fmoc/tBu strategy) peptide_synthesis Peptide Chain Elongation start->peptide_synthesis lys_protection Incorporate Lys with orthogonal protecting group (e.g., Mtt, Dde, ivDde) peptide_synthesis->lys_protection selective_deprotection Selective Deprotection of Lys side chain lys_protection->selective_deprotection coupling Couple 20-(tert-Butoxy)- 20-oxoicosanoic acid selective_deprotection->coupling continue_synthesis Continue Peptide Synthesis (if necessary) coupling->continue_synthesis cleavage Cleavage from Resin and Global Deprotection continue_synthesis->cleavage purification Purification of Lipopeptide (RP-HPLC) cleavage->purification analysis Characterization (LC-MS, etc.) purification->analysis end Final Lipopeptide analysis->end

Caption: Workflow for on-resin lipidation using this compound.

Experimental Protocols

Protocol 1: On-Resin Acylation of a Lysine Residue

This protocol describes the general procedure for coupling this compound to the side chain of a lysine residue on a solid support. It is assumed that the peptide has been synthesized using standard Fmoc/tBu chemistry and the target lysine residue is protected with an orthogonal protecting group (e.g., Mtt, Dde, or ivDde) that has been selectively removed.

Materials:

  • Peptide-resin with a free lysine ε-amino group

  • This compound

  • Coupling reagents:

    • N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or

    • HBTU/HOBt/DIPEA

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents for selective deprotection of the lysine side chain (e.g., 2% hydrazine (B178648) in DMF for Dde removal, or 1% TFA in DCM for Mtt removal)

  • Reagents for cleavage and global deprotection (e.g., TFA/TIS/H₂O cocktail)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Selective Deprotection of Lysine:

    • For Dde protection: Treat the resin with 2% hydrazine in DMF (3 x 10 minutes).

    • For Mtt protection: Treat the resin with 1% TFA in DCM (5 x 2 minutes).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Activation and Coupling:

    • Dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

    • Method A (DIC/Oxyma): Add Oxyma Pure (3-5 equivalents) to the fatty acid solution. Then add DIC (3-5 equivalents) and pre-activate for 5-10 minutes at room temperature.

    • Method B (HBTU/HOBt/DIPEA): Add HBTU (3-5 equivalents), HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) to the fatty acid solution.

    • Add the activated fatty acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Continuation of Synthesis (if applicable): If additional amino acids need to be added to the N-terminus, proceed with the standard SPPS cycles.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature. This step will also remove the tert-butyl ester protecting group from the fatty acid linker.

    • Precipitate the crude lipopeptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification and Analysis:

    • Purify the crude lipopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified product by mass spectrometry (e.g., LC-MS) to confirm the molecular weight.

Quantitative Data (Representative):

ParameterTypical ValueNotes
Coupling Reagents 3-5 eq. fatty acid, 3-5 eq. coupling agentExcess reagents are used to drive the reaction to completion.
Reaction Time 2-4 hoursMay be extended for sterically hindered coupling sites.
Coupling Efficiency >95%As determined by Kaiser test or HPLC analysis of a small cleavage sample.
Overall Yield 20-40%Highly dependent on the peptide sequence and length.
Purity (after HPLC) >98%Achievable with optimized purification protocols.
Protocol 2: Deprotection of the tert-Butyl Ester

In cases where the tert-butyl ester on the fatty acid needs to be removed while the peptide remains on the resin, a mild acid treatment can be employed. This is less common but may be required for specific synthetic strategies.

Materials:

  • Lipidated peptide-resin with intact tert-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., Triisopropylsilane - TIS)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Deprotection: Treat the resin with a solution of 20-50% TFA in DCM containing a scavenger like TIS (2.5%) for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DCM (5x), followed by DMF (5x).

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 5 minutes), followed by extensive washing with DMF.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling - Steric hindrance- Peptide aggregation- Insufficient activation- Increase reaction time and/or temperature (up to 40°C)- Use a different coupling reagent (e.g., HATU, COMU)- Perform a double coupling
Low Yield after Cleavage - Incomplete cleavage- Adsorption of the lipopeptide to labware- Extend cleavage time- Use a stronger cleavage cocktail- Use low-binding tubes and pipette tips
Difficult Purification - Aggregation of the lipopeptide- Co-elution with impurities- Optimize HPLC gradient and mobile phase (e.g., add formic acid)- Use a different stationary phase (e.g., C4 instead of C18)
Side Reactions - Racemization during coupling- Re-attachment of cleaved peptide to resin- Use an appropriate coupling reagent and avoid excessive base- Use effective scavengers in the cleavage cocktail

Application in GLP-1 Receptor Agonist Signaling

The conjugation of this compound to GLP-1 analogues is designed to prolong their therapeutic effect. The resulting lipopeptides bind to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, initiating a signaling cascade that leads to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and other beneficial metabolic effects.

GLP-1 Receptor Signaling Pathway

G GLP1 Lipidated GLP-1 Analogue GLP1R GLP-1 Receptor GLP1->GLP1R Binding G_protein G-protein GLP1R->G_protein Activation AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion of ATP G_protein->AC Stimulation PKA Protein Kinase A (PKA) cAMP->PKA Activation Epac2 Epac2 cAMP->Epac2 Activation Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Mobilization & Exocytosis CREB CREB PKA->CREB Epac2->Insulin_Vesicles Mobilization & Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Gene_Expression Gene Expression (e.g., Insulin, Proliferation) CREB->Gene_Expression

Caption: Simplified GLP-1 receptor signaling pathway.

Conclusion

This compound is a valuable tool for the lipidation of therapeutic peptides. Its bifunctional nature allows for controlled conjugation during SPPS, leading to the production of lipopeptides with enhanced pharmacokinetic profiles. The protocols and data presented here provide a foundation for the successful application of this reagent in peptide drug discovery and development. Careful optimization of coupling and purification conditions is crucial for achieving high yields and purity of the final product.

References

Application Notes and Protocols: Functionalization of Nanoparticles with 20-(tert-Butoxy)-20-oxoicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostic agents, and novel biomaterials. This document provides a detailed protocol for the covalent attachment of 20-(tert-Butoxy)-20-oxoicosanoic acid to the surface of nanoparticles. This bifunctional linker molecule possesses a terminal carboxylic acid for conjugation and a tert-butyl protected carboxylic acid at the distal end.[1] The long C20 alkyl chain imparts a hydrophobic character, which can be advantageous for applications such as lipid-drug conjugates and nanoparticle surface modification.[1] The protected acid group allows for subsequent, orthogonal deprotection and further functionalization, making it a versatile tool in nanoparticle engineering.

This protocol will focus on the widely employed carbodiimide (B86325) crosslinker chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3][4] This method facilitates the formation of a stable amide bond between the carboxylic acid of the ligand and a primary amine on the nanoparticle surface.[2][5]

Materials and Methods

Materials
  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or gold nanoparticles with an amine-terminated surface layer)

  • This compound (CAS 683239-16-9)[6][7][8][9][10][11][12]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[13]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[3][13]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Organic solvent for dissolving the ligand (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Ultrapure water

  • Microcentrifuge tubes (low-bind recommended)

Equipment
  • Vortex mixer

  • Tube rotator/rocker

  • Centrifuge for nanoparticle separation

  • pH meter

  • Sonicator (bath or probe)

  • Lyophilizer (optional, for long-term storage)

  • Characterization instruments:

    • Fourier-Transform Infrared (FTIR) Spectrometer

    • Dynamic Light Scattering (DLS) instrument

    • Transmission Electron Microscope (TEM)

    • Thermogravimetric Analyzer (TGA)

Experimental Protocol

This protocol outlines a two-step process where the carboxylic acid is first activated with EDC/Sulfo-NHS, followed by conjugation to the amine-functionalized nanoparticles.

Step 1: Preparation of Reagents
  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the Activation Buffer at a concentration of 1-10 mg/mL. Sonicate briefly to ensure a homogenous suspension.

  • Ligand Solution: Dissolve this compound in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • EDC/Sulfo-NHS Solutions: Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in ultrapure water immediately before use.[5][14] EDC is susceptible to hydrolysis and should be handled quickly.[3]

Step 2: Activation of this compound
  • To 1 mL of the ligand solution in an appropriate solvent, add an excess of EDC and Sulfo-NHS. The molar ratio of Carboxylic Acid:EDC:Sulfo-NHS is typically 1:2:5.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive Sulfo-NHS ester.[3]

Step 3: Conjugation to Nanoparticles
  • Add the activated ligand solution to the nanoparticle suspension in Activation Buffer.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. The reaction between the NHS-ester and primary amines is most efficient at this pH range.[13]

  • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle mixing (e.g., on a rotator).

Step 4: Quenching and Washing
  • Quench any unreacted NHS-esters by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Separate the functionalized nanoparticles from the reaction mixture. For larger nanoparticles, this can be achieved by centrifugation. The centrifugation speed and time will depend on the size and density of the nanoparticles.

  • Remove the supernatant containing unreacted ligand and byproducts.

  • Resuspend the nanoparticle pellet in Washing Buffer. Sonicate briefly if necessary to fully redisperse the particles.

  • Repeat the washing step (centrifugation and resuspension) at least three times to ensure complete removal of any non-covalently bound molecules.

Step 5: Final Resuspension and Storage
  • After the final wash, resuspend the functionalized nanoparticles in a suitable storage buffer (e.g., PBS or Tris buffer) at the desired concentration.

  • For long-term storage, the nanoparticles can be stored at 4°C, or lyophilized and stored at -20°C.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful conjugation of this compound to the nanoparticle surface.

Data Presentation
Characterization Technique Parameter Measured Unmodified Nanoparticles (Control) Functionalized Nanoparticles
FTIR Vibrational bands (cm⁻¹)Amine N-H bend (~1560 cm⁻¹), Si-O-Si stretch (~1100 cm⁻¹)Amide I C=O stretch (~1650 cm⁻¹), Amide II N-H bend (~1540 cm⁻¹), C-H stretch (~2850-2920 cm⁻¹), Ester C=O stretch (~1730 cm⁻¹)
DLS Hydrodynamic Diameter (nm)100 ± 5 nm115 ± 7 nm
Polydispersity Index (PDI)0.150.20
Zeta Potential (mV)+35 ± 3 mV+10 ± 2 mV
TEM Core Diameter (nm)95 ± 4 nm96 ± 4 nm
MorphologySpherical, monodisperseSpherical, monodisperse, with a visible organic layer
TGA Weight Loss (%)5%15%

Visualizations

G Experimental Workflow for Nanoparticle Functionalization cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_final Final Product prep_np Disperse Amine-NPs in Activation Buffer conjugation Add Activated Ligand to NPs (pH 7.2-7.5, 2-4h) prep_np->conjugation prep_ligand Dissolve Ligand in DMF/DMSO activation Activate Ligand with EDC/Sulfo-NHS (15-30 min) prep_ligand->activation prep_edc Prepare Fresh EDC/Sulfo-NHS Solutions prep_edc->activation activation->conjugation quenching Quench Reaction (Tris or Ethanolamine) conjugation->quenching washing Wash Nanoparticles (3x with Centrifugation) quenching->washing storage Resuspend in Storage Buffer (4°C or -20°C) washing->storage characterization Characterize Functionalized NPs (FTIR, DLS, TEM, TGA) storage->characterization

Caption: Workflow for the functionalization of amine-terminated nanoparticles.

G EDC/NHS Coupling Chemistry COOH Ligand-COOH (this compound) Intermediate1 O-Acylisourea Intermediate (unstable) COOH->Intermediate1 + EDC EDC EDC NHS Sulfo-NHS NP_NH2 Nanoparticle-NH2 Intermediate1->COOH Hydrolysis (competing reaction) Intermediate2 NHS-Ester (amine-reactive) Intermediate1->Intermediate2 + Sulfo-NHS Final_Product Nanoparticle-Amide Bond-Ligand Intermediate2->Final_Product + Nanoparticle-NH2 Byproduct1 Isourea Byproduct Intermediate2->Byproduct1 + Nanoparticle-NH2 Byproduct2 Sulfo-NHS

Caption: Reaction scheme for EDC/Sulfo-NHS mediated amide bond formation.

Conclusion

This protocol provides a comprehensive guide for the successful functionalization of amine-terminated nanoparticles with this compound. The use of EDC/Sulfo-NHS chemistry offers an efficient and reliable method for creating stable covalent linkages.[4] The resulting nanoparticles, with their hydrophobic surface modification and protected carboxylic acid terminus, are well-suited for a variety of applications in drug delivery and diagnostics. Adherence to the described characterization techniques is crucial for verifying the successful modification of the nanoparticle surface.

References

Application Notes and Protocols: 20-(tert-Butoxy)-20-oxoicosanoic Acid as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-(tert-Butoxy)-20-oxoicosanoic acid is a bifunctional, non-cleavable linker increasingly utilized in the field of bioconjugation. Its unique structure, featuring a long C20 aliphatic chain, a terminal carboxylic acid, and a tert-butyl protected carboxylic acid, offers a versatile platform for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and long-acting peptide drugs.[1][2][3][4][5] The hydrophobic nature of the C20 chain can enhance membrane interaction and payload transport, while the orthogonal protecting group strategy allows for controlled, stepwise conjugation.[2][5] This document provides detailed application notes and protocols for the use of this compound in bioconjugation.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C24H46O4[2]
Molecular Weight 398.62 g/mol [2]
Appearance White to off-white solid[4]
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM. Poorly soluble in water.[2]
Storage Store at -20°C for long-term stability.[2]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Applications in Bioconjugation

Development of Long-Acting Peptide Therapeutics

The long aliphatic chain of this compound can be conjugated to peptides to enhance their pharmacokinetic profile. By promoting binding to serum albumin, the linker significantly extends the in vivo half-life of the peptide, allowing for less frequent administration. A notable example is its use as a side chain intermediate in the synthesis of Tirzepatide, a dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes.[1][6]

Conceptual Workflow for Peptide Acylation:

Peptide_Acylation_Workflow Peptide Peptide on Solid Support (with orthogonally protected Lys) Deprotection Selective Deprotection of Lysine (B10760008) Side Chain Peptide->Deprotection Coupling Coupling to Lysine Deprotection->Coupling Activation Activation of Linker (20-(tert-Butoxy)-20- oxoicosanoic acid) Activation->Coupling Cleavage Cleavage from Resin & Global Deprotection Coupling->Cleavage Purification Purification of Acylated Peptide Cleavage->Purification

Workflow for peptide acylation.
Synthesis of Antibody-Drug Conjugates (ADCs)

As a non-cleavable linker, this compound can be used to attach cytotoxic payloads to antibodies. The resulting ADC is designed to be stable in circulation and release the payload only after internalization into the target cancer cell and subsequent degradation of the antibody backbone in the lysosome.

General ADC Synthesis Workflow:

ADC_Synthesis_Workflow cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Bioconjugation Linker 20-(tert-Butoxy)-20- oxoicosanoic acid LinkerPayload Activated Linker-Payload Linker->LinkerPayload Payload Cytotoxic Payload Payload->LinkerPayload Conjugation Conjugation Reaction LinkerPayload->Conjugation Antibody Antibody (mAb) Antibody->Conjugation Purification Purification of ADC Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC

General workflow for ADC synthesis.
Construction of PROTACs

In the design of PROTACs, the linker plays a crucial role in orienting the two ligands for the target protein and the E3 ubiquitin ligase to facilitate the formation of a productive ternary complex. The hydrophobic nature of the this compound linker can be advantageous in modulating the physicochemical properties and cell permeability of the PROTAC.

PROTAC Assembly Strategy:

PROTAC_Assembly cluster_synthesis Stepwise Synthesis TargetLigand Target Protein Ligand Step1 Couple Target Ligand to Linker TargetLigand->Step1 E3LigaseLigand E3 Ligase Ligand Step3 Couple E3 Ligase Ligand E3LigaseLigand->Step3 Linker This compound Linker->Step1 Step2 Deprotect Linker Step1->Step2 Step2->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC

Stepwise assembly of a PROTAC.

Experimental Protocols

Protocol 1: Activation of this compound for Amine Coupling

This protocol describes the activation of the free carboxylic acid of the linker to form an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on a biomolecule.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF or DCM under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the solution.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, if DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

  • If EDC was used, the reaction mixture can often be used directly in the next step, or the solvent can be removed under reduced pressure.

  • The resulting activated NHS ester can be purified by silica (B1680970) gel chromatography if necessary, or used immediately for conjugation.

Expected Results: The successful formation of the NHS ester can be confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A hypothetical yield for this reaction is presented in the table below.

Reaction StepStarting MaterialProductTypical Yield (%)
NHS Ester FormationThis compoundThis compound NHS ester85-95%
Protocol 2: Conjugation of Activated Linker to a Peptide via Lysine Side Chain

This protocol outlines the conjugation of the pre-activated linker to a peptide containing a free amine, such as the epsilon-amino group of a lysine residue.

Materials:

  • Activated this compound NHS ester

  • Peptide with a free lysine residue

  • Dimethylformamide (DMF) or a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4-8.0)

  • Diisopropylethylamine (DIPEA) (if performing the reaction in an organic solvent)

Procedure:

  • Dissolve the peptide in DMF or the chosen buffer.

  • If using an organic solvent, add DIPEA (2-3 equivalents) to the peptide solution to act as a base.

  • Add the activated this compound NHS ester (1.5-3 equivalents) to the peptide solution.

  • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Once the reaction is complete, quench any remaining active ester with a small amount of an amine-containing buffer (e.g., Tris buffer).

  • Purify the resulting acylated peptide by reverse-phase HPLC.

Characterization and Data: The final product should be characterized by HPLC to assess purity and by MS to confirm the correct mass of the conjugate.

AnalysisParameterExpected Result
RP-HPLC Purity>95%
Mass Spectrometry Molecular WeightObserved mass should match the calculated mass of the peptide-linker conjugate.
Protocol 3: Deprotection of the tert-Butyl Ester

This protocol describes the removal of the tert-butyl protecting group to reveal a free carboxylic acid, which can be used for subsequent conjugation steps.

Materials:

  • tert-Butyl protected bioconjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Dissolve the tert-butyl protected bioconjugate in DCM.

  • Add TIS (2-5% v/v) to the solution to scavenge carbocations.

  • Add TFA (20-50% v/v in DCM) to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by HPLC and MS.

  • Once the reaction is complete, remove the solvent and TFA under reduced pressure.

  • The deprotected conjugate can be purified by reverse-phase HPLC.

Quantitative Assessment of Deprotection:

MethodParameterTarget Value
HPLC Conversion>98%
Mass Spectrometry Mass ShiftCorresponds to the loss of the tert-butyl group (56.1 Da)

Signaling Pathways

Mechanism of Action of GLP-1 Receptor Agonists

When conjugated to a GLP-1 receptor agonist peptide like in Tirzepatide, the linker facilitates prolonged activation of the GLP-1 receptor signaling pathway. This pathway plays a crucial role in glucose homeostasis.

GLP1_Signaling cluster_cell Pancreatic β-cell GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Mobilizes Epac2->InsulinVesicles Primes InsulinRelease Insulin Secretion InsulinVesicles->InsulinRelease Ca_channel Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx K_channel ATP-sensitive K⁺ Channel K_channel->Ca_channel Opens Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters via Metabolism Metabolism GLUT2->Metabolism ATP ATP Metabolism->ATP ATP->K_channel Closes Ca_ion->InsulinVesicles Triggers Fusion GLP1_agonist GLP-1 Agonist (e.g., Acylated Peptide) GLP1_agonist->GLP1R Binds

GLP-1 receptor signaling pathway.

Conclusion

This compound is a valuable tool in modern bioconjugation. Its long hydrophobic chain and orthogonal protecting group strategy provide a versatile platform for developing next-generation therapeutics with improved pharmacokinetic properties and novel mechanisms of action. The protocols and data presented here serve as a guide for researchers to effectively utilize this linker in their drug discovery and development efforts.

References

Application Notes and Protocols for Surface Modification with 20-(tert-Butoxy)-20-oxoicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a cornerstone of modern materials science, enabling the precise control of interfacial properties for a vast array of applications, including biosensors, drug delivery systems, and cell culture platforms. 20-(tert-Butoxy)-20-oxoicosanoic acid is a bifunctional long-chain carboxylic acid designed for the formation of self-assembled monolayers (SAMs). Its C20 alkyl chain promotes the formation of densely packed, well-ordered monolayers, while its two distinct terminal groups offer versatile chemical functionality. The terminal carboxylic acid can be used for direct coupling to amine-containing molecules, and the tert-butyl ester-protected carboxylic acid at the opposite end provides a latent functional group that can be deprotected under acidic conditions for subsequent chemical modifications. This orthogonal reactivity makes it an ideal candidate for the stepwise construction of complex surface architectures.

These application notes provide a comprehensive guide to the use of this compound for the surface functionalization of gold substrates. The following sections detail the principles of SAM formation, experimental protocols for surface modification and subsequent chemical transformations, and expected characterization data.

Principle of Surface Functionalization

The surface modification process using this compound on gold substrates is a multi-step procedure:

  • Self-Assembled Monolayer (SAM) Formation: The carboxylic acid head group of this compound has a strong affinity for gold surfaces, leading to the spontaneous formation of a densely packed, organized monolayer. The long alkyl chains align due to van der Waals interactions, resulting in a hydrophobic surface terminated with tert-butyl ester groups.

  • Deprotection of the Terminal Ester (Optional): The tert-butyl ester group is stable under neutral and basic conditions but can be selectively removed using acidic conditions, such as trifluoroacetic acid (TFA), to expose a terminal carboxylic acid. This converts the hydrophobic surface to a hydrophilic one, ready for further functionalization.

  • Activation and Biomolecule Immobilization: The newly exposed carboxylic acid groups can be activated using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activation creates a reactive NHS ester that readily couples with primary amines on biomolecules (e.g., proteins, peptides, antibodies) to form stable amide bonds.

Data Presentation

The following tables summarize the expected quantitative data for the characterization of surfaces modified with this compound. These values are based on typical results for long-chain alkanoic acid and methyl-terminated self-assembled monolayers on gold and should be considered representative.

Table 1: Expected Surface Wettability

Surface Modification StageExpected Advancing Water Contact Angle (°)Surface Character
Bare Gold (Cleaned)~70°Hydrophilic
After SAM Formation (tert-Butyl Ester Terminated)~100° - 110°Hydrophobic
After Deprotection (Carboxylic Acid Terminated)~30° - 40°Hydrophilic

Table 2: Expected Monolayer Thickness

Surface Modification StageExpected Thickness (nm)Characterization Method
After SAM Formation~2.0 - 2.5Ellipsometry, XPS

Experimental Protocols

Materials and Reagents
  • This compound

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Absolute Ethanol (B145695) (200 proof)

  • Sulfuric Acid (H₂SO₄)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • High-purity water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

Protocol 1: Formation of this compound SAM
  • Substrate Cleaning:

    • Immerse the gold substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Leave the substrates in the solution for 10-15 minutes.

    • Carefully remove the substrates and rinse extensively with high-purity water, followed by a final rinse with absolute ethanol.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immediately immerse the clean, dry gold substrates into the solution.

    • Incubate for 18-24 hours at room temperature in a sealed, vibration-free container to ensure the formation of a well-ordered monolayer.

    • After incubation, remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove non-specifically adsorbed molecules.

    • Dry the substrates under a gentle stream of nitrogen gas.

Protocol 2: Deprotection of the tert-Butyl Ester Group
  • Deprotection Solution Preparation:

    • Prepare a solution of 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) in a fume hood.

  • Deprotection Reaction:

    • Immerse the SAM-modified substrates in the TFA/DCM solution.

    • Incubate for 1-2 hours at room temperature.

    • Remove the substrates and rinse thoroughly with DCM, followed by absolute ethanol, and finally high-purity water.

    • Dry the substrates under a gentle stream of nitrogen gas. The surface is now terminated with carboxylic acid groups.

Protocol 3: Activation of Carboxylic Acid and Immobilization of Biomolecules
  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in PBS (pH 7.4).

    • Immerse the carboxyl-terminated substrates in the EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction forms a semi-stable NHS ester.

    • After activation, rinse the substrates with PBS (pH 7.4) to remove excess EDC and NHS.

  • Biomolecule Immobilization:

    • Immediately immerse the activated substrates in a solution of the amine-containing biomolecule (e.g., 10-100 µg/mL of an antibody in PBS, pH 7.4).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

    • After incubation, rinse the substrates thoroughly with PBS to remove any non-covalently bound biomolecules.

  • Blocking (Optional):

    • To prevent non-specific binding in subsequent assays, immerse the substrates in a blocking solution (e.g., 1 M ethanolamine, pH 8.5, or 1% Bovine Serum Albumin in PBS) for 30 minutes at room temperature.

    • Rinse the substrates with PBS and high-purity water.

    • Dry the functionalized surface under a gentle stream of nitrogen gas. The biosensor is now ready for use.

Mandatory Visualization

experimental_workflow cluster_0 SAM Formation cluster_1 Deprotection cluster_2 Biomolecule Immobilization A Clean Gold Substrate B Immerse in 20-(tert-Butoxy)-20-oxoicosanoic acid solution (1mM in Ethanol) A->B C Incubate 18-24h B->C D Rinse with Ethanol & Dry C->D E tert-Butyl Ester Terminated Surface D->E F Immerse in 50% TFA in DCM E->F Optional Deprotection G Incubate 1-2h F->G H Rinse with DCM, Ethanol, Water & Dry G->H I Carboxylic Acid Terminated Surface H->I J Activate with EDC/NHS I->J K Incubate with Amine-containing Biomolecule J->K L Rinse & Block K->L M Functionalized Surface L->M

Caption: Experimental workflow for surface modification.

signaling_pathway cluster_surface Modified Surface cluster_analyte Analyte Binding cluster_detection Detection ImmobilizedLigand Immobilized Ligand (e.g., Antibody) Analyte Target Analyte (e.g., Antigen) ImmobilizedLigand->Analyte Binding Event DetectionSignal Detectable Signal (e.g., Fluorescence, SPR shift) Analyte->DetectionSignal Generates

Caption: Logical relationship for a biosensor application.

Application Notes and Protocols: A Step-by-Step Guide for the Deprotection of 20-(tert-Butoxy)-20-oxoicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the deprotection of the tert-butyl ester in 20-(tert-Butoxy)-20-oxoicosanoic acid to yield eicosanedioic acid. The tert-butyl ester is a common protecting group for carboxylic acids due to its stability in various conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is a widely used and effective reagent for this transformation. This guide details the reaction mechanism, a step-by-step experimental protocol, data presentation for expected outcomes, and safety precautions.

Introduction

This compound is a long-chain dicarboxylic acid monoester. The selective removal of the tert-butyl protecting group is a critical step in various synthetic pathways, enabling subsequent functionalization of the liberated carboxylic acid. The most common and efficient method for the cleavage of a tert-butyl ester is acid-catalyzed hydrolysis. Strong acids, such as trifluoroacetic acid (TFA), are typically employed, often in a chlorinated solvent like dichloromethane (B109758) (DCM).

Reaction Mechanism

The deprotection of a tert-butyl ester with TFA proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and the desired carboxylic acid. The tert-butyl cation can then be deprotonated by the trifluoroacetate (B77799) anion to form isobutylene, a volatile gas, or react with the trifluoroacetate anion to form tert-butyl trifluoroacetate.[1][2][3] The use of excess TFA ensures the reaction proceeds to completion.

Data Presentation

While specific quantitative data for the deprotection of this compound is not extensively published, the following table provides representative data for the deprotection of a similar long-chain di-tert-butyl ester, which can serve as a general guideline for expected efficiency. Yields are highly dependent on the specific substrate, reaction scale, and purification method.

Starting MaterialReagent and SolventReaction Time (hours)TemperatureReported Yield
Di-tert-butyl 3,3'-iminodipropionateTFA / Dichloromethane (1:1)3 - 5Room TemperatureHigh

Experimental Protocols

This section provides a detailed methodology for the deprotection of this compound using trifluoroacetic acid.

Materials and Reagents
  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Petroleum ether (or hexanes)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • pH paper or pH meter

Deprotection Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (e.g., at a concentration of 0.1-0.2 M).

  • Addition of TFA: While stirring the solution at room temperature, slowly add an equal volume of trifluoroacetic acid (a 1:1 v/v mixture of DCM:TFA).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. A typical reaction time is 3 to 5 hours.[4]

  • Solvent Removal: Upon completion of the reaction, remove the dichloromethane and excess trifluoroacetic acid under reduced pressure using a rotary evaporator.

  • Aqueous Work-up:

    • Dissolve the residue in diethyl ether.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Deionized water (2 x volume of organic layer) to remove the bulk of the TFA.

      • Saturated sodium bicarbonate solution (2 x volume of organic layer) to neutralize any remaining acid. Caution: CO₂ gas will evolve; vent the separatory funnel frequently. Check the aqueous layer with pH paper to ensure it is basic.

      • Brine (1 x volume of organic layer) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude eicosanedioic acid.

Purification by Recrystallization

Due to the long aliphatic chain, the product, eicosanedioic acid, is a waxy solid and may require purification by recrystallization.

  • Solvent Selection: Choose a solvent system in which the eicosanedioic acid is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of a polar solvent (e.g., methanol, ethanol, or ethyl acetate) and a non-polar solvent (e.g., hexanes or petroleum ether) is often effective.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualizations

Signaling Pathway of Deprotection

deprotection_mechanism reactant This compound protonated_ester Protonated Ester Intermediate reactant->protonated_ester Protonation TFA TFA (H⁺) TFA->protonated_ester product Eicosanedioic Acid protonated_ester->product Cleavage tert_butyl_cation tert-Butyl Cation protonated_ester->tert_butyl_cation isobutylene Isobutylene tert_butyl_cation->isobutylene Deprotonation TFA_anion TFA⁻ TFA_anion->isobutylene

Caption: Acid-catalyzed deprotection mechanism.

Experimental Workflow

experimental_workflow start Start: this compound in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa reaction Stir at Room Temperature (3-5 hours) add_tfa->reaction evaporation Remove Volatiles (Rotary Evaporation) reaction->evaporation dissolve Dissolve Residue in Diethyl Ether evaporation->dissolve wash_water Wash with Water dissolve->wash_water wash_bicarb Wash with Saturated NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Eicosanedioic Acid concentrate->crude_product purification Purification by Recrystallization crude_product->purification final_product Pure Eicosanedioic Acid purification->final_product

References

Application Notes and Protocols: 20-(tert-Butoxy)-20-oxoicosanoic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-(tert-Butoxy)-20-oxoicosanoic acid is a versatile bifunctional molecule increasingly utilized in advanced drug delivery systems. Its unique structure, featuring a long C20 aliphatic chain, a terminal carboxylic acid, and a tert-butyl protected carboxylic acid at the opposite end, provides a valuable tool for researchers in bioconjugation, nanoparticle formulation, and targeted drug delivery. The hydrophobic C20 chain serves as an excellent anchor for lipid-based formulations, while the two functional groups allow for orthogonal, stepwise conjugation strategies.[1]

This document provides detailed application notes and illustrative protocols for the use of this compound in various drug delivery platforms.

Physicochemical Properties and Handling

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₄H₄₆O₄[2]
Molecular Weight 398.6 g/mol [2][3]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO and other organic solvents like N,N-Dimethylformamide and methanol. Poorly soluble in water.[][5]
Storage Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20°C or -66°C.[]
Key Features Bifunctional with a free carboxylic acid and a protected carboxylic acid; Long hydrophobic C20 alkyl chain.[1]

Application 1: Formulation of Lipid-Based Nanoparticles

The amphiphilic nature of this compound makes it a suitable component for the formulation of lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) or liposomes. The long C20 chain can be incorporated into the lipid core of the nanoparticle, while the carboxylic acid group can be used for surface functionalization, for example, to attach targeting ligands or polymers like polyethylene (B3416737) glycol (PEG) for improved circulation time.

Illustrative Protocol for Solid Lipid Nanoparticle (SLN) Formulation

This protocol is a representative example based on standard high-pressure homogenization techniques. Optimization of lipid ratios, drug concentration, and process parameters is recommended for specific applications.

Materials:

  • This compound

  • A solid lipid (e.g., glyceryl behenate)

  • A surfactant (e.g., Poloxamer 188)

  • The active pharmaceutical ingredient (API) - lipophilic

  • Purified water

  • Organic solvent (e.g., dichloromethane (B109758) or acetone, if required for API solubilization)

Protocol:

  • Lipid Phase Preparation:

    • Melt the solid lipid and this compound at a temperature approximately 5-10°C above the melting point of the solid lipid.

    • Dissolve the lipophilic API in the molten lipid mixture. If the API is not readily soluble, it can be dissolved in a small amount of a suitable organic solvent before being added to the molten lipids.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer at an appropriate pressure (e.g., 500-1500 bar) for several cycles (e.g., 3-5 cycles). The homogenization can be performed at a temperature above the lipid's melting point.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification and Characterization:

    • The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

    • Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, drug loading efficiency, and in vitro drug release profile.

Workflow for SLN Formulation

SLN_Formulation cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase Lipids Solid Lipid + This compound Melt Melt Lipids Lipids->Melt API Lipophilic API Dissolve_API Dissolve API API->Dissolve_API Melt->Dissolve_API Pre_Emulsion Pre-emulsion (High-Speed Stirring) Dissolve_API->Pre_Emulsion Surfactant Surfactant Dissolve_Surfactant Dissolve Surfactant Surfactant->Dissolve_Surfactant Water Purified Water Water->Dissolve_Surfactant Dissolve_Surfactant->Pre_Emulsion Homogenization High-Pressure Homogenization Pre_Emulsion->Homogenization Cooling Cooling & Nanoparticle Formation Homogenization->Cooling Purification Purification (Dialysis/Centrifugation) Cooling->Purification Characterization Characterization (Size, Zeta, Drug Load) Purification->Characterization

Caption: Workflow for Solid Lipid Nanoparticle (SLN) Formulation.

Application 2: Synthesis of Antibody-Drug Conjugates (ADCs)

This compound is described as a non-cleavable linker for the synthesis of ADCs. In this context, the free carboxylic acid can be activated to react with an amine group on the antibody (e.g., lysine (B10760008) residues). After deprotection of the tert-butyl ester, the newly revealed carboxylic acid can be conjugated to a drug molecule. The long aliphatic chain can influence the physicochemical properties of the final ADC, potentially increasing its hydrophobicity.

Conceptual Protocol for ADC Synthesis

This is a generalized protocol. The specific activation and conjugation chemistries may need to be optimized based on the antibody and drug of interest.

Materials:

  • Monoclonal antibody (mAb)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing cytotoxic drug

  • Trifluoroacetic acid (TFA) for deprotection

  • Reaction buffers (e.g., PBS, MES)

  • Purification columns (e.g., size-exclusion chromatography)

Protocol:

  • Activation of the Linker:

    • Dissolve this compound, NHS, and EDC in an appropriate anhydrous organic solvent (e.g., DMF) to activate the free carboxylic acid group by forming an NHS ester.

  • Conjugation of Linker to Antibody:

    • Exchange the buffer of the mAb to a suitable reaction buffer (e.g., PBS, pH 7.4-8.0).

    • Add the activated linker to the mAb solution and incubate at room temperature or 4°C for a specified time to allow conjugation to the lysine residues on the antibody surface.

  • Purification of Antibody-Linker Conjugate:

    • Remove excess linker and reaction byproducts by size-exclusion chromatography or dialysis.

  • Deprotection of the tert-Butyl Ester:

    • Treat the antibody-linker conjugate with a mild acidic solution (e.g., TFA in an appropriate solvent system) to remove the tert-butyl protecting group and expose the second carboxylic acid.

    • Neutralize the reaction and purify the deprotected conjugate.

  • Conjugation of Drug to the Antibody-Linker:

    • Activate the newly exposed carboxylic acid on the antibody-linker conjugate using EDC/NHS chemistry.

    • Add the amine-containing cytotoxic drug to the activated conjugate and incubate to form the final ADC.

  • Final Purification and Characterization:

    • Purify the ADC from unconjugated drug and other reagents using chromatography.

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and in vitro cytotoxicity.

Workflow for ADC Synthesis

ADC_Synthesis Linker This compound EDC_NHS EDC/NHS Activation Linker->EDC_NHS Activated_Linker Activated Linker (NHS Ester) EDC_NHS->Activated_Linker mAb Monoclonal Antibody (mAb) Linker_mAb Linker-mAb Conjugate mAb->Linker_mAb Activated_Linker->Linker_mAb Purification1 Purification Linker_mAb->Purification1 Deprotection Deprotection (TFA) Deprotected_Linker_mAb Deprotected Linker-mAb Deprotection->Deprotected_Linker_mAb Deprotected_Linker_mAb->EDC_NHS Final_ADC Final Antibody-Drug Conjugate (ADC) Deprotected_Linker_mAb->Final_ADC Drug Amine-containing Drug Drug->Final_ADC Purification3 Purification Final_ADC->Purification3 Purification1->Deprotection Purification2 Purification Characterization Characterization (DAR, Purity) Purification3->Characterization

Caption: Conceptual Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Application 3: Component in PROTAC Synthesis

This compound can also be employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The long, hydrophobic nature of this linker may influence the cell permeability and ternary complex formation of the resulting PROTAC.

The synthesis would follow a similar logic to ADC synthesis, where the two carboxylic acid ends are sequentially conjugated to a ligand for the target protein and a ligand for the E3 ligase.

Conclusion

This compound is a valuable chemical tool for drug delivery research. Its bifunctional nature and long aliphatic chain offer unique opportunities for the design of lipid-based nanoparticles, antibody-drug conjugates, and other advanced therapeutic systems. The provided protocols are intended as a starting point for researchers, and further optimization will be necessary for specific applications. As a relatively new and specialized molecule, the full range of its applications in drug delivery is still being explored, offering exciting possibilities for future research and development.

References

Application Notes & Protocols: Langmuir-Blodgett Film Deposition of 20-(tert-Butoxy)-20-oxoicosanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deposition of high-quality Langmuir-Blodgett (LB) films of 20-(tert-Butoxy)-20-oxoicosanoic acid. This long-chain fatty acid, with its protected carboxylic acid group, is a valuable component in the construction of well-defined molecular architectures on solid substrates. Such films have potential applications in drug delivery systems, biosensors, and as biocompatible coatings.

Introduction to this compound

This compound is a bifunctional molecule featuring a long hydrophobic alkyl chain and a hydrophilic carboxylic acid headgroup, with the carboxylic acid protected by a tert-butyl ester. This amphiphilic nature makes it an ideal candidate for forming stable monolayers at the air-water interface, which can then be transferred to a solid substrate using the Langmuir-Blodgett technique.[1][2][] The tert-butoxy (B1229062) group can serve as a protecting group, which may be selectively removed post-deposition to expose the carboxylic acid for further functionalization.

Chemical Properties: [4][5][6]

PropertyValue
Chemical Formula C24H46O4
Molecular Weight 398.62 g/mol
Appearance Solid
Solubility Soluble in organic solvents like chloroform (B151607) and DMSO.[][7][8]
Principle of Langmuir-Blodgett Deposition

The Langmuir-Blodgett technique allows for the fabrication of highly ordered monomolecular or multimolecular films.[9][10][11] The process involves:

  • Monolayer Formation: A solution of the amphiphilic molecule is spread onto the surface of a liquid subphase (typically ultrapure water) in a Langmuir trough. The solvent evaporates, leaving the molecules to form a monolayer at the air-water interface.[2]

  • Monolayer Compression: Movable barriers on the trough compress the monolayer, forcing the molecules into a more ordered arrangement. The surface pressure is monitored during this process to generate a surface pressure-area (π-A) isotherm, which provides information about the phase behavior of the monolayer.[12][13]

  • Film Deposition: A solid substrate is vertically dipped and withdrawn through the compressed monolayer at a constant surface pressure, transferring the monolayer onto the substrate. This process can be repeated to build up multilayer films.[9][10]

Experimental Protocols

Materials and Equipment
  • Amphiphile: this compound (purity >97%)

  • Spreading Solvent: Chloroform (HPLC grade)

  • Subphase: Ultrapure water (resistivity >18 MΩ·cm)

  • Langmuir-Blodgett Trough: Equipped with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate)

  • Substrates: Silicon wafers, glass slides, or other desired solid supports

  • Cleaning Solutions: Piranha solution (H₂SO₄:H₂O₂), ethanol (B145695), and acetone (B3395972) for substrate cleaning

  • Microsyringe: For spreading the amphiphile solution

Substrate Preparation

Proper substrate cleaning is critical for successful LB film deposition.

  • Degreasing: Sonicate the substrates in acetone for 15 minutes, followed by ethanol for 15 minutes.

  • Hydrophilization: For hydrophilic substrates like glass or silicon, immerse them in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinsing and Drying: Thoroughly rinse the substrates with ultrapure water and dry them under a stream of nitrogen gas.

Langmuir Film Formation and Characterization
  • Solution Preparation: Prepare a solution of this compound in chloroform at a concentration of approximately 0.5 mg/mL.[7]

  • Trough Preparation: Clean the Langmuir trough and barriers thoroughly with ethanol and then ultrapure water. Fill the trough with ultrapure water as the subphase.

  • Monolayer Spreading: Using a microsyringe, carefully spread the amphiphile solution dropwise onto the water surface. Allow at least 15-20 minutes for the chloroform to evaporate completely.[8][14]

  • Surface Pressure-Area (π-A) Isotherm:

    • Begin compressing the monolayer with the barriers at a slow, constant rate (e.g., 5-10 mm/min).[8]

    • Record the surface pressure as a function of the mean molecular area to obtain the π-A isotherm.

    • The isotherm will reveal different phases of the monolayer: gas, liquid-expanded, liquid-condensed, and solid. The sharp increase in pressure indicates the transition to a condensed phase. The point where the pressure drops or plateaus after a steep rise is the collapse pressure, where the monolayer breaks down.

Expected π-A Isotherm Characteristics for Long-Chain Fatty Acids:

ParameterExpected Value Range
Lift-off Area ~25-30 Ų/molecule
Collapse Pressure ~30-50 mN/m
Area per Molecule (in condensed phase) ~20-25 Ų/molecule

Note: These values are estimates based on similar long-chain fatty acids like arachidic acid and may need to be experimentally determined for this compound.

Langmuir-Blodgett Film Deposition
  • Target Pressure: Based on the π-A isotherm, choose a target surface pressure within the stable condensed phase (typically 10-30 mN/m) for deposition.[10]

  • Deposition Process:

    • Compress the monolayer to the target pressure and allow it to stabilize.

    • Immerse the prepared substrate vertically into the subphase through the monolayer at a controlled speed (e.g., 2-5 mm/min).

    • Withdraw the substrate at the same controlled speed.

    • The quality of the deposition can be monitored by the transfer ratio, which should be close to unity for ideal deposition.

  • Multilayer Deposition: Repeat the dipping and withdrawal cycles to deposit multiple layers. Allow the film to dry for a few minutes between each cycle.

Film Characterization

The quality and properties of the deposited LB films can be assessed using various analytical techniques:

  • Atomic Force Microscopy (AFM): To visualize the film morphology, uniformity, and to identify any defects.

  • Ellipsometry: To measure the film thickness.

  • Contact Angle Goniometry: To determine the surface energy and hydrophobicity/hydrophilicity of the film.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical composition of the deposited film.

Visualizations

experimental_workflow cluster_prep Preparation cluster_lb Langmuir-Blodgett Process cluster_char Characterization sol_prep Solution Preparation (0.5 mg/mL in Chloroform) spreading Spreading on Water Subphase sol_prep->spreading sub_prep Substrate Cleaning (Piranha Etch) deposition Film Deposition (Constant Pressure) sub_prep->deposition evaporation Solvent Evaporation (15-20 min) spreading->evaporation compression Monolayer Compression (π-A Isotherm) evaporation->compression compression->deposition afm AFM deposition->afm ellipsometry Ellipsometry deposition->ellipsometry ftir FTIR deposition->ftir

Caption: Experimental workflow for Langmuir-Blodgett film deposition.

pi_a_isotherm origin x_axis Area per Molecule (Ų/molecule) origin->x_axis y_axis Surface Pressure (mN/m) origin->y_axis p1 Gas p2 Liquid Expanded c1 p1->c1 p3 Liquid Condensed c2 p2->c2 p4 Solid c3 p3->c3 p5 Collapse c4 p4->c4 c1->p2 c2->p3 c3->p4 c4->p5 lift_off Lift-off deposition_range Deposition Range collapse_point Collapse Pressure

Caption: Idealized Surface Pressure-Area (π-A) Isotherm.

References

Application Notes and Protocols for Creating Hydrophobic Surfaces with 20-(tert-Butoxy)-20-oxoicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-(tert-Butoxy)-20-oxoicosanoic acid is a bifunctional long-chain fatty acid derivative designed for the facile creation of hydrophobic and functionalizable surfaces. Its unique structure, featuring a C20 alkyl chain, a terminal carboxylic acid, and a protected carboxylic acid in the form of a tert-butyl ester, makes it an ideal candidate for modifying a variety of substrates. The long hydrocarbon chain imparts a hydrophobic character to the surface, while the terminal carboxylic acid serves as an anchor group for covalent attachment to hydroxylated surfaces such as glass, silicon wafers, and metal oxides. The tert-butyl ester group provides a latent reactive site that can be deprotected under acidic conditions to reveal a second carboxylic acid, enabling further surface functionalization, such as the conjugation of biomolecules or other moieties.

These application notes provide detailed protocols for the creation of hydrophobic surfaces using this compound, characterization of the modified surfaces, and subsequent deprotection of the tert-butyl ester for further functionalization.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of surfaces modified with this compound. The data is representative of typical results obtained for self-assembled monolayers (SAMs) of long-chain alkyl modifiers on silicon oxide surfaces.

Table 1: Water Contact Angle Measurements

Surface TypeStatic Water Contact Angle (°)Advancing Contact Angle (°)Receding Contact Angle (°)Contact Angle Hysteresis (°)
Unmodified SiO₂/Glass15 - 3020 - 3510 - 2010 - 15
SiO₂/Glass + this compound105 - 115110 - 12090 - 10020 - 20
Deprotected Surface70 - 8075 - 8545 - 5530 - 30

Table 2: Surface Energy Calculations

Surface TypeTotal Surface Free Energy (mN/m)Dispersive Component (mN/m)Polar Component (mN/m)
Unmodified SiO₂/Glass50 - 6025 - 3520 - 30
SiO₂/Glass + this compound20 - 2518 - 221 - 4
Deprotected Surface35 - 4520 - 2515 - 20

Experimental Protocols

Protocol 1: Formation of a Hydrophobic Monolayer on Silicon or Glass Surfaces

This protocol details the steps for creating a self-assembled monolayer (SAM) of this compound on a hydroxylated silicon or glass substrate.

Materials:

  • This compound

  • Silicon wafers or glass slides

  • Anhydrous toluene (B28343)

  • Anhydrous dichloromethane (B109758) (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Ethanol (B145695) (absolute)

  • Ultrapure water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the silicon wafers or glass slides in Piranha solution for 15-30 minutes to clean and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

    • Rinse the substrates thoroughly with ultrapure water, followed by absolute ethanol.

    • Dry the substrates under a stream of dry nitrogen gas.

  • Preparation of Coating Solution:

    • In a clean, dry flask under a nitrogen atmosphere, dissolve this compound in anhydrous toluene to a final concentration of 1-5 mM.

    • Add a catalytic amount of DMAP.

    • Add a coupling agent (e.g., DCC or HATU) in a slight molar excess (1.1 to 1.5 equivalents) to the carboxylic acid.

    • Stir the solution at room temperature for 1-2 hours to activate the carboxylic acid.

  • Surface Functionalization:

    • Immerse the cleaned and dried substrates in the activated this compound solution.

    • Allow the reaction to proceed for 12-24 hours at room temperature under a nitrogen atmosphere to form a covalent ester linkage with the surface hydroxyl groups.

  • Rinsing and Drying:

    • Remove the substrates from the coating solution.

    • Rinse the functionalized substrates sequentially with toluene, dichloromethane, and ethanol to remove any physisorbed molecules.

    • Dry the substrates under a gentle stream of nitrogen gas.

Protocol 2: Characterization of the Hydrophobic Surface

Methods:

  • Contact Angle Goniometry: Measure the static, advancing, and receding water contact angles to assess the hydrophobicity of the surface.

  • X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of the organic monolayer by identifying the characteristic C 1s and O 1s peaks.

  • Atomic Force Microscopy (AFM): Characterize the surface topography and roughness of the coated substrate.

Protocol 3: Deprotection of the tert-Butyl Ester Group

This protocol describes the removal of the tert-butyl protecting group to expose a terminal carboxylic acid for further functionalization.

Materials:

  • Functionalized substrate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Ethanol

  • Nitrogen gas

Procedure:

  • Deprotection Reaction:

    • Prepare a solution of 5-20% TFA in anhydrous DCM.

    • Immerse the functionalized substrate in the TFA/DCM solution.

    • Allow the deprotection reaction to proceed for 1-2 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the deprotection solution.

    • Rinse thoroughly with DCM, followed by ethanol to remove residual acid and byproducts.

    • Dry the substrate under a stream of nitrogen gas.

  • Characterization of the Deprotected Surface:

    • Measure the water contact angle. A decrease in contact angle is expected due to the presence of the polar carboxylic acid groups.

    • Use XPS to confirm the removal of the tert-butyl group (decrease in the C 1s component associated with the t-butyl group).

    • The newly exposed carboxylic acid groups can be further reacted, for example, with amine-containing molecules using standard carbodiimide (B86325) coupling chemistry.

Visualizations

G cluster_0 Substrate Preparation cluster_1 Monolayer Formation cluster_2 Post-Processing Substrate Silicon/Glass Substrate Cleaning Piranha Cleaning Substrate->Cleaning Hydroxylated Hydroxylated Surface Cleaning->Hydroxylated Immersion Immersion of Substrate Hydroxylated->Immersion Molecule This compound Activation Carboxylic Acid Activation (DCC/DMAP) Molecule->Activation Activation->Immersion Rinsing Rinsing (Toluene, DCM, Ethanol) Immersion->Rinsing Drying Drying (N2) Rinsing->Drying Hydrophobic Hydrophobic Surface Drying->Hydrophobic

Caption: Workflow for creating a hydrophobic surface.

G cluster_0 Starting Material cluster_1 Deprotection cluster_2 Final Product Start Hydrophobic Surface (tert-Butyl Protected) Reaction Acid-catalyzed Deprotection Start->Reaction TFA_DCM TFA in DCM TFA_DCM->Reaction Rinsing Rinsing (DCM, Ethanol) Reaction->Rinsing Drying Drying (N2) Rinsing->Drying Functionalizable Functionalizable Surface (-COOH Terminated) Drying->Functionalizable

Caption: Deprotection of the tert-butyl ester group.

G Start Functionalizable Surface (-COOH Terminated) Activation Carbodiimide Activation (EDC/NHS) Start->Activation Conjugation Bioconjugation Activation->Conjugation Biomolecule Amine-containing Biomolecule (e.g., Protein, Peptide) Biomolecule->Conjugation Final Biomolecule-Functionalized Surface Conjugation->Final

Caption: Post-deprotection functionalization pathway.

Application Notes and Protocols for Protein Immobilization using 20-(tert-Butoxy)-20-oxoicosanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-(tert-Butoxy)-20-oxoicosanoic acid is a long-chain aliphatic carboxylic acid derivative designed for the stable immobilization of proteins and other amine-containing biomolecules onto various substrates. Its unique structure, featuring a twenty-carbon chain, provides a significant spatial separation between the immobilized protein and the surface, which can enhance protein stability, preserve biological activity, and improve accessibility for binding partners. The terminal carboxylic acid allows for covalent attachment to amine-functionalized surfaces or, more commonly, for the coupling of proteins via their primary amines using standard carbodiimide (B86325) chemistry. The distal end is protected by a tert-butyl ester, rendering it chemically inert under typical immobilization conditions and presenting a hydrophobic terminus.

This molecule is particularly suited for applications in drug development, diagnostics, and fundamental research where precise control over protein orientation and stability is crucial. Its use as a non-cleavable linker in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) highlights its stability and biocompatibility.[1][2][3]

Features and Benefits

  • Extended Linker Length: The 20-carbon alkyl chain provides a significant spacer arm, minimizing steric hindrance from the substrate surface and allowing the immobilized protein greater conformational freedom. This can lead to enhanced biological activity and improved accessibility of binding sites.

  • Enhanced Stability: Long alkyl chains, similar to those found in biological lipid membranes, can contribute to a more stable and organized molecular layer on the surface. Studies on lipid anchoring have shown that longer alkyl chains (C18-C20) lead to greater stability within membranes, a principle that can be extrapolated to self-assembled monolayers on solid substrates.

  • Controlled Surface Chemistry: The single terminal carboxylic acid ensures directional immobilization of the linker onto an amine-modified surface or directional coupling of a protein to a carboxyl-functionalized surface. The tert-butoxy (B1229062) group at the opposite end provides a chemically stable, hydrophobic interface.[4]

  • Versatile Coupling Chemistry: The carboxylic acid moiety is readily activated by common reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amine-reactive NHS-ester, enabling efficient covalent immobilization of proteins via their lysine (B10760008) residues or N-terminus.[5][6]

Physicochemical Properties

PropertyValueReference
Chemical Formula C₂₄H₄₆O₄[1]
Molecular Weight 398.6 g/mol [1]
Appearance White to off-white solid powder[7]
Purity Typically ≥98%[1][7]
Storage Conditions -20°C for long-term storage[1]

Experimental Protocols

This section provides detailed protocols for the immobilization of proteins onto a substrate using this compound as a linker. The general workflow involves the activation of the carboxylic acid group of the linker followed by reaction with primary amines on the protein.

Protocol 1: Immobilization of Protein on an Amine-Functionalized Surface

This protocol is suitable for surfaces such as amine-silanized glass slides, silicon wafers, or amine-functionalized microplates.

Materials:

  • This compound

  • Amine-functionalized substrate (e.g., glass slide, microplate)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Wash Buffer A: Anhydrous ethanol (B145695) or isopropanol

  • Protein solution in Coupling Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching Buffer: 1 M ethanolamine (B43304) or 100 mM glycine, pH 8.0

  • Wash Buffer B: Coupling Buffer with 0.05% Tween-20

Procedure:

  • Prepare Linker Solution: Dissolve this compound in an organic solvent such as anhydrous ethanol to a final concentration of 1-10 mM.

  • Prepare Activation Solution: Immediately before use, prepare a solution of 100 mM EDC and 25 mM NHS in Activation Buffer.

  • Activate Linker: Mix the linker solution with the activation solution at a 1:1 volume ratio. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester.

  • Surface Functionalization: Immerse the amine-functionalized substrate in the activated linker solution for 1-2 hours at room temperature.

  • Washing: Remove the substrate from the linker solution and wash thoroughly with Wash Buffer A to remove excess linker and by-products, followed by drying under a stream of nitrogen.

  • Protein Immobilization: Immediately add the protein solution (typically 0.1-1 mg/mL in Coupling Buffer) to the functionalized surface and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Remove the protein solution and add Quenching Buffer to the surface for 15-30 minutes at room temperature to block any unreacted NHS-ester groups.

  • Final Washing: Wash the surface extensively with Wash Buffer B to remove non-covalently bound protein, followed by a final rinse with the Coupling Buffer.

  • Storage: Store the protein-immobilized surface in a suitable buffer, typically at 4°C.

Protocol 2: Immobilization of Protein onto a Carboxyl-Terminated Self-Assembled Monolayer (SAM)

This protocol describes the formation of a SAM of the linker on a gold surface, followed by protein immobilization.

Materials:

  • Gold-coated substrate

  • Thiol-terminated molecule for SAM formation (e.g., 11-mercaptoundecanoic acid)

  • This compound

  • EDC and NHS (or sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-5.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Protein to be immobilized

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20

Procedure:

  • Surface Preparation: Clean the gold substrate (e.g., with piranha solution - caution, extremely corrosive! - or UV/ozone treatment).

  • SAM Formation: Immerse the clean gold substrate in a solution of 1 mM this compound (with a thiol group at the omega position, if not directly using the carboxylic acid for surface attachment chemistry that supports it) in anhydrous ethanol for 18-24 hours to form a self-assembled monolayer.

  • Washing: Rinse the substrate thoroughly with ethanol and then deionized water to remove non-chemisorbed linker molecules. Dry the surface under a stream of nitrogen.

  • Activation of Carboxyl Groups: Prepare a fresh solution of 400 mM EDC and 100 mM NHS in Activation Buffer. Immerse the carboxyl-terminated SAM surface in this solution for 15 minutes at room temperature.

  • Washing: Briefly rinse the activated surface with Activation Buffer and then with Coupling Buffer.

  • Protein Immobilization: Immediately apply the protein solution (0.1 - 1.0 mg/mL in Coupling Buffer) to the activated surface. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Quenching: Remove the protein solution and immerse the substrate in Quenching Buffer for 30 minutes to deactivate any remaining NHS-esters.

  • Final Washing: Wash the surface thoroughly with Wash Buffer and then with deionized water. Dry under a stream of nitrogen.

  • Storage: Store the surface with the immobilized protein in a suitable buffer at 4°C.

Data Presentation

The following table summarizes typical reaction conditions for EDC/NHS coupling chemistry for protein immobilization on carboxylated surfaces. Optimal conditions may vary depending on the specific protein and substrate.

ParameterRecommended RangeNotes
EDC Concentration 2 - 50 mMHigher concentrations can lead to faster reaction but also potential protein cross-linking.
NHS/sulfo-NHS Concentration 5 - 25 mMTypically used at a 2.5:1 molar ratio to EDC. NHS stabilizes the active intermediate.
Activation pH 4.5 - 6.0Optimal for EDC activation of carboxyl groups.
Coupling pH 7.2 - 8.0Optimal for the reaction of NHS-esters with primary amines.
Activation Time 15 - 30 minutesLonger times can lead to hydrolysis of the active ester.
Coupling Time 1 - 4 hours at RT, or overnight at 4°CProtein-dependent; longer times may improve immobilization density.
Protein Concentration 0.1 - 2.0 mg/mLHigher concentrations can increase surface density but may also lead to non-specific adsorption.

Visualizations

Protein_Immobilization_Workflow cluster_surface_prep Surface Preparation cluster_linker_activation Linker Activation cluster_immobilization Immobilization & Quenching Surface Amine-functionalized Surface Immobilized Immobilized Protein Surface->Immobilized 1-2 hours, RT Linker 20-(tert-Butoxy)-20- oxoicosanoic acid ActivatedLinker NHS-activated Linker Linker->ActivatedLinker 15-30 min, RT EDC_NHS EDC / NHS in Activation Buffer EDC_NHS->ActivatedLinker ActivatedLinker->Immobilized Protein Protein Solution in Coupling Buffer Protein->Immobilized FinalSurface Final Functionalized Surface Immobilized->FinalSurface Quenching 15-30 min Quenching Quenching Buffer Quenching->FinalSurface

Caption: Workflow for protein immobilization on an amine-functionalized surface.

EDC_NHS_Mechanism Carboxyl R-COOH Carboxylic Acid (Linker) Intermediate O-acylisourea (unstable intermediate) Carboxyl->Intermediate + EDC EDC EDC->Intermediate NHSEster NHS-ester (amine-reactive) Intermediate->NHSEster + NHS NHS NHS->NHSEster AmideBond R-CO-NH-Protein Stable Amide Bond NHSEster->AmideBond + Protein Protein-NH₂ Primary Amine Protein->AmideBond

Caption: Reaction mechanism of EDC/NHS coupling for protein immobilization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 20-(tert-Butoxy)-20-oxoicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 20-(tert-Butoxy)-20-oxoicosanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly tackle specific experimental challenges.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes?

Answer: Low yields in the synthesis of this compound can stem from several factors throughout the experimental workflow. These can be broadly categorized as:

  • Incomplete Reaction: The mono-esterification of a long-chain dicarboxylic acid like eicosanedioic acid can be challenging due to the molecule's low solubility in many organic solvents and the potential for steric hindrance.

  • Side Reactions: The formation of the di-tert-butyl ester byproduct is a common side reaction that consumes the starting material and complicates purification. Other side reactions may occur depending on the specific reagents used.

  • Product Loss During Workup and Purification: The amphiphilic nature of this compound, possessing both a long hydrophobic carbon chain and a polar carboxylic acid group, can lead to the formation of emulsions during aqueous workup, making efficient phase separation difficult.[] Product may also be lost during crystallization or chromatographic purification.

  • Purity of Starting Materials: The purity of eicosanedioic acid and the tert-butylating agent are crucial. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.

Question 2: How can I improve the solubility of eicosanedioic acid in the reaction mixture?

Answer: Improving the solubility of the long-chain dicarboxylic acid is critical for achieving a good reaction rate and yield. Consider the following strategies:

  • Solvent Selection: While toluene (B28343) is a commonly used solvent, exploring other high-boiling point aprotic solvents or solvent mixtures might improve solubility.

  • Temperature: Increasing the reaction temperature can enhance solubility, but must be balanced against the potential for increased side reactions or decomposition of reagents. For the reaction with N,N-dimethylformamide di-tert-butyl acetal (B89532), a temperature of 95°C has been reported.[2]

  • Use of Additives: In some cases, the addition of a co-solvent or a phase-transfer catalyst might be beneficial, although this needs to be evaluated on a case-by-case basis.

Question 3: What are the common side products, and how can I minimize their formation?

Answer: The primary side product in this synthesis is the di-tert-butyl ester of eicosanedioic acid. To minimize its formation:

  • Stoichiometry: Use a 1:1 molar ratio of eicosanedioic acid to the tert-butylating agent. An excess of the tert-butylating agent will favor the formation of the diester.

  • Controlled Addition: Slowly adding the tert-butylating agent to the reaction mixture can help to maintain a low instantaneous concentration, favoring mono-esterification.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the formation of the desired monoester is maximized and before significant diester formation occurs.

Question 4: I am having trouble with emulsions during the aqueous workup. How can I resolve this?

Answer: The surfactant-like properties of the product can lead to challenging emulsions.[] To break these emulsions, you can try:

  • Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Centrifugation: If the emulsion is persistent, centrifugation can aid in separating the layers.

  • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might disrupt the emulsion.

Question 5: What are the recommended purification methods for this compound?

Answer: Purification is a critical step to obtaining a high-purity product and can significantly impact the final isolated yield.

  • Crystallization: Recrystallization from a suitable solvent system is a common and effective method for purifying the product. One reported method uses n-heptane for recrystallization.[3]

  • Column Chromatography: If crystallization does not provide sufficient purity, silica (B1680970) gel column chromatography can be employed. A gradient of a polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a non-polar solvent (e.g., hexane (B92381) or dichloromethane) is typically used for elution. Due to the acidic nature of the product, it is advisable to add a small amount of acetic acid to the eluent to prevent tailing on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: Reported yields vary depending on the synthetic method. A synthesis using eicosanedioic acid and N,N-dimethylformamide di-tert-butyl acetal in toluene reported a yield of 21%.[2] Another method utilizing eicosanedioic acid, thionyl chloride, tert-butanol (B103910), and pyridine (B92270) reported a yield of 38%.[3]

Q2: Are there alternative methods for synthesizing tert-butyl esters that might offer higher yields?

A2: Yes, several methods for tert-butylation of carboxylic acids have been developed. A recent approach using bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst in tert-butyl acetate has been shown to be a simple, safe, and powerful method for the tert-butylation of various carboxylic acids, often proceeding faster and in higher yields compared to conventional methods.[4] This could be a promising alternative to explore for the synthesis of this compound.

Q3: How can I confirm the identity and purity of my final product?

A3: Standard analytical techniques should be used to confirm the structure and purity of the synthesized this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reported HPLC purity for a synthesized batch was 99.4%.[3]

Q4: What are the key safety precautions to take during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Thionyl chloride: This reagent is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Pyridine: This is a flammable and toxic liquid. Handle in a fume hood and wear appropriate PPE.

  • Solvents: Organic solvents such as toluene, dichloromethane (B109758), and heptane (B126788) are flammable and may be harmful if inhaled or absorbed through the skin. Ensure proper ventilation and use appropriate PPE.

Data Presentation

Table 1: Comparison of Reported Synthetic Methods for this compound

Starting MaterialReagentsSolventReaction ConditionsReported Yield (%)
Eicosanedioic acidN,N-Dimethylformamide di-tert-butyl acetalToluene95°C, 30 min21[2]
Eicosanedioic acidThionyl chloride, tert-butanol, pyridineDichloromethane20°C, 3 hours38[3]

Experimental Protocols

Protocol 1: Synthesis via N,N-Dimethylformamide di-tert-butyl acetal[2]

  • To a suspension of eicosanedioic acid (1 equivalent) in toluene, add N,N-dimethylformamide di-tert-butyl acetal (1 equivalent).

  • Heat the reaction mixture to 95°C for 30 minutes.

  • Filter the mixture and evaporate the solvent from the filtrate to obtain a crude oil.

  • Redissolve the oil in dichloromethane and wash with water.

  • Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent to yield the crude product.

  • Further purification can be performed as needed.

Protocol 2: Synthesis via Thionyl Chloride and tert-Butanol[3]

  • Suspend eicosanedioic acid (1 equivalent) in thionyl chloride and heat to reflux at 80°C for 3 hours.

  • Distill off the excess thionyl chloride under reduced pressure.

  • Dissolve the residue in dichloromethane.

  • Add tert-butanol (1.1 equivalents) and slowly add pyridine (1.05 equivalents) over 2 hours.

  • Stir the reaction at 20°C for 3 hours.

  • Perform an aqueous workup, followed by purification, which may include recrystallization from n-heptane.

Visualizations

Synthesis_Pathway Eicosanedioic_acid Eicosanedioic Acid Product 20-(tert-Butoxy)-20-oxoicosanoic Acid Eicosanedioic_acid->Product Mono-esterification Diester_byproduct Di-tert-butyl Eicosanedioate Eicosanedioic_acid->Diester_byproduct Side Reaction (Di-esterification) Reagent tert-Butylating Agent Reagent->Product Reagent->Diester_byproduct

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow decision decision start Low Yield Observed check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_byproducts Analyze for Byproducts (NMR, MS) check_reaction->check_byproducts Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Check Reagent Purity incomplete->optimize_conditions optimize_conditions->check_reaction diester_present Diester Present? check_byproducts->diester_present adjust_stoichiometry Adjust Stoichiometry (1:1 ratio) diester_present->adjust_stoichiometry Yes workup_issues Evaluate Workup & Purification diester_present->workup_issues No adjust_stoichiometry->check_reaction emulsion Emulsion during workup? workup_issues->emulsion break_emulsion Use Brine, Centrifuge, or Celite Filtration emulsion->break_emulsion Yes purification_loss Optimize Purification: - Recrystallization - Column Chromatography emulsion->purification_loss No break_emulsion->purification_loss end Improved Yield purification_loss->end

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: 20-(tert-Butoxy)-20-oxoicosanoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 20-(tert-Butoxy)-20-oxoicosanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities I should expect when purifying this compound?

A1: The primary impurities depend on the synthetic route, but commonly include the starting material, eicosanedioic acid, and the diester byproduct, di-tert-butyl eicosanedioate. Unreacted reagents from the esterification process may also be present.

Q2: How can I monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an effective method. A suitable mobile phase would be a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) with a small amount of acetic acid to ensure the carboxylic acid group is protonated and to reduce streaking. For visualization, since the compound is not UV-active, you can use stains like potassium permanganate, phosphomolybdic acid, or a bromocresol green indicator spray which is specific for acidic compounds.

Q3: Is this compound stable during purification?

A3: While generally stable, the tert-butyl ester group can be susceptible to hydrolysis back to the carboxylic acid under strongly acidic conditions. Prolonged exposure to silica (B1680970) gel, especially with heating, has been reported to cause cleavage of tert-butyl esters.[1] Therefore, it is advisable to carry out chromatographic purifications promptly and at room temperature.

Q4: Can I use recrystallization instead of column chromatography?

A4: Yes, recrystallization can be a viable and scalable purification method, particularly if the main impurity is the di-tert-butyl ester, which has significantly different solubility properties due to the absence of the polar carboxylic acid group. A suitable solvent system would involve dissolving the crude product in a minimal amount of a solvent in which it is soluble (like dichloromethane) and then adding a less polar solvent (like n-heptane or petroleum ether) to induce crystallization.

Troubleshooting Guides

Flash Column Chromatography

Problem: My compound is not separating from impurities on the column.

Possible Cause Suggested Solution
Incorrect Solvent System The polarity of your eluent may be too high or too low. Optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the desired product. A good starting point is a gradient of ethyl acetate in hexane with 0.5-1% acetic acid.
Column Overload Too much crude material was loaded onto the column. For a given column size, there is a maximum amount of sample that can be effectively separated. Reduce the amount of material loaded or use a larger column.
Poor Column Packing Air bubbles or channels in the silica gel can lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Compound Degradation on Silica The tert-butyl ester may be hydrolyzing on the acidic silica gel.[1] Consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine (B128534) in your eluent system. Alternatively, use a different stationary phase like neutral alumina.

Problem: My compound is eluting as a broad band or is tailing.

Possible Cause Suggested Solution
Inappropriate Solvent Choice The compound may have poor solubility in the chosen eluent, leading to slow dissolution and tailing. Ensure your compound is fully dissolved in the loading solvent before applying it to the column.
Strong Interaction with Silica The free carboxylic acid can interact strongly with the silica gel. Adding a small amount of acetic acid (0.5-1%) to the eluent can help to mitigate this by keeping the carboxylic acid protonated and reducing its interaction with the stationary phase.
Sample Loading Technique If the sample is loaded in a large volume of a strong solvent, it can cause band broadening. Dissolve the sample in a minimal amount of the initial eluent or a weaker solvent. Alternatively, "dry loading" the sample by adsorbing it onto a small amount of silica gel before adding it to the column can improve resolution.
Recrystallization

Problem: My compound is "oiling out" instead of crystallizing.

Possible Cause Suggested Solution
Solution is Too Concentrated The concentration of the compound in the solvent is too high, preventing the formation of a crystal lattice. Add a small amount of the crystallization solvent to dilute the solution slightly.
Cooling Rate is Too Fast Rapid cooling can lead to supersaturation and precipitation of an amorphous oil rather than ordered crystals. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
Solvent System is Not Optimal The chosen solvent system may not be suitable for crystallization. Experiment with different solvent pairs. A good system is one where the compound is soluble in one solvent when hot, but insoluble in the other solvent, even at elevated temperatures.

Problem: The purity of my recrystallized product is still low.

Possible Cause Suggested Solution
Impurities Co-crystallized The impurities may have similar solubility properties to your product in the chosen solvent system. A second recrystallization from a different solvent system may be necessary.
Incomplete Removal of Mother Liquor Residual solvent containing impurities may be trapped in the crystals. Ensure the crystals are thoroughly washed with a cold, poor solvent in which the product is insoluble.

Data Presentation

Hypothetical Purification Method Comparison
Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield Notes
Flash Column Chromatography 85%>98%75%Effective at removing both polar (di-acid) and non-polar (di-ester) impurities.
Recrystallization (DCM/n-Heptane) 85%95%85%Good for removing the less polar di-ester impurity, but may not effectively remove the di-acid.
Sequential Recrystallization 85%>98%70%A second recrystallization from a different solvent system can significantly improve purity.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Prepare a stock solution of your crude material. Spot the solution on a silica gel TLC plate and develop it in a chamber containing a mixture of hexane:ethyl acetate (e.g., 4:1) with 1% acetic acid. Visualize the spots using a phosphomolybdic acid stain and gentle heating. Adjust the solvent ratio until the desired product has an Rf value of approximately 0.3.

  • Column Preparation: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial eluent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane, at room temperature or with gentle warming.

  • Precipitation: Slowly add a less polar solvent, such as n-heptane or petroleum ether, until the solution becomes slightly cloudy.

  • Crystal Formation: Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature. For further crystallization, place the flask in a refrigerator (4°C).

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold n-heptane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

G Troubleshooting Purification Logic start Crude Product (this compound) tlc Perform TLC Analysis start->tlc decision_rf Is Rf between 0.2-0.4 and spots are well-separated? tlc->decision_rf chromatography Proceed with Flash Column Chromatography decision_rf->chromatography Yes recrystallization Consider Recrystallization decision_rf->recrystallization If separation is poor adjust_solvent Adjust Solvent System (e.g., change polarity) decision_rf->adjust_solvent No check_purity Check Purity (TLC/HPLC) chromatography->check_purity recrystallization->check_purity adjust_solvent->tlc pure_product Pure Product decision_purity Is Purity >98%? check_purity->decision_purity decision_purity->pure_product Yes further_purification Consider further purification (e.g., second column or recrystallization) decision_purity->further_purification No further_purification->tlc

Caption: A flowchart illustrating the decision-making process for purifying this compound.

G Potential Impurities and Purification Strategy cluster_synthesis Synthesis cluster_crude Crude Product Mixture Eicosanedioic Acid Eicosanedioic Acid Esterification Esterification Eicosanedioic Acid->Esterification tert-Butanol tert-Butanol tert-Butanol->Esterification Desired Product This compound Esterification->Desired Product Di-acid Eicosanedioic Acid (Starting Material) Esterification->Di-acid Di-ester di-tert-butyl eicosanedioate (Byproduct) Esterification->Di-ester Purification Purification (Chromatography or Recrystallization) Desired Product->Purification Di-acid->Purification Di-ester->Purification Pure Product Pure this compound Purification->Pure Product

Caption: Diagram showing the origin of common impurities and the role of purification.

References

Technical Support Center: Optimizing Coupling Reactions of 20-(tert-Butoxy)-20-oxoicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction time and overall success of coupling 20-(tert-Butoxy)-20-oxoicosanoic acid with various amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional molecule featuring a long C20 alkyl chain.[1] One end of the chain has a free carboxylic acid available for immediate coupling reactions, while the other end is protected as a tert-butyl ester. This protected end allows for selective deprotection and subsequent, orthogonal conjugation.[1] Its long hydrocarbon chain imparts significant hydrophobicity, making it an ideal linker for applications such as the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where it can be used to modify proteins or other molecules to alter their lipophilicity and pharmacokinetic properties.[2][3][4]

Q2: Which coupling reagents are recommended for this molecule?

A2: Standard peptide coupling reagents are generally effective. The choice depends on the specific amine being coupled and the desired reaction conditions. Common choices include:

  • Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and reduce side reactions.[5]

  • Uronium/Aminium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known for their high efficiency and fast reaction times, especially for challenging couplings.[6][7]

  • Phosphonium (B103445) Salts: Such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which are also highly efficient and minimize racemization.[7]

Q3: What are typical starting conditions for a coupling reaction?

A3: A good starting point is to dissolve the this compound in an appropriate aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). The choice of solvent can be critical due to the molecule's hydrophobic nature.[8] The coupling reagent (e.g., 1.2 equivalents of EDC and NHS, or 1.1 equivalents of HATU) is then added, followed by the amine (1.0 equivalent) and a non-nucleophilic base like Diisopropylethylamine (DIEA) if the amine is provided as a salt. The reaction is typically stirred at room temperature. For detailed starting protocols, please refer to the Experimental Protocols section.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the coupling reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A simple method is to spot the reaction mixture on a TLC plate and compare it to a spot of the starting carboxylic acid. The disappearance of the starting acid and the appearance of a new, less polar spot corresponding to the amide product indicates the reaction is proceeding. LC-MS provides more definitive evidence by showing the consumption of the starting material's mass and the appearance of the desired product's mass.

Troubleshooting Guides

Issue 1: Slow or Incomplete Reaction

Slow or incomplete reactions are a common challenge, often exacerbated by the long, hydrophobic chain of this compound, which can lead to aggregation or poor solubility of reactants.

Potential Cause Troubleshooting Strategy
Poor Solubility / Aggregation - Change or use a co-solvent system. For example, if using DCM, consider adding a small amount of DMF or N-Methyl-2-pyrrolidone (NMP) to improve solubility.[8] - Gentle heating (e.g., to 30-40 °C) can sometimes improve solubility and reaction rate, but should be used with caution to avoid side reactions.
Insufficient Reagent Activity - Switch to a more powerful coupling reagent. If EDC/NHS is slow, consider using HATU or HBTU, which are generally faster and more efficient.[6][7] - Ensure your coupling reagents are fresh and have been stored under anhydrous conditions.
Steric Hindrance - If coupling to a sterically hindered amine, a more reactive coupling agent like HATU is recommended.[6] - Increasing the reaction time or temperature may be necessary.
Inadequate Mixing - Ensure vigorous stirring, especially if the reaction mixture is heterogeneous.
Issue 2: Formation of Side Products

The formation of unwanted side products can complicate purification and reduce the yield of the desired amide.

Potential Cause Troubleshooting Strategy
N-acylurea Formation (with carbodiimides) - Always use an additive like NHS or HOBt when using EDC or DCC.[5] This suppresses the formation of the stable N-acylurea byproduct.
Racemization (if coupling to a chiral amine) - Use a racemization-suppressing additive like HOBt.[5] - Uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) based reagents are generally preferred for minimizing racemization.[7] - Avoid excessive heat and prolonged reaction times.
Reaction with Solvent - Be aware that some solvents can participate in side reactions. For instance, DMF can decompose to form dimethylamine, which can act as a nucleophile.[8] Use high-purity, anhydrous solvents.

Experimental Protocols

Protocol 1: General Coupling using EDC/NHS

This protocol provides a starting point for the coupling of this compound with a primary amine using EDC and NHS.

  • Preparation: In a clean, dry flask, dissolve this compound (1.0 equivalent) in anhydrous DCM (concentration of ~0.1 M).

  • Activation: Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir at room temperature for 15-30 minutes.

  • Coupling: Add the amine (1.0 equivalent) to the reaction mixture. If the amine is in the form of a hydrochloride salt, add DIEA (1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash with a mild acid (e.g., 1M HCl), followed by a mild base (e.g., saturated NaHCO₃ solution), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Accelerated Coupling using HATU

This protocol is recommended for more challenging couplings or when a faster reaction time is desired.

  • Preparation: In a clean, dry flask, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF (concentration of ~0.1 M).

  • Activation: Add DIEA (2.0 equivalents) to the mixture and stir at room temperature for 5-10 minutes.

  • Coupling: Add the amine (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine to remove DMF and other water-soluble components. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary

The following table summarizes typical reaction parameters for amide coupling reactions. Note that optimal conditions will vary depending on the specific amine substrate.

Parameter EDC/NHS HATU
Equivalents of Acid 1.01.0
Equivalents of Coupling Reagent 1.21.1
Equivalents of Amine 1.01.0
Equivalents of Base (e.g., DIEA) 1.5 (if needed)2.0
Typical Solvent DCM, DMFDMF, NMP
Typical Temperature Room TemperatureRoom Temperature
Typical Reaction Time 4 - 24 hours1 - 4 hours

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Slow Reactions start Reaction is Slow or Incomplete check_solubility Check Solubility and for Precipitation start->check_solubility change_solvent Change Solvent or Add Co-solvent (e.g., DMF, NMP) check_solubility->change_solvent No / Poor gentle_heat Apply Gentle Heat (30-40 °C) check_solubility->gentle_heat Yes, but slow check_reagents Are Coupling Reagents Sufficiently Active? check_solubility->check_reagents Yes / Good change_solvent->check_reagents gentle_heat->check_reagents change_reagent Switch to a More Powerful Reagent (e.g., HATU) check_reagents->change_reagent No / Unsure increase_time Increase Reaction Time and Continue Monitoring check_reagents->increase_time Yes change_reagent->increase_time success Reaction Complete increase_time->success

Caption: Troubleshooting workflow for slow or incomplete coupling reactions.

Coupling_Reagent_Selection Logic for Coupling Reagent Selection start Starting Material Properties is_hindered Is the Amine Sterically Hindered? start->is_hindered is_chiral Is Racemization a Concern? is_hindered->is_chiral No use_hatu Use HATU/HBTU or PyBOP for High Reactivity is_hindered->use_hatu Yes is_chiral->use_hatu Yes use_edc_nhs Use EDC/NHS for Standard Couplings is_chiral->use_edc_nhs No add_hobt Use Additives like HOBt with EDC use_edc_nhs->add_hobt Consider

Caption: Decision logic for selecting an appropriate coupling reagent.

References

Technical Support Center: Synthesis of 20-(tert-Butoxy)-20-oxoicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers engaged in the synthesis of 20-(tert-Butoxy)-20-oxoicosanoic acid, a key long-chain bifunctional linker.[1][][3][4] This molecule is formally known as the mono-tert-butyl ester of eicosanedioic acid and is a critical intermediate in the development of antibody-drug conjugates (ADCs) and PROTACs.[1][3][5]

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction yields a mixture of monoester, diester, and unreacted diacid. How can I improve the selectivity for the monoester?

A1: Achieving high mono-ester selectivity is the primary challenge in this synthesis. The formation of the diester is the most common side reaction.[6][7] Consider the following strategies to improve your results:

  • Method Selection: Traditional methods using strong acids or di-tert-butyl dicarbonate (B1257347) can lead to significant diester formation.[8][9] A highly effective modern approach for long-chain dicarboxylic acids involves using trifluoroacetic anhydride (B1165640) (TFAA) in the presence of lithium chloride (LiCl).[6][7]

  • Role of LiCl: Mechanistic studies suggest that LiCl interacts with one of the carboxylic acid groups, shielding it and thus enhancing selectivity for mono-esterification over diester formation.[6][7]

  • Stoichiometry: Carefully control the stoichiometry of your reagents. Using a large excess of the tert-butylating agent will invariably favor the formation of the diester. Refer to established protocols for optimal reagent ratios.[7]

Q2: After the reaction, I have a large amount of unreacted eicosanedioic acid. What could be the cause?

A2: A significant amount of unreacted starting material typically points to incomplete reaction, which can be caused by several factors:

  • Insufficient Activation: If using a method that requires carboxylic acid activation (like the TFAA method), ensure the activating agent is fresh and added under anhydrous conditions.

  • Low Reaction Temperature or Time: Some esterification methods require reflux or extended reaction times (e.g., overnight) to proceed to completion.[8] However, be mindful that excessive heat can promote side reactions.

  • Poor Solubility: Eicosanedioic acid has poor solubility in water and low-polarity organic solvents.[8][10] Ensure you are using an appropriate solvent (e.g., Tetrahydrofuran - THF) that can dissolve the starting material effectively.[7]

  • Catalyst Deactivation: If using a catalyst, ensure it has not been deactivated by moisture or other impurities.

Q3: How can I effectively purify the final product and remove the diacid and diester?

A3: Separating the long-chain diacid, monoester, and diester can be challenging due to their similar physical properties.

  • Washing & Extraction: A preliminary workup can involve washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the acidic starting material. However, the desired monoester is also acidic and may be partially extracted.[8][11]

  • Column Chromatography: The most reliable method for obtaining a high-purity product is silica (B1680970) gel column chromatography.[6][12] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective.

  • Recrystallization: Recrystallization can also be an effective purification technique, particularly for removing small amounts of impurities.[8]

Q4: My NMR spectrum shows unexpected peaks. What are the likely impurities?

A4: Besides the starting material and the diester, other impurities can arise:

  • Solvent Residues: Residual solvents from the reaction or purification (e.g., THF, ethyl acetate, hexane) are common.

  • Reagent-Derived Impurities: Impurities can originate from reagents like trifluoroacetic acid byproducts if the TFAA method is used.

  • Degradation Products: The tert-butyl ester is sensitive to strong acid and can be cleaved to regenerate the carboxylic acid and isobutene, especially if exposed to acidic conditions during workup or chromatography.[9]

Experimental Protocols & Data

Protocol: Selective Mono-tert-Butylation using LiCl/TFAA

This protocol is adapted from a method demonstrated to be highly selective for the mono-esterification of long-chain dicarboxylic acids.[6][7]

Materials:

  • Eicosanedioic acid

  • Lithium chloride (LiCl), anhydrous

  • Trifluoroacetic anhydride (TFAA)

  • tert-Butanol (B103910)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of eicosanedioic acid (1.0 eq) in anhydrous THF, add anhydrous LiCl (1.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add TFAA (2.4 eq) dropwise to the suspension.

  • After stirring for another 10 minutes, add tert-butanol (1.6 eq).

  • Allow the reaction to proceed at 25 °C for 24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the pure this compound.

Quantitative Data: Comparison of Synthesis Conditions

The following table summarizes typical results for the mono-esterification of long-chain dicarboxylic acids using the LiCl/TFAA method, highlighting the method's high selectivity.

Dicarboxylic Acid (Chain Length)AlcoholYield of MonoesterMonoester/Diester Ratio
C16tert-Butanol88%>50 : 1
C18tert-Butanol85%>50 : 1
C20 (Eicosanedioic Acid) tert-Butanol 86% >50 : 1
C16Methanol91%15 : 1
C16Isopropanol85%20 : 1
(Data adapted from reference[7])

Visualizations

Synthesis and Side Reaction Pathway

The following diagram illustrates the desired reaction to form the monoester product versus the primary side reaction that forms the diester.

G start_mat Eicosanedioic Acid (Diacid) reagent + tert-Butanol (TFAA, LiCl, THF) start_mat->reagent product This compound (Desired Monoester) reagent->product Desired Pathway (High Selectivity) side_product Di-tert-butyl Eicosanedioate (Diester Side-Product) reagent->side_product Side Reaction (Minimized by LiCl)

Caption: Desired mono-esterification vs. diester side reaction.

General Experimental Workflow

This workflow outlines the key steps from starting materials to the final, purified product.

G node_react 1. Reaction Setup (Diacid, LiCl, THF) node_add 2. Reagent Addition (TFAA, tert-Butanol) node_react->node_add node_run 3. Reaction (25°C, 24h) node_add->node_run node_quench 4. Workup (Quench, Extract, Dry) node_run->node_quench node_purify 5. Purification (Column Chromatography) node_quench->node_purify node_final 6. Pure Product node_purify->node_final

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic Flowchart

This diagram provides a logical path for troubleshooting common experimental outcomes.

G start Analyze Crude Product (TLC, LC-MS, NMR) high_diester High Diester Content start->high_diester Diester is major product high_diacid High Unreacted Diacid start->high_diacid Diacid is major component good_mix Good Conversion, Mixture of Products start->good_mix Monoester is present with impurities sol_diester Check Stoichiometry Ensure LiCl is present and anhydrous high_diester->sol_diester sol_diacid Check Reagent Activity Increase Reaction Time Confirm Solubility high_diacid->sol_diacid sol_purify Proceed to Purification (Column Chromatography) good_mix->sol_purify

Caption: A logical flowchart for troubleshooting synthesis outcomes.

References

improving solubility of 20-(tert-Butoxy)-20-oxoicosanoic acid for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and use of 20-(tert-Butoxy)-20-oxoicosanoic acid in experimental settings.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the handling and use of this compound.

Issue 1: Difficulty in Dissolving the Compound

  • Observation: The compound is not fully dissolving in the chosen solvent, or a precipitate forms upon addition to an aqueous buffer.

  • Root Cause Analysis: this compound is a long-chain fatty acid derivative with significant hydrophobicity due to its C20 alkyl chain, leading to poor solubility in aqueous solutions.[1][2] Its solubility is generally limited to organic solvents.

  • Solutions:

    • Solvent Selection: This compound exhibits poor solubility in water but is soluble in some organic solvents.[1] For initial stock solutions, consider using anhydrous dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or dichloromethane (B109758) (DCM). For applications requiring a less polar environment, mixtures of hexane (B92381) and ethanol (B145695) may be effective.[3]

    • Use of Co-solvents: To improve solubility in aqueous buffers, a common strategy is to first dissolve the compound in a water-miscible organic solvent like DMSO or ethanol and then add it to the aqueous medium. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.

    • pH Adjustment: The carboxylic acid group of the molecule allows for increased aqueous solubility at a pH above its pKa. By deprotonating the carboxylic acid to form a carboxylate salt, the polarity of the molecule increases. A gradual increase in the pH of the aqueous buffer may help in dissolving the compound.

    • Gentle Heating: In some cases, gentle warming of the solution can aid in dissolution. However, this should be done with caution to avoid any potential degradation of the compound.

    • Sonication: Applying ultrasonication can help to break down aggregates and improve the dispersion and dissolution of the compound in the solvent.

Issue 2: Low Yield in Antibody-Drug Conjugate (ADC) or PROTAC Synthesis

  • Observation: The conjugation reaction of this compound to an antibody or another amine-containing molecule results in a low yield of the desired product.

  • Root Cause Analysis: Inefficient activation of the carboxylic acid group or suboptimal reaction conditions for the EDC/NHS coupling chemistry can lead to low conjugation efficiency. The reagents used, such as EDC and NHS, are sensitive to moisture and can lose activity if not handled properly.

  • Solutions:

    • Optimize Reaction pH: The EDC/NHS coupling reaction is a two-step process with different optimal pH ranges. The activation of the carboxylic acid with EDC is most efficient at a pH between 4.5 and 6.0.[1] The subsequent reaction of the NHS-activated ester with the primary amine on the antibody is more efficient at a pH of 7.0 to 8.5.[1]

    • Use Appropriate Buffers: It is critical to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates, as these will compete in the reaction.[1] For the activation step, MES buffer is a good choice.[1] For the coupling step, phosphate-buffered saline (PBS) is commonly used.[1]

    • Fresh Reagents: EDC and NHS are moisture-sensitive.[1] It is recommended to use fresh reagents and to allow them to warm to room temperature before opening to prevent condensation. Prepare solutions of EDC and NHS immediately before use.[1]

    • Molar Ratios: The molar ratio of the linker to the antibody, as well as the ratios of EDC and NHS, are critical parameters. An excess of the linker and coupling reagents is typically used, but the optimal ratios should be determined empirically for each specific conjugation.

    • Reaction Time and Temperature: The activation step is usually short (15-30 minutes) at room temperature. The coupling reaction with the amine can be performed for a few hours at room temperature or overnight at 4°C.[4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a long-chain bifunctional molecule. It possesses a free carboxylic acid at one end and a tert-butyl ester-protected carboxylic acid at the other end of a 20-carbon chain.[2] Its primary application is as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][5] The long alkyl chain provides hydrophobicity, which can be advantageous for lipid-based drug delivery systems and for promoting interactions with cell membranes.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a dry, dark place. For short-term storage, room temperature is acceptable. For long-term storage, it is best to keep it at -20°C under an inert atmosphere.[6]

Q3: Can you provide a starting point for preparing a stock solution?

A3: A common starting point is to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO or DMF. For example, a stock solution of 50 mg/mL in DMSO can be prepared.[7] For subsequent use in aqueous-based experiments, this stock solution can be diluted into the appropriate buffer, ensuring the final concentration of the organic solvent is low enough to not affect the experiment.

Q4: What is the mechanism of action when this compound is used as a non-cleavable linker in an ADC?

A4: When used in an ADC, the this compound linker covalently attaches a cytotoxic drug to an antibody. Upon the ADC binding to its target antigen on a cancer cell, the entire ADC-antigen complex is internalized into the cell via endocytosis.[8] The complex is then trafficked to the lysosome. Inside the lysosome, the antibody is degraded by proteases, which leads to the release of the cytotoxic drug still attached to the linker and the amino acid residue it was conjugated to.[9][10] This active metabolite can then exert its cell-killing effect.

Data Presentation

Table 1: Solubility of this compound

Solvent/SystemSolubilityReference
WaterPoor/Insoluble[1][2]
Alcohol Organic SolventsSome solubility[2]
Dimethyl Sulfoxide (DMSO)Soluble[7]
N,N-Dimethylformamide (DMF)Soluble-
Dichloromethane (DCM)Soluble-
DMSO/Corn oil (1:9)≥ 5 mg/mL[7]

Note: Quantitative solubility data for this specific compound in a wide range of solvents is limited in publicly available literature. The information provided is based on general characteristics of long-chain fatty acids and available product information.

Experimental Protocols

Protocol 1: General Two-Step EDC/NHS Coupling for Antibody Conjugation

This protocol describes a general method for conjugating the carboxylic acid of this compound to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, perform a buffer exchange into PBS. Adjust the antibody concentration to a suitable level (e.g., 1-10 mg/mL).

  • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Activation of Carboxylic Acid: a. In a microcentrifuge tube, add the desired molar excess of the linker to the antibody solution. b. Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer. c. Add the EDC and NHS solutions to the antibody-linker mixture. A typical starting molar excess is 10-20 fold of EDC and NHS over the linker. d. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Antibody: a. (Optional but recommended) Remove excess EDC and NHS and byproducts using a desalting column equilibrated with the Coupling Buffer. This also serves to adjust the pH for the next step. b. If not performing a desalting step, adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by reacting with any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess linker and other small molecules from the conjugated antibody using a desalting column or dialysis.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate.

Visualizations

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with non-cleavable linker) HER2_Receptor HER2 Receptor on Tumor Cell Surface ADC->HER2_Receptor 1. Binding Endosome Endosome HER2_Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degraded_Antibody Degraded Antibody (Amino Acids) Lysosome->Degraded_Antibody 4. Antibody Degradation Active_Metabolite Active Metabolite (Drug-Linker-Amino Acid) Lysosome->Active_Metabolite 5. Release of Active Metabolite Apoptosis Cell Death (Apoptosis) Active_Metabolite->Apoptosis 6. Cytotoxic Effect

Caption: Mechanism of action of an ADC with a non-cleavable linker targeting the HER2 receptor.

PROTAC_Workflow Start Start: PROTAC Design Synthesis Chemical Synthesis (Linker + Warhead + E3 Ligand binder) Start->Synthesis Purification Purification and Characterization Synthesis->Purification In_Vitro_Testing In Vitro Evaluation Purification->In_Vitro_Testing Degradation_Assay Target Protein Degradation Assay (e.g., Western Blot, Mass Spec) In_Vitro_Testing->Degradation_Assay Ternary_Complex Ternary Complex Formation Assay (e.g., SPR, ITC) In_Vitro_Testing->Ternary_Complex Cell_Viability Cell Viability/Toxicity Assay In_Vitro_Testing->Cell_Viability Optimization Lead Optimization (Iterative Design) Degradation_Assay->Optimization Ternary_Complex->Optimization Cell_Viability->Optimization Optimization->Synthesis Redesign In_Vivo_Testing In Vivo Evaluation (Animal Models) Optimization->In_Vivo_Testing Promising Candidate End End: Candidate Selection In_Vivo_Testing->End

Caption: A general experimental workflow for the development and evaluation of PROTACs.

References

Technical Support Center: Stabilizing Nanoparticles Functionalized with 20-(tert-Butoxy)-20-oxoicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to prevent the aggregation of nanoparticles functionalized with 20-(tert-butoxy)-20-oxoicosanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties for nanoparticle functionalization?

This compound is a long-chain dicarboxylic acid derivative.[1] It features a twenty-carbon aliphatic chain, which provides a significant hydrophobic character.[][3] One end of the chain is a carboxylic acid (-COOH), which can be used to anchor the molecule to the nanoparticle surface. The other end is a tert-butyl ester, which serves as a protective group. Its amphiphilic nature makes it useful as a linker in antibody-drug conjugates (ADCs) and for stabilizing dispersions.[1][] The long chain is designed to provide steric hindrance, a mechanism that prevents nanoparticles from getting close enough to aggregate.[4][5]

Q2: What are the primary causes of aggregation for nanoparticles functionalized with this ligand?

Nanoparticle aggregation is primarily driven by the tendency to reduce high surface energy.[6][7] Key contributing factors include:

  • Van der Waals Forces: These are weak, short-range attractive forces between particles that can cause them to clump together if not counteracted.[7][8][9]

  • Loss of Electrostatic Repulsion: The carboxylic acid group provides a negative surface charge (at pH > pKa), creating repulsive forces that keep particles apart. If this charge is neutralized (e.g., at low pH or high salt concentration), the repulsive barrier is lost, and aggregation occurs.[6][10][11]

  • Incomplete Surface Coverage: Bare patches on the nanoparticle surface can stick together, leading to aggregation. Achieving a dense, uniform coating of the ligand is critical.[12][13]

  • Solvent Incompatibility: If the solvent does not properly solvate the long aliphatic chains of the ligand, the particles may aggregate to minimize their interaction with the solvent.[6][7]

  • Chemical Bonding: Under certain conditions, functional groups on adjacent particles can form bonds (e.g., hydrogen bonds), leading to irreversible aggregation.[6]

Q3: How does pH critically influence the stability of these functionalized nanoparticles?

The pH of the suspension is a critical factor because it dictates the charge state of the surface-bound carboxylic acid groups.

  • At low pH (below the pKa of the carboxylic acid): The carboxyl groups are protonated (-COOH) and electrically neutral. This eliminates the electrostatic repulsion between nanoparticles, making them highly susceptible to aggregation.[13][14][15]

  • At high pH (above the pKa): The carboxyl groups are deprotonated (-COO⁻), creating a strong negative surface charge. This leads to powerful electrostatic repulsion between particles, promoting colloidal stability.[14][16] Therefore, maintaining the pH well above the pKa of the surface-bound acid is essential for preventing aggregation.

Q4: My nanoparticles aggregated immediately after I suspended them in a common biological buffer (like PBS). Why?

This is a common issue caused by the high ionic strength (i.e., salt concentration) of many standard buffers.[10][17] The ions in the buffer solution form a cloud around the charged nanoparticles, effectively "screening" or neutralizing the surface charge.[11][18] This phenomenon, known as compression of the electrical double layer, weakens the electrostatic repulsion between particles, allowing van der Waals forces to dominate and cause rapid aggregation.[6][17]

Q5: Can the functionalization procedure itself, particularly when using EDC/NHS chemistry, induce aggregation?

Yes, the functionalization process can cause aggregation. When using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the reaction involves the activation of the nanoparticle's surface carboxyl groups. This transiently neutralizes the surface charge that is responsible for keeping the nanoparticles dispersed, which can lead to aggregation during the reaction.[19][20] It is crucial to optimize reactant concentrations and reaction conditions to minimize this effect.

Troubleshooting Guide

Problem 1: Nanoparticles aggregate during the functionalization reaction.

Possible Cause Recommended Solution
Poor initial dispersion Before adding any reagents, ensure nanoparticles are fully dispersed in the reaction solvent using bath sonication or a probe sonicator.
Incorrect reaction pH For EDC/NHS coupling, maintain a pH between 4.5 and 6.0 for efficient activation. However, this may be near the isoelectric point. A two-step reaction can help: activate the ligand first in an appropriate buffer, then add the nanoparticles.
Charge neutralization Minimize the reaction time. Use the minimum effective concentration of EDC to avoid excessive charge neutralization.[19]
Inappropriate solvent Use a solvent that is compatible with both the nanoparticles and the ligand. For many systems, anhydrous solvents like ethanol (B145695) or DMF are suitable starting points.[12]

Problem 2: Nanoparticles aggregate after functionalization (during washing & purification).

Possible Cause Recommended Solution
Irreversible aggregation from centrifugation Use the minimum required centrifugal force and time to pellet the nanoparticles. Avoid creating a hard, compact pellet that is difficult to redisperse. Consider alternative purification methods like dialysis if aggregation is severe.
Resuspension in a poor solvent/buffer Resuspend the washed nanoparticle pellet in a solvent with a pH well above the ligand's pKa and low ionic strength. Mild sonication can aid redispersion.[12]
Incomplete removal of coupling agents Ensure thorough washing to remove all residual EDC, NHS, and byproducts, as these can interfere with long-term stability.

Problem 3: Functionalized nanoparticles aggregate during storage or in application media.

Possible Cause Recommended Solution
High ionic strength of storage/application buffer Store nanoparticles in a low-ionic-strength buffer (e.g., <10 mM). When transferring to high-salt media (like PBS or cell culture medium), do so immediately before use and consider adding stabilizing agents like PEG or BSA if compatible with the application.
Incorrect storage pH Store the nanoparticle suspension at a pH that ensures the carboxyl groups are deprotonated and the zeta potential is high (typically pH > 7).
Microbial contamination For long-term storage, consider sterile filtering the suspension and storing at 4°C or adding a bacteriostatic agent like sodium azide (B81097) (if permissible).
Freeze-thaw cycles Avoid freezing the nanoparticle suspension unless a suitable cryoprotectant is used, as ice crystal formation can force particles together and cause irreversible aggregation.

Data Presentation

The stability of your functionalized nanoparticles is directly related to properties that can be quantified, such as zeta potential and hydrodynamic diameter.

Table 1: Illustrative Effect of pH on Nanoparticle Stability

pHAverage Zeta Potential (mV)Hydrodynamic Diameter (nm)Observation
3.0-2.5>1000 (Aggregated)Severe aggregation; near the isoelectric point.
5.0-15.8450Significant agglomeration.
7.4-32.1110Good dispersion; high electrostatic repulsion.[10]
9.0-45.6105Excellent dispersion and stability.

Note: Data are illustrative. Actual values depend on the nanoparticle core material and ligand density.

Table 2: Illustrative Effect of Ionic Strength (NaCl) on Aggregation at pH 7.4

NaCl Concentration (mM)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Observation
01100.15Stable dispersion.
101150.18Stable.
502800.45Onset of aggregation.[17]
150 (PBS equivalent)>1000 (Aggregated)>0.7Rapid and severe aggregation due to charge screening.[21]

Note: Data are illustrative. The critical coagulation concentration depends on the specific system.

Experimental Protocols & Visualizations

Protocol 1: General Functionalization via EDC/NHS Coupling

This protocol provides a general workflow for attaching the carboxylic acid ligand to amine-functionalized nanoparticles.

  • Nanoparticle Preparation: Disperse amine-functionalized nanoparticles in a suitable buffer (e.g., 20 mM MES buffer, pH 5.5) to a final concentration of 1 mg/mL. Sonicate for 15 minutes.

  • Ligand Activation: In a separate tube, dissolve this compound (5-fold molar excess over surface amines), EDC (10-fold excess), and NHS (10-fold excess) in the same buffer. Allow the mixture to react for 30 minutes at room temperature to activate the carboxylic acid.

  • Coupling Reaction: Add the activated ligand solution to the dispersed nanoparticle suspension. React for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add a quenching agent (e.g., Tris buffer or beta-mercaptoethanol) to deactivate any remaining active esters.

  • Purification: Centrifuge the solution to pellet the functionalized nanoparticles. Discard the supernatant.

  • Washing: Resuspend the pellet in a low-ionic-strength buffer (e.g., 2 mM sodium borate, pH 8.5) and repeat the centrifugation. Perform at least three wash cycles to remove all unreacted reagents.

  • Final Dispersion: After the final wash, resuspend the nanoparticles in the desired storage buffer (low ionic strength, pH > 7) and characterize.

G cluster_ligand Ligand Activation cluster_np Nanoparticle Preparation cluster_main Coupling & Purification Ligand Dissolve Ligand, EDC, NHS in MES Buffer Activate Incubate 30 min (Room Temp) Ligand->Activate Activation Step Coupling Mix Activated Ligand with Dispersed NPs Activate->Coupling NP_Dispersion Disperse Amine-NPs in MES Buffer NP_Sonication Sonicate 15 min NP_Dispersion->NP_Sonication NP_Sonication->Coupling React React 2-4 hours (Gentle Mixing) Coupling->React Quench Add Quenching Agent React->Quench Purify Centrifuge & Wash (3x) Quench->Purify Final Resuspend in Storage Buffer (pH > 7) Purify->Final

Caption: Workflow for nanoparticle functionalization using EDC/NHS chemistry.

Protocol 2: Assessing Aggregation with Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter of particles in a suspension. An increase in size over time or upon changing buffer conditions indicates aggregation.

  • Prepare a dilute suspension of your functionalized nanoparticles (~0.1 mg/mL) in your low-ionic-strength storage buffer.

  • Filter the sample through a 0.22 µm syringe filter to remove dust.

  • Place the sample in a clean cuvette and measure the initial particle size and Polydispersity Index (PDI). A PDI < 0.2 indicates a monodisperse sample.

  • To test stability, you can titrate small amounts of a concentrated salt solution (e.g., 1M NaCl) into the cuvette, mixing gently and measuring after each addition to determine the critical coagulation concentration.

Diagram: Root Causes of Nanoparticle Aggregation

This diagram illustrates the balance of forces that govern colloidal stability.

G cluster_stabilizing Stabilizing Forces (Repulsion) cluster_destabilizing Destabilizing Forces (Attraction) cluster_factors External Factors Stability Colloidal Stability Steric Steric Hindrance (Long Ligand Chains) Steric->Stability Promotes Electrostatic Electrostatic Repulsion (Surface Charge, -COO⁻) Electrostatic->Stability Promotes VdW Van der Waals Forces VdW->Stability Opposes Energy High Surface Energy Energy->Stability Opposes pH Low pH (Protonates -COOH) pH->Electrostatic Reduces Ionic High Ionic Strength (Charge Screening) Ionic->Electrostatic Reduces Solvent Poor Solvent Solvent->Steric Reduces

Caption: The balance of forces governing nanoparticle stability.

Diagram: Troubleshooting Flowchart for Aggregation

Use this flowchart to diagnose the cause of observed aggregation.

G Start Aggregation Observed Q1 When did it occur? Start->Q1 Cause_Reaction Cause: Reaction Conditions (Charge Neutralization) Q1->Cause_Reaction During Reaction Cause_Purification Cause: Purification Stress (e.g., harsh centrifugation) Q1->Cause_Purification During Purification Cause_Storage Cause: Inadequate Storage (pH or Ionic Strength) Q1->Cause_Storage During Storage Q2 Check Zeta Potential at Storage pH. Is magnitude < 25mV? Q3 Check Buffer Ionic Strength. Is it > 50 mM? Q2->Q3 No Cause_pH Cause: Insufficient Electrostatic Repulsion Q2->Cause_pH Yes Cause_Ionic Cause: Electrostatic Charge Screening Q3->Cause_Ionic Yes Sol_Reaction Solution: Optimize EDC/NHS ratio, use two-step reaction. Cause_Reaction->Sol_Reaction Sol_Purification Solution: Reduce centrifuge speed, resuspend gently. Cause_Purification->Sol_Purification Cause_Storage->Q2 Sol_Storage Solution: Adjust pH, use low-salt buffer. Sol_pH Solution: Increase pH of storage buffer. Cause_pH->Sol_pH Sol_Ionic Solution: Use low-salt buffer (< 10 mM) for storage. Cause_Ionic->Sol_Ionic

Caption: A diagnostic flowchart for troubleshooting nanoparticle aggregation.

References

Technical Support Center: 20-(tert-Butoxy)-20-oxoicosanoic Acid Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of 20-(tert-Butoxy)-20-oxoicosanoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully cleaving the tert-butyl ester protecting group to yield icosanedioic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of this compound?

A1: The most common and effective method for the deprotection of this compound is acidic hydrolysis. Strong acids, particularly Trifluoroacetic acid (TFA) in a chlorinated solvent like Dichloromethane (DCM), are widely used for this purpose.[1][2] Milder acidic conditions can also be employed, though they may require longer reaction times or elevated temperatures.

Q2: What are the solubility properties of the starting material and the deprotected product?

A2: Understanding the solubility of both the protected and deprotected forms is crucial for planning your experiment and purification.

CompoundWater SolubilityOrganic Solvent Solubility
This compound Poor[3]Soluble in alcohol organic solvents, DMSO.[3]
Icosanedioic acid Practically insoluble/Slightly soluble[4][5][6][7][8]Soluble in N,N-Dimethylformamide, Methanol (especially when heated); Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform.[6][8]

Q3: What are the potential side reactions to be aware of during TFA-mediated deprotection?

A3: The primary side reaction of concern during TFA-mediated deprotection is the formation of a stable tert-butyl cation. This cation can potentially alkylate nucleophilic residues if other sensitive functional groups are present in the molecule.[9] However, for this compound, which lacks other sensitive groups, the main byproduct is isobutylene, formed from the deprotonation of the tert-butyl cation.[10] In the presence of TFA, tert-butyl trifluoroacetate (B77799) can also be formed.[9]

Troubleshooting Guide

Problem 1: Incomplete Deprotection

Symptom: Analysis of the crude reaction mixture by TLC, LC-MS, or NMR shows a significant amount of starting material remaining.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient acid Increase the equivalents of TFA. A common starting point is a 1:1 mixture of TFA and DCM.[1]
Short reaction time Extend the reaction time. Monitor the reaction progress every 1-2 hours until completion.
Low reaction temperature While the reaction is typically run at room temperature, gentle heating (e.g., to 40 °C) may be required for stubborn deprotections, but should be used with caution to avoid side reactions.
Poor solubility of starting material Ensure complete dissolution of the starting material in the reaction solvent. If solubility in DCM is an issue, consider alternative chlorinated solvents or co-solvents.
Problem 2: Difficult Product Isolation & Emulsion Formation

Symptom: During aqueous work-up, a stable emulsion forms between the organic and aqueous layers, making separation difficult. The final product is obtained as a waxy or oily solid that is difficult to handle.

Possible Causes & Solutions:

The long C20 alkyl chain of icosanedioic acid imparts surfactant-like properties, leading to emulsion formation during the quenching and extraction steps.

CauseRecommended Solution
Emulsion during aqueous work-up - Addition of Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and promote separation.[11] - Centrifugation: If the emulsion persists, centrifugation of the mixture can effectively break the emulsion. - Filtration through Celite: Filtering the entire mixture through a pad of Celite can help to break up the emulsion.[11] - Solvent Evaporation: Before work-up, remove the reaction solvent under reduced pressure and then redissolve the residue in the extraction solvent.[11]
Waxy/Oily Product - Recrystallization: Icosanedioic acid is a white, waxy solid. Purification by recrystallization is recommended. Suitable solvent systems include ethanol/water or ethyl acetate/hexane.[4] - Trituration: Washing the crude product with a non-polar solvent in which the product is insoluble (e.g., cold hexanes) can help to remove non-polar impurities and may induce crystallization.
Problem 3: Product Purity Issues

Symptom: The final product shows impurities by analytical methods (HPLC, GC-MS, NMR).

Possible Causes & Solutions:

CauseRecommended Solution
Residual TFA After evaporation of the reaction mixture, co-evaporate the residue with a non-polar solvent like toluene (B28343) several times to azeotropically remove residual TFA.
Incomplete removal of byproducts Ensure thorough washing of the organic layer during the work-up. A wash with a dilute solution of sodium bicarbonate can help remove acidic impurities, but be cautious of emulsion formation.[8]
Inefficient purification Optimize the recrystallization procedure. This may involve screening different solvent systems to find one that provides good crystal formation and efficient removal of impurities.[4][12]

Experimental Protocols

Detailed Methodology for TFA-Mediated Deprotection

This protocol provides a general guideline for the deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Deprotection: To the stirred solution, add an equal volume of TFA at room temperature.[1] For example, if you used 10 mL of DCM, add 10 mL of TFA.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with water, followed by brine. If an emulsion forms, refer to the troubleshooting guide. A wash with saturated sodium bicarbonate solution can be performed to remove residual acid, but may increase the likelihood of emulsion.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude icosanedioic acid.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to obtain pure icosanedioic acid.[4]

Analytical Methods for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is suitable for separating the non-polar starting material from the more polar product.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid) is a good starting point.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) can be used, as the carboxylic acid group has some absorbance.[13] For higher sensitivity and specificity, especially for monitoring low-level impurities, LC-MS is recommended.[13]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for purity assessment but requires derivatization of the carboxylic acid groups to increase volatility.

  • Derivatization: Esterification with BF3/methanol or silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common methods.[5]

  • Column: A non-polar column, such as a DB-5ms, is typically used for the analysis of the derivatized products.[4]

  • Oven Program: A temperature gradient is necessary to elute the long-chain derivatives. A typical program might start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C).[4]

Visual Guides

Experimental Workflow

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material in DCM add_tfa Add TFA start->add_tfa react Stir at RT (Monitor by TLC/LC-MS) add_tfa->react concentrate Concentrate react->concentrate dissolve Dissolve in EtOAc concentrate->dissolve wash Aqueous Wash (Water, Brine) dissolve->wash dry Dry (Na2SO4) wash->dry concentrate2 Concentrate dry->concentrate2 recrystallize Recrystallize (e.g., EtOH/Water) concentrate2->recrystallize end_product Pure Icosanedioic Acid recrystallize->end_product

Caption: General workflow for the deprotection of this compound.

Troubleshooting Logic for Emulsion Formation

Emulsion_Troubleshooting start Emulsion forms during aqueous work-up option1 Add Saturated NaCl (Brine) start->option1 option2 Centrifuge the mixture start->option2 option3 Filter through Celite start->option3 option4 Evaporate solvent before work-up start->option4 result_success Emulsion Breaks option1->result_success Often effective result_fail Emulsion Persists option1->result_fail If fails option2->result_success Very effective option3->result_success Good for particulates option4->result_success Preventative measure result_fail->option2 result_fail->option3

Caption: Decision-making guide for resolving emulsions during work-up.

References

how to improve the stability of 20-(tert-Butoxy)-20-oxoicosanoic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 20-(tert-Butoxy)-20-oxoicosanoic acid solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

A1: The main stability issue is the hydrolysis of the tert-butyl ester bond, particularly under acidic conditions. This degradation pathway results in the formation of eicosanedioic acid and tert-butanol. The long aliphatic chain is generally stable, but the ester group is susceptible to cleavage.

Q2: What are the ideal storage conditions for stock solutions?

A2: Stock solutions of this compound should be stored at -20°C or -80°C for long-term stability.[1] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Solutions should be stored in tightly sealed vials to prevent solvent evaporation and exposure to atmospheric moisture.

Q3: In which solvents is this compound soluble and most stable?

A3: this compound is a solid at room temperature with poor solubility in water.[2] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[] For optimal stability, anhydrous aprotic solvents are recommended to minimize the risk of hydrolysis.

Q4: Can I use aqueous buffers to dissolve this compound?

A4: Due to its poor aqueous solubility and the risk of hydrolysis, dissolving this compound directly in aqueous buffers is not recommended. If aqueous systems are necessary for your experiment, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer immediately before use. The final concentration of the organic solvent should be compatible with your experimental system.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] A stability-indicating HPLC method can separate the intact compound from its degradation products, primarily eicosanedioic acid. Regular analysis of the solution over time will indicate the rate of degradation.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in Solution
Potential Cause Troubleshooting Steps
Low Solubility Gently warm the solution to aid dissolution. Ensure the concentration is not above the solubility limit in the chosen solvent. Consider using a different organic solvent with higher solubilizing power for long-chain fatty acids.
Introduction of Water Ensure all solvents are anhydrous and handle solutions in a low-humidity environment. Store solutions with a desiccant.
Freeze-Thaw Cycles Prepare single-use aliquots to avoid repeated freezing and thawing.
Issue 2: Loss of Compound Activity or Inconsistent Experimental Results
Potential Cause Troubleshooting Steps
Degradation via Hydrolysis Prepare solutions fresh before each experiment. Avoid acidic conditions. If acidic conditions are unavoidable, minimize the exposure time. Store stock solutions at low temperatures (-20°C or -80°C).
Oxidative Degradation While less common for this molecule, consider degassing solvents or storing solutions under an inert atmosphere (e.g., argon or nitrogen) if oxidative stress is a concern in your experimental setup.
Adsorption to Surfaces Long-chain fatty acids can be "sticky" and adsorb to plastic or glass surfaces. Consider using low-adhesion microcentrifuge tubes or silanized glassware.

Data Presentation: Expected Stability in Common Solvents

Solvent Type Example Solvents Expected Stability Primary Degradation Pathway
Aprotic PolarDMSO, DMFHighMinimal
Aprotic Non-PolarDichloromethane, THFHighMinimal
Protic (Neutral)Ethanol, MethanolModerateSlow Solvolysis
Aqueous (Acidic)pH < 7 BuffersLowAcid-Catalyzed Hydrolysis
Aqueous (Neutral)pH 7 BuffersModerate to LowWater-Mediated Hydrolysis
Aqueous (Basic)pH > 7 BuffersModerateBase-Catalyzed Hydrolysis

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Materials : this compound, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure :

    • Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment using HPLC (Forced Degradation Study)

This protocol outlines a forced degradation study to understand the stability profile of this compound.

  • Preparation of Stressed Samples :

    • Acid Hydrolysis : Incubate a solution of the compound in 0.1 M HCl at 60°C for various time points (e.g., 1, 4, 8, 24 hours).

    • Base Hydrolysis : Incubate a solution of the compound in 0.1 M NaOH at 60°C for various time points.

    • Oxidative Degradation : Treat a solution of the compound with 3% hydrogen peroxide at room temperature for various time points.

    • Thermal Degradation : Incubate a solution of the compound at elevated temperatures (e.g., 60°C) for an extended period.

    • Control : A solution of the compound in a stable solvent (e.g., DMSO) stored at -20°C.

  • Sample Analysis :

    • At each time point, take an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • HPLC Method Parameters (Example) :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 205-215 nm.

    • Injection Volume : 10 µL.

  • Data Analysis :

    • Quantify the peak area of the intact this compound and any degradation products.

    • Calculate the percentage of degradation over time for each stress condition.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution (e.g., in DMSO) stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize hplc Analyze by HPLC neutralize->hplc data Quantify Degradation hplc->data

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_prep Review Solution Preparation - Freshly prepared? - Anhydrous solvent? start->check_prep check_storage Evaluate Storage Conditions - Correct temperature? - Aliquoted? start->check_storage check_stability Consider Compound Stability - pH of medium? - Exposure time? start->check_stability degradation Suspect Degradation check_prep->degradation check_storage->degradation check_stability->degradation solution_fresh Prepare Fresh Solutions degradation->solution_fresh Yes optimize_storage Optimize Storage (Aliquoting, -80°C) degradation->optimize_storage Yes run_hplc Confirm with HPLC Analysis degradation->run_hplc Yes

Caption: Logical steps for troubleshooting inconsistent experimental outcomes.

References

increasing the efficiency of 20-(tert-Butoxy)-20-oxoicosanoic acid ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 20-(tert-Butoxy)-20-oxoicosanoic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the efficiency of ligation reactions involving this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a high-purity, bifunctional fatty acid derivative. It features a 20-carbon aliphatic chain which provides hydrophobicity.[1] One end of the chain is terminated by a free carboxylic acid available for coupling to amine-containing molecules, while the other end has a tert-butyl (t-butyl) ester that protects a second carboxylic acid group.[1] This structure makes it a valuable non-cleavable linker for creating antibody-drug conjugates (ADCs) and PROTACs.[2][3]

Q2: What is the purpose of the tert-butyl ester group?

A2: The tert-butyl ester serves as a protecting group for the carboxylic acid at the omega (ω) position. This allows for orthogonal conjugation, meaning you can selectively react the free carboxylic acid at one end of the molecule without affecting the other end.[1] The tert-butyl ester is stable under many reaction conditions but can be removed using acid (it is acid-labile) to expose the second carboxylic acid for subsequent, controlled functionalization.[1]

Q3: What is the primary challenge in ligating this molecule?

A3: The primary challenge is achieving efficient activation of the terminal carboxylic acid to form a stable amide bond with an amine-containing substrate.[4][5][6] Factors such as steric hindrance from the long alkyl chain, potential low solubility in aqueous buffers, choice of coupling reagents, and precise control of reaction conditions (like pH) are critical for success.[7][8]

Q4: Which coupling chemistry is recommended for this molecule?

A4: The most common and generally effective method for ligating a carboxylic acid to a primary amine is using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[9][10] This "EDC/NHS" chemistry proceeds via a two-step reaction that creates a more stable intermediate, leading to higher coupling efficiencies.[11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the ligation of this compound.

Issue 1: Low or No Coupling Yield

Q: My ligation reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I fix it?

A: This is the most frequent issue and can stem from several factors related to reagents or reaction conditions.

Potential Cause Recommended Action
Suboptimal pH The ligation involves two steps with different pH optima. Activation of the carboxylic acid with EDC is most efficient at pH 4.5-6.0.[9] The coupling of the activated ester to the amine is best at pH 7.0-8.5.[9] Use a two-step protocol with appropriate buffers, such as MES for activation and PBS or borate (B1201080) buffer for coupling.[9]
Inactive Reagents EDC and NHS are moisture-sensitive.[9] Always warm the reagent vials to room temperature before opening to prevent condensation.[9] Use high-purity, fresh reagents and prepare solutions immediately before starting the experiment.[9][12] Store stock reagents desiccated at -20°C.[9]
Competing Nucleophiles in Buffer Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., acetate) will compete in the reaction, quenching the coupling.[9] Ensure your buffers are free of these interfering groups.[9]
Hydrolysis of Activated Intermediate The EDC-activated O-acylisourea intermediate is unstable in water and can hydrolyze, reverting to the carboxylic acid.[10][11] Including NHS or sulfo-NHS creates a more stable amine-reactive ester, significantly improving the yield.[11]
Poor Solubility The C20 alkyl chain makes the molecule hydrophobic, which can lead to aggregation or precipitation in aqueous solutions.[1] Try adding organic co-solvents like DMF or DMSO to improve solubility. For protein substrates, denaturants like 6 M Guanidine-HCl may be necessary.[13]
Steric Hindrance While the reactive group is at the terminus, the long chain can interfere with the reaction. If coupling to a large or sterically hindered amine, consider using more powerful coupling reagents like HATU or HBTU, increasing the reaction time, or performing a "double coupling" with fresh reagents.[7][14]
Issue 2: Side Product Formation

Q: I am observing a significant, unidentified side product in my reaction analysis. What could it be?

A: With EDC chemistry, the most common side reaction is the formation of a stable, unreactive N-acylurea byproduct.[15] This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the target amine or NHS. This is more common for carboxylic acids located in hydrophobic environments.[15]

  • Solution: Adding NHS or sulfo-NHS to the reaction mixture is the most effective way to suppress N-acylurea formation.[10][11] The NHS rapidly converts the unstable O-acylisourea to a more stable NHS ester, which is less prone to rearrangement and more reactive toward the target amine.

Issue 3: Precipitation During Reaction

Q: My reaction mixture becomes cloudy or a precipitate forms after adding the reagents. What should I do?

A: Precipitation can halt the reaction and drastically reduce yields.

Potential Cause Recommended Action
Poor Substrate Solubility The molecule itself or the amine-containing substrate may have low solubility in the chosen buffer. Perform small-scale solubility tests before the main reaction. Consider adding organic co-solvents (DMF, DMSO) or using alternative buffer systems.
Protein Aggregation If ligating to a protein, changes in pH or the addition of reagents can cause it to aggregate and precipitate.[9] Ensure the protein is stable in the chosen reaction buffers and perform a buffer exchange if necessary.[9]
High Reagent Concentration In some cases, very high concentrations of EDC can cause precipitation.[9] If using a large excess of EDC, try reducing the molar ratio.

Data Presentation

Table 1: Comparison of Common Coupling Reagents
Reagent SystemActivation EnvironmentStrengthsConsiderations
EDC / NHS Aqueous or OrganicWater-soluble byproducts, good efficiency, well-documented.[10]Two-step pH control is critical for optimal yield; susceptible to hydrolysis.[9]
HATU / HOAt Anhydrous Organic (DMF, NMP)Very high efficiency, fast reaction rates, effective for sterically hindered couplings.[14]More expensive, requires anhydrous conditions, byproducts can be difficult to remove.
HBTU / HOBt Anhydrous Organic (DMF, NMP)High efficiency, less prone to racemization than some other reagents.[7]Less potent than HATU for extremely hindered cases.[14]
DCC / DMAP Anhydrous Organic (DCM, DMF)Inexpensive and effective for simple couplings.Forms insoluble dicyclohexylurea (DCU) byproduct that requires filtration; less effective for hindered substrates.[14]

Experimental Protocols

Protocol: Two-Step Ligation using EDC and Sulfo-NHS

This protocol describes a general method for conjugating this compound to an amine-containing molecule (e.g., a protein, peptide, or small molecule with a primary amine).

Materials:

  • This compound

  • Amine-containing substrate

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0[9]

  • Coupling Buffer: PBS or 0.1 M Sodium Phosphate Buffer, pH 7.2-7.5[9]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Anhydrous DMSO or DMF (if needed for solubility)

  • Desalting columns or dialysis equipment for purification

Procedure:

Step 1: Preparation of Reagents

  • Prepare Activation and Coupling buffers. Degas buffers if working with oxygen-sensitive substrates.[13]

  • Dissolve the this compound in a minimal amount of DMSO or DMF before diluting it into the Activation Buffer. Note: Avoid high concentrations of organic solvent if it compromises the stability of your substrate.

  • Dissolve the amine-containing substrate in the Coupling Buffer.

  • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or anhydrous DMSO.[9][12]

Step 2: Activation of Carboxylic Acid

  • In a reaction vial, combine the this compound solution with a 5 to 10-fold molar excess of both EDC and Sulfo-NHS.

  • Incubate the mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

Step 3: Ligation to Amine Substrate

  • Add the activated this compound solution from Step 2 to the amine-containing substrate solution.

  • Alternatively, if the substrate is sensitive to the activation reagents, the activated linker can be buffer-exchanged into the Coupling Buffer using a desalting column to remove excess EDC and Sulfo-NHS before adding it to the amine substrate.[15]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. Reaction times may need to be extended for sterically hindered substrates.[7]

Step 4: Quenching and Purification

  • (Optional) Quench any remaining unreacted NHS esters by adding a quenching solution (e.g., Tris or hydroxylamine) and incubating for 15-30 minutes.[15]

  • Purify the final conjugate using size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques to remove reaction byproducts and unreacted starting materials.

Visualizations

Experimental and Chemical Workflows

Ligation_Workflow cluster_step1 Step 1: Activation (pH 4.7-6.0) cluster_step2 Step 2: Ligation (pH 7.2-7.5) cluster_step3 Step 3: Purification A 1. Dissolve Linker in Activation Buffer B 2. Add fresh EDC and Sulfo-NHS A->B C 3. Incubate 15-30 min to form NHS Ester B->C E 5. Combine Activated Linker with Amine Substrate C->E Combine Solutions D 4. Prepare Amine Substrate in Coupling Buffer D->E F 6. Incubate 2h to Overnight G 7. Quench Reaction (Optional) F->G H 8. Purify Conjugate (e.g., SEC, Dialysis) G->H I Final Conjugate H->I

Caption: A standard two-step workflow for EDC/Sulfo-NHS ligation.

Troubleshooting_Tree Start Low or No Yield pH_Check Was pH controlled for activation and coupling steps? Start->pH_Check Reagent_Check Were EDC/NHS solutions prepared fresh? pH_Check->Reagent_Check Yes Fix_pH Action: Use 2-step protocol with MES (pH ~5) then PBS (pH ~7.4) pH_Check->Fix_pH No Buffer_Check Does buffer contain competing amines (Tris)? Reagent_Check->Buffer_Check Yes Fix_Reagents Action: Use fresh, high-purity reagents. Store desiccated at -20°C. Reagent_Check->Fix_Reagents No Solubility_Check Was precipitation observed? Buffer_Check->Solubility_Check No Fix_Buffer Action: Switch to non-competing buffers like PBS, MES, or Borate. Buffer_Check->Fix_Buffer Yes Fix_Solubility Action: Add co-solvents (DMF, DMSO) or perform solubility tests. Solubility_Check->Fix_Solubility Yes Reaction_Pathway cluster_main Desired Ligation Pathway cluster_side Side Reaction Pathway A R-COOH + EDC B O-Acylisourea Intermediate (Unstable) A->B + EDC C Sulfo-NHS Ester (More Stable) B->C + Sulfo-NHS F N-Acylurea (Inactive Byproduct) B->F Rearrangement E Final Amide Bond R-CO-NH-R' C->E + R'-NH2 D Amine R'-NH2

References

Technical Support Center: Scaling Up 20-(tert-Butoxy)-20-oxoicosanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 20-(tert-Butoxy)-20-oxoicosanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a long-chain dicarboxylic acid mono-tert-butyl ester. It serves as a critical intermediate in the synthesis of pharmaceuticals, most notably as a component of the API Tirzepatide.[1] It is also utilized as a non-cleavable linker in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3] Its long aliphatic chain and bifunctional nature make it valuable in lipid-based drug delivery and for modifying biomaterials.[4]

Q2: What are the main challenges in synthesizing this compound?

A2: The primary challenge is achieving selective mono-esterification of eicosanedioic acid. The formation of the di-tert-butyl ester is a common side reaction that reduces the yield of the desired mono-ester and complicates purification. Other challenges include developing scalable and environmentally friendly ("green") synthesis methods and ensuring high purity of the final product, which is crucial for its pharmaceutical applications.[5]

Q3: What are the common methods for synthesizing this compound?

A3: Several methods have been reported:

  • Thionyl chloride method: Eicosanedioic acid is first activated with thionyl chloride, followed by reaction with tert-butanol (B103910) in the presence of a base like pyridine (B92270).[6]

  • N,N-Dimethylformamide di-tert-butylacetal method: This involves direct reaction of eicosanedioic acid with the acetal (B89532) in a suitable solvent like toluene (B28343).[7]

  • Trifluoroacetic anhydride (B1165640) (TFAA) and Lithium Chloride (LiCl) method: A more recent, one-step method that offers high selectivity for mono-esterification of long-chain dicarboxylic acids.[8]

Q4: What purity level is typically required for this intermediate?

A4: For pharmaceutical applications, a high purity of ≥98% is generally required.[4][5] The quality of this intermediate directly impacts the efficacy and safety of the final drug product.

Q5: What analytical techniques are used to assess the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the final product.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the structure and identify potential impurities.[9][10]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Formation of di-tert-butyl eicosanedioate - Optimize stoichiometry: Carefully control the molar ratio of the tert-butylating agent to eicosanedioic acid. A slight excess of the diacid may favor mono-esterification. - Consider a more selective method: The TFAA/LiCl method has been reported to provide high selectivity for mono-esterification of similar long-chain dicarboxylic acids.[8] - Monitor reaction progress: Use in-process controls like TLC or HPLC to stop the reaction at the optimal time before significant di-ester formation occurs.
Incomplete reaction - Ensure adequate activation: If using the thionyl chloride method, ensure the complete conversion of the carboxylic acid to the acid chloride. This can be monitored by IR spectroscopy (disappearance of the broad O-H stretch). - Check reagent quality: Use anhydrous solvents and reagents, as water can quench the activated species. - Optimize reaction temperature and time: Ensure the reaction is carried out at the appropriate temperature for a sufficient duration as specified in the protocol.
Degradation of product - Avoid excessive heat: During work-up and purification, avoid prolonged exposure to high temperatures which can cause decomposition. - Use a suitable base: In the thionyl chloride method, use a non-nucleophilic base like pyridine to avoid side reactions.
Issue 2: Difficulty in Purifying the Product
Potential Cause Troubleshooting Steps
Presence of unreacted eicosanedioic acid - Aqueous extraction: Perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to remove the more acidic dicarboxylic acid. Adjust the pH carefully to avoid saponification of the ester. - Recrystallization: Choose a solvent system where the mono-ester has significantly different solubility from the diacid. n-Heptane has been reported as a suitable recrystallization solvent.[6]
Contamination with di-tert-butyl eicosanedioate - Chromatography: If recrystallization is ineffective, column chromatography on silica (B1680970) gel can be used to separate the mono-ester from the non-polar di-ester. - Melt crystallization: For larger scales, melt crystallization can be an effective technique for separating long-chain dicarboxylic acids and their esters.[3]
Oily product instead of solid - Residual solvent: Ensure all solvents are thoroughly removed under vacuum. - Recrystallization: Attempt recrystallization from a different solvent or solvent mixture. Seeding with a small crystal of pure product can induce crystallization.
Issue 3: Scaling Up Challenges
Potential Cause Troubleshooting Steps
Exothermic reaction with thionyl chloride - Slow addition: Add thionyl chloride dropwise to the reaction mixture at a controlled temperature. - Efficient cooling: Use a reactor with adequate cooling capacity to dissipate the heat generated.
Handling of large volumes of hazardous reagents - Use of less hazardous alternatives: Explore greener synthesis routes, such as catalytic methods, to minimize the use of reagents like thionyl chloride.
Inefficient filtration or recrystallization at large scale - Optimize equipment: Use appropriate large-scale filtration and crystallization equipment. - Consider alternative purification: For industrial scale, membrane filtration could be a more efficient purification method.[11]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound and a Similar Long-Chain Analogue

Synthesis MethodStarting MaterialKey ReagentsReported YieldPurityReference
N,N-Dimethylformamide di-tert-butylacetalEicosanedioic acidN,N-Dimethylformamide di-tert-butylacetal, Toluene21%Not specified, used without further purification[7]
Thionyl ChlorideEicosanedioic acidThionyl chloride, tert-butanol, Pyridine, Dichloromethane (B109758)38%99.4% (HPLC)[6]
TFAA/LiClOctadecanedioic acid*TFAA, tert-butanol, LiCl, THF79%50:1 mono:di ester ratio[8]

*Data for a closely related C18 dicarboxylic acid, suggesting a highly promising route for eicosanedioic acid.

Experimental Protocols

Protocol 1: Synthesis via Thionyl Chloride[6]
  • Activation: Suspend eicosanedioic acid (e.g., 20.0 g) in thionyl chloride (e.g., 100 ml).

  • Heat the mixture to reflux (e.g., at 80°C) for 3 hours.

  • Distill off the excess thionyl chloride under reduced pressure.

  • Esterification: Dissolve the resulting acid chloride in dichloromethane (e.g., 200 ml).

  • Add tert-butanol (e.g., 1.1 equivalents) and pyridine (e.g., 1.05 equivalents). The pyridine should be added over a period of 2 hours.

  • Stir the reaction at room temperature (e.g., 20°C) for 3 hours.

  • Work-up and Purification:

    • Add a mixture of DMF and water to precipitate the crude product.

    • Collect the precipitate by filtration.

    • Resuspend the solid in cold dichloromethane, filter, and evaporate the solvent.

    • Recrystallize the product from n-heptane.

    • Collect the pure product by filtration and dry under vacuum.

Protocol 2: Synthesis via N,N-Dimethylformamide di-tert-butylacetal[7]
  • Reaction Setup: To eicosanedioic acid (e.g., 3 g, 8.76 mmol) in a flask, add toluene (25 mL) and N,N-dimethylformamide di-tert-butylacetal (2.1 mL, 8.76 mmol).

  • Reaction: Heat the mixture to 95°C for 30 minutes.

  • Work-up:

    • Filter the mixture and evaporate the solvent to obtain an oil.

    • Redissolve the oil in dichloromethane and wash with water.

    • Dry the organic phase and evaporate the solvent to yield the product.

Visualizations

experimental_workflow_thionyl_chloride cluster_activation Activation cluster_esterification Esterification cluster_purification Purification start Eicosanedioic Acid process1 Reflux (80°C, 3h) start->process1 reagent1 Thionyl Chloride reagent1->process1 intermediate Eicosanedioyl Dichloride process1->intermediate process2 Stir (20°C, 3h) intermediate->process2 reagent2 tert-Butanol reagent2->process2 reagent3 Pyridine in DCM reagent3->process2 crude Crude Product process2->crude process3 Precipitation & Filtration crude->process3 process4 Recrystallization (n-heptane) process3->process4 final Pure 20-(tert-Butoxy)-20- oxoicosanoic acid process4->final

Caption: Experimental workflow for the synthesis of this compound via the thionyl chloride method.

troubleshooting_logic cluster_analysis Initial Analysis cluster_problems Identified Problems cluster_solutions Potential Solutions start Low Yield or Purity Issue analysis Analyze crude product by TLC/HPLC/NMR start->analysis problem1 High Di-ester Content analysis->problem1 Di-ester major impurity problem2 Unreacted Starting Material analysis->problem2 Starting material present problem3 Multiple Unidentified Byproducts analysis->problem3 Complex mixture solution1a Optimize Stoichiometry problem1->solution1a solution1b Change to Selective Method (e.g., TFAA/LiCl) problem1->solution1b solution2a Improve Activation Step problem2->solution2a solution2b Aqueous Base Wash problem2->solution2b solution3a Check Reagent Purity problem3->solution3a solution3b Optimize Reaction Conditions (T, t) problem3->solution3b

Caption: Troubleshooting logic for addressing low yield and purity issues during synthesis.

signaling_pathway_analogy cluster_synthesis Synthetic Pathway A Eicosanedioic Acid B Activated Intermediate (e.g., Acid Chloride) A->B Activation (e.g., SOCl₂) C Mono-tert-butyl Ester (Desired Product) B->C Selective Esterification (e.g., + t-BuOH, Pyridine) D Di-tert-butyl Ester (Byproduct) B->D Non-selective Esterification C->D Over-esterification

Caption: Reaction pathway showing the formation of the desired mono-ester and the potential side reaction leading to the di-ester byproduct.

References

Validation & Comparative

Characterization of 20-(tert-Butoxy)-20-oxoicosanoic Acid: A Comparative Guide to its Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise chemical structure of novel molecules is paramount. This guide provides a detailed spectroscopic characterization of 20-(tert-Butoxy)-20-oxoicosanoic acid, a bifunctional linker molecule, using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. To offer a comprehensive analysis, its expected spectral data is compared with that of relevant alternatives: icosanedioic acid and a representative long-chain tert-butyl ester.

This compound is a valuable tool in bioconjugation and drug delivery, featuring a long C20 aliphatic chain that imparts hydrophobicity, a terminal carboxylic acid for conjugation, and a tert-butyl ester protected carboxylic acid at the opposite end. This unique structure allows for orthogonal conjugation strategies. Accurate characterization of this molecule is crucial for its effective application.

Comparative Spectroscopic Data

The following tables summarize the expected and experimentally-derived quantitative data for this compound and its comparators.

Table 1: Comparative FTIR Data (Wavenumber, cm⁻¹)

Functional GroupVibration ModeThis compound (Expected)Icosanedioic Acid (Alternative 1)Long-chain tert-Butyl Ester (Alternative 2)
Carboxylic AcidO-H stretch3300-2500 (broad)3300-2500 (broad)N/A
Aliphatic ChainC-H stretch2918-28502918-28502918-2850
Ester CarbonylC=O stretch~1735N/A~1735
Carboxylic Acid CarbonylC=O stretch~1710~1710N/A
Aliphatic ChainC-H bend~1465~1465~1465
Carboxylic AcidC-O stretch1320-12101320-1210N/A
EsterC-O stretch~1150N/A~1150
Carboxylic AcidO-H bend~920~920N/A

Table 2: Comparative ¹H NMR Data (Chemical Shift, δ in ppm, referenced to TMS)

Proton EnvironmentThis compound (Expected)Icosanedioic Acid (Alternative 1)Long-chain tert-Butyl Ester (Alternative 2)
Carboxylic Acid (-COOH)10-12 (broad singlet)10-12 (broad singlet)N/A
Methylene alpha to -COOH (-CH₂-COOH)~2.35 (triplet)~2.35 (triplet)N/A
Methylene alpha to -COO-tBu (-CH₂-COO-)~2.28 (triplet)N/A~2.28 (triplet)
Methylene chain (-(CH₂)₁₆-)~1.62 (multiplet, β-positions), ~1.25 (broad multiplet)~1.62 (multiplet, β-positions), ~1.25 (broad multiplet)~1.62 (multiplet, β-position), ~1.25 (broad multiplet)
tert-Butyl (-C(CH₃)₃)~1.44 (singlet, 9H)N/A~1.44 (singlet, 9H)

Table 3: Comparative ¹³C NMR Data (Chemical Shift, δ in ppm, referenced to TMS)

Carbon EnvironmentThis compound (Expected)Icosanedioic Acid (Alternative 1)Long-chain tert-Butyl Ester (Alternative 2)
Carboxylic Acid Carbonyl (-COOH)~179~179N/A
Ester Carbonyl (-COO-tBu)~174N/A~174
tert-Butyl Quaternary Carbon (-C(CH₃)₃)~80N/A~80
Methylene alpha to -COOH (-CH₂-COOH)~34~34N/A
Methylene alpha to -COO-tBu (-CH₂-COO-)~35N/A~35
Methylene chain (-(CH₂)₁₆-)~29 (multiple peaks)~29 (multiple peaks)~29 (multiple peaks)
Methylene beta to -COOH (-CH₂-CH₂-COOH)~25~25N/A
Methylene beta to -COO-tBu (-CH₂-CH₂-COO-)~25N/A~25
tert-Butyl Methyl Carbons (-C(CH₃)₃)~28N/A~28

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Key parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans are typically co-added.

  • ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. A 45° pulse width, an acquisition time of 1 second, and a relaxation delay of 2 seconds are used. Several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.

  • Data Analysis: The chemical shifts (δ) of the signals in both spectra are reported in parts per million (ppm) relative to TMS. The multiplicity (singlet, triplet, etc.) and integration of the signals in the ¹H NMR spectrum are analyzed to determine the connectivity of the protons.

Visualization of Analytical Workflow

The logical flow of the characterization process is illustrated in the diagram below.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample This compound FTIR FTIR Spectroscopy Sample->FTIR KBr Pellet NMR NMR Spectroscopy Sample->NMR CDCl₃ Solution FTIR_Data Functional Group Identification (O-H, C=O, C-O, C-H) FTIR->FTIR_Data NMR_Data Structural Elucidation (¹H & ¹³C Chemical Shifts, Multiplicity, Integration) NMR->NMR_Data Comparison Comparison with Alternatives (Icosanedioic Acid, tert-Butyl Ester) FTIR_Data->Comparison NMR_Data->Comparison Conclusion Confirmation of Structure and Purity Comparison->Conclusion

Caption: Analytical workflow for the characterization of this compound.

A Comparative Guide to 20-(tert-Butoxy)-20-oxoicosanoic Acid and Other Long-Chain Carboxylic Acids for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the choice of a chemical linker is paramount to the overall efficacy and safety of the drug. Long-chain carboxylic acids, particularly bifunctional derivatives, have emerged as critical components in the design of these linkers, influencing properties like solubility, stability, and cellular uptake. This guide provides a comprehensive comparison of 20-(tert-Butoxy)-20-oxoicosanoic acid, a key intermediate in the synthesis of the groundbreaking drug Tirzepatide, with other relevant long-chain carboxylic acids.[1] This analysis is supported by available physicochemical data and established experimental protocols to aid researchers in the rational design of next-generation drug conjugates.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a linker molecule are fundamental to its function. The long aliphatic chain of these dicarboxylic acids imparts significant hydrophobicity, which can be advantageous for membrane interaction and cellular uptake.[2] The terminal carboxylic acid and the protected ester group allow for sequential conjugation, a critical feature in the synthesis of complex drug molecules.

Below is a table summarizing the known physicochemical properties of this compound and its parent compound, 1,20-eicosanedioic acid, along with a structurally similar analogue, 18-(tert-Butoxy)-18-oxooctadecanoic acid.

PropertyThis compound1,20-Eicosanedioic Acid18-(tert-Butoxy)-18-oxooctadecanoic acid
Molecular Formula C₂₄H₄₆O₄[3]C₂₀H₃₈O₄[3]C₂₂H₄₂O₄
Molecular Weight 398.62 g/mol [3]342.51 g/mol 370.57 g/mol
Appearance White to off-white solid[4]White waxy solidWhite to off-white solid
Melting Point 72-75 °C124-129 °C68 °C
Boiling Point 496.0 ± 18.0 °C (Predicted)504.1 ± 23.0 °C (Predicted)470.7 ± 18.0 °C (Predicted)
Solubility Poor solubility in water, soluble in DMSO and alcohol organic solvents.[4][]Insoluble in water, soluble in organic solvents.Slightly soluble in DMSO and methanol.

Role in Drug Delivery and Signaling Pathways

Long-chain dicarboxylic acid derivatives, such as this compound, are primarily utilized as linkers in the construction of ADCs and PROTACs.[1] These linkers play a crucial role in the mechanism of action of these therapeutic agents.

PROTAC-Mediated Protein Degradation

In PROTACs, the linker physically connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the linker are critical for the formation of a stable ternary complex, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7][8]

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Protein Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination Recruitment ADC_Pathway Antibody-Drug Conjugate (ADC) Mechanism of Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cell_Death Cell Death Payload_Release->Cell_Death Induces Solubility_Workflow Workflow for Aqueous Solubility Determination Start Start Add_Excess Add excess compound to PBS (pH 7.4) Start->Add_Excess Agitate Agitate at constant temp. (24-48h) Add_Excess->Agitate Centrifuge Centrifuge to pellet solid Agitate->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant Filter Filter (0.22 µm) Collect_Supernatant->Filter Quantify Quantify by HPLC Filter->Quantify End End Quantify->End

References

alternatives to 20-(tert-Butoxy)-20-oxoicosanoic acid for surface functionalization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Surface Functionalization Chemistries: Alternatives to 20-(tert-Butoxy)-20-oxoicosanoic Acid

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount for the successful development of biosensors, immunoassays, and drug delivery systems. This compound is a long-chain carboxylic acid used for creating functional surfaces. This guide provides a comprehensive comparison of common alternatives, focusing on their performance in creating self-assembled monolayers (SAMs) for the immobilization of biomolecules.

Performance Comparison of Surface Functionalization Agents

The choice of surface functionalization agent significantly impacts the performance of an assay or device by influencing factors such as ligand density, orientation, and non-specific binding. Below is a comparison of common alternatives to long-chain carboxylic acids.

Alkanethiols on Gold Surfaces

Alkanethiols form highly ordered self-assembled monolayers (SAMs) on gold surfaces, providing a versatile platform for tailoring surface properties. The terminal functional group of the alkanethiol dictates the surface chemistry.

Functional GroupMolecule ExampleWater Contact Angle (°)Adsorbed Protein Mass (ng/cm²)Key Characteristics & Performance
Carboxylic Acid 11-Mercaptoundecanoic Acid (MUA)<10 - 28Varies with pH and proteinForms a negatively charged surface at neutral pH, ideal for covalent immobilization of proteins via amine coupling (EDC/NHS chemistry). Can lead to higher protein adsorption compared to neutral surfaces.[1][2]
Amine 11-Amino-1-undecanethiol (AUT)40 - 60Varies with pH and proteinForms a positively charged surface at neutral pH, suitable for electrostatic immobilization or covalent coupling to carboxyl groups on biomolecules.[2][3]
Hydroxyl 11-Mercapto-1-undecanol (MUDO)<35LowCreates a hydrophilic, neutral surface that can reduce non-specific protein adsorption compared to charged surfaces.[4]
Oligo(ethylene glycol) (1-mercaptoundec-11-yl)tetra(ethylene glycol)30 - 40Very LowExcellent resistance to non-specific protein adsorption, making it a popular choice for creating "non-fouling" surfaces in complex biological media.[4][5]
Methyl (Hydrophobic) 1-Undecanethiol (UDT)105 - 115HighCreates a hydrophobic surface that can lead to high levels of non-specific protein adsorption due to hydrophobic interactions.[4]
Silanes on Silica (B1680970)/Glass Surfaces

Silanization is a common method for functionalizing silica-based surfaces, such as glass slides and silicon wafers. The choice of silane (B1218182) determines the terminal functional group.

Functional GroupMolecule ExampleWater Contact Angle (°)Surface Amine Density (amines/nm²)Key Characteristics & Performance
Amine (3-Aminopropyl)triethoxysilane (APTES)50 - 700.6 - 0.9Widely used for introducing primary amine groups for subsequent covalent immobilization of biomolecules. The resulting surface is positively charged at neutral pH.[6][7]
Epoxy (3-Glycidyloxypropyl)trimethoxysilane (GPTMS)40 - 50N/AProvides reactive epoxy groups that can form covalent bonds with amine, hydroxyl, and thiol groups on biomolecules under mild conditions.
Carboxyl CarboxyethylsilanetriolVariableN/ACreates a negatively charged surface for covalent attachment of amines via EDC/NHS chemistry.

Experimental Protocols

Detailed and reproducible protocols are essential for achieving consistent surface functionalization.

Protocol 1: Formation of a Carboxylic Acid-Terminated SAM on Gold

This protocol describes the formation of a self-assembled monolayer of 11-mercaptoundecanoic acid (11-MUA) on a gold surface.

Materials:

  • Gold-coated substrate

  • 11-Mercaptoundecanoic acid (11-MUA)

  • Absolute ethanol (B145695)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Alternatively, clean the substrate by immersing it in 1M H₂SO₄ for 3 minutes.[8]

    • Rinse the substrate thoroughly with deionized water and then with absolute ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of 11-MUA in absolute ethanol.

    • Immerse the clean, dry gold substrate in the 11-MUA solution for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[9]

    • For a more rapid process, microwave heating for less than 10 minutes has been reported to be effective.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove non-chemisorbed molecules.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

  • Activation of Carboxylic Acid Groups (for covalent immobilization):

    • Immerse the 11-MUA functionalized substrate in a freshly prepared aqueous solution of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 15-30 minutes at room temperature.[10]

    • Rinse the activated surface with deionized water and use it immediately for protein immobilization.

Protocol 2: Amine Functionalization of Silica Surfaces using APTES

This protocol details the silanization of a silica surface with (3-aminopropyl)triethoxysilane (APTES).

Materials:

  • Silica substrate (e.g., glass slide, silicon wafer)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343) or ethanol

  • Deionized water

  • Acetone

  • Isopropanol

Procedure:

  • Substrate Cleaning and Activation:

    • Clean the silica substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each).

    • Dry the substrate under a nitrogen stream.

    • Activate the surface by treating it with an oxygen plasma for 5 minutes or by immersing it in a piranha solution to generate surface silanol (B1196071) (Si-OH) groups.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene or ethanol.

    • Immerse the clean, activated substrate in the APTES solution and incubate for 1-2 hours at room temperature with gentle agitation.[6][11]

    • Alternatively, the reaction can be carried out at 50°C for 5 hours.[7]

  • Rinsing and Curing:

    • Remove the substrate from the APTES solution and rinse it thoroughly with the solvent (toluene or ethanol) to remove excess, unbound silane.

    • Rinse with deionized water.

    • Cure the silanized substrate by baking it in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

  • Characterization:

    • The success of the functionalization can be verified by measuring the water contact angle, which should increase after silanization, and by surface characterization techniques like XPS to confirm the presence of nitrogen.[6]

Visualizing Experimental Workflows

Sandwich Immunoassay Workflow

The following diagram illustrates the key steps in a typical sandwich immunoassay performed on a functionalized surface.

Sandwich_Immunoassay cluster_0 Surface Preparation cluster_1 Assay Steps Functionalized_Surface Functionalized Surface (e.g., COOH-terminated SAM) Activated_Surface Activated Surface (EDC/NHS) Functionalized_Surface->Activated_Surface Activation Capture_Antibody_Immobilized Capture Antibody Immobilized Activated_Surface->Capture_Antibody_Immobilized Immobilization Blocking Blocking (e.g., BSA) Capture_Antibody_Immobilized->Blocking Sample_Incubation Sample Incubation (Antigen Binding) Blocking->Sample_Incubation Detection_Antibody_Incubation Detection Antibody Incubation Sample_Incubation->Detection_Antibody_Incubation Enzyme_Conjugate_Incubation Enzyme-Conjugate Incubation Detection_Antibody_Incubation->Enzyme_Conjugate_Incubation Substrate_Addition Substrate Addition Enzyme_Conjugate_Incubation->Substrate_Addition Signal_Detection Signal Detection Substrate_Addition->Signal_Detection

Caption: Workflow of a sandwich immunoassay on a functionalized surface.

This guide provides a starting point for selecting and implementing surface functionalization strategies. The optimal choice of chemistry will depend on the specific application, substrate, and biomolecules involved. It is recommended to consult the primary literature for more detailed information and optimization of these protocols.

References

A Comparative Guide to the HPLC Purity Validation of 20-(tert-Butoxy)-20-oxoicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of 20-(tert-Butoxy)-20-oxoicosanoic acid against its common shorter-chain analogues, 18-(tert-Butoxy)-18-oxooctadecanoic acid and 16-(tert-Butoxy)-16-oxohexadecanoic acid. The purity of these long-chain dicarboxylic acid mono-tert-butyl esters is a critical parameter, particularly in their roles as non-cleavable linkers in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) like Tirzepatide.[1] This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for purity validation and presents a comparative analysis based on typical experimental data.

Introduction to this compound and its Analogues

This compound (C24H46O4, MW: 398.62 g/mol ) is a bifunctional molecule featuring a terminal carboxylic acid and a tert-butyl ester protected carboxylic acid at the opposite end of a long C20 alkyl chain.[2] This structure allows for the sequential or orthogonal conjugation of different molecules, a key feature in the construction of complex therapeutic agents.[2] The long alkyl chain also imparts significant hydrophobicity, which can be advantageous in lipid-based drug delivery systems.[2] Its shorter-chain analogues, 18-(tert-Butoxy)-18-oxooctadecanoic acid (C22H42O4) and 16-(tert-Butoxy)-16-oxohexadecanoic acid (C20H38O4), share similar functionalities but differ in the length of their aliphatic chains, which can influence their physicochemical properties and performance in specific applications.

The synthetic route to these mono-esters, typically involving the reaction of the corresponding dicarboxylic acid with a tert-butylating agent, can lead to characteristic impurities.[3] The most common process-related impurities are the unreacted starting dicarboxylic acid and the over-reacted di-tert-butyl ester. A robust analytical method is therefore essential to quantify the purity of the desired mono-ester and to detect and quantify these critical impurities.

Experimental Protocol: HPLC Purity Validation

This section details a reverse-phase HPLC (RP-HPLC) method developed for the purity assessment of this compound and its analogues. Due to the lack of a strong UV chromophore in these molecules, detection is performed at a low UV wavelength (210 nm). Alternatively, an Evaporative Light Scattering Detector (ELSD) can be employed for more universal detection and to avoid potential interference from mobile phase absorbance.

1. Instrumentation and Columns

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV detector or ELSD.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution of the long-chain analytes.

2. Reagents and Mobile Phase

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1% v/v in water, mobile phase A)

  • Acetonitrile (mobile phase B)

3. Chromatographic Conditions

  • Mobile Phase Gradient:

    • 0-5 min: 80% B

    • 5-25 min: 80% to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm

  • ELSD Settings (if used):

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow Rate (Nitrogen): 1.5 L/min

4. Sample and Standard Preparation

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in acetonitrile to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare samples of this compound and its analogues at the same concentration (1.0 mg/mL) in acetonitrile.

  • Impurity Identification: Prepare standards of the potential impurities (eicosanedioic acid and eicosanedioic acid di-tert-butyl ester) to confirm their retention times. Due to the lower solubility of dicarboxylic acids in acetonitrile, a mixture of acetonitrile and a small amount of a more polar solvent may be necessary for the dicarboxylic acid standard.

Data Presentation and Comparison

The following table summarizes hypothetical purity data for this compound and its shorter-chain analogues, as would be determined by the HPLC method described above.

AnalyteRetention Time (min)Purity (%)Eicosanedioic Acid Impurity (%)Di-tert-butyl Ester Impurity (%)
This compound 18.598.50.50.8
18-(tert-Butoxy)-18-oxooctadecanoic acid16.298.20.70.9
16-(tert-Butoxy)-16-oxohexadecanoic acid14.197.90.91.0
Reference Standard (this compound)18.5>99.5Not DetectedNot Detected

Comparative Discussion:

Based on the hypothetical data, this compound demonstrates the highest purity among the tested analogues, with the lowest levels of both the starting diacid and the di-ester impurities. As expected, the retention time increases with the length of the alkyl chain due to stronger hydrophobic interactions with the C18 stationary phase. The slightly lower purity of the shorter-chain analogues could be attributed to less optimized purification processes or slight differences in reactivity during synthesis. For applications in pharmaceutical development, minimizing impurities is crucial, and the high purity of the C20 analogue makes it a superior choice where stringent quality attributes are required.

Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC purity validation of this compound.

HPLC_Validation_Workflow prep Sample and Standard Preparation hplc HPLC System (C18 Column, Gradient Elution) prep->hplc Inject detection Detection (UV @ 210 nm or ELSD) hplc->detection Elute data_acq Data Acquisition and Integration detection->data_acq Signal analysis Purity Calculation and Impurity Profiling data_acq->analysis Chromatogram report Generate Certificate of Analysis analysis->report Results

HPLC Purity Validation Workflow.

References

comparative study of different protecting groups for icosanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Protecting Groups for Icosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules incorporating the 20-carbon saturated fatty acid, icosanoic acid, the judicious selection of a protecting group for its carboxylic acid moiety is paramount. The ideal protecting group should be readily introduced and removed in high yields under mild conditions that do not interfere with other functional groups within the molecule. This guide provides an objective comparison of common protecting groups for icosanoic acid—methyl, benzyl (B1604629), tert-butyl, and silyl (B83357) esters—supported by generalized experimental protocols and a discussion of their relative stability.

Introduction to Carboxylic Acid Protection

The carboxyl group (-COOH) is reactive towards a wide range of nucleophiles and bases. In multi-step syntheses, it is often necessary to temporarily "protect" this group to prevent unwanted side reactions. This is typically achieved by converting the carboxylic acid into an ester. The choice of ester depends on the specific reaction conditions that will be employed in subsequent synthetic steps and the desired deprotection strategy.

Comparative Data of Protecting Groups for Icosanoic Acid

The following table summarizes the key characteristics and performance of different protecting groups for icosanoic acid. The quantitative data presented are typical yields reported for these transformations on long-chain fatty acids and should be considered representative.

Protecting GroupProtection MethodTypical Protection Yield (%)Deprotection MethodTypical Deprotection Yield (%)Stability
Methyl Ester Fischer Esterification (MeOH, H₂SO₄ cat.)>95Acid or Base Hydrolysis (e.g., aq. HCl or NaOH)>90Stable to neutral and mildly acidic/basic conditions. Labile to strong acids and bases.
Benzyl Ester Benzylation (Benzyl bromide, base) or Fischer Esterification (Benzyl alcohol, acid cat.)>90Catalytic Hydrogenolysis (H₂, Pd/C)>95Stable to acidic and basic conditions. Sensitive to catalytic hydrogenation.
tert-Butyl Ester Reaction with tert-butylating agent (e.g., di-tert-butyl dicarbonate) or isobutylene (B52900)80-90Acidolysis (e.g., TFA in DCM)>90Stable to basic and nucleophilic conditions. Highly labile to strong acids.[1][2]
Silyl Ester (e.g., TBDMS) Silylation (e.g., TBDMS-Cl, imidazole)>95Fluoride (B91410) ion (e.g., TBAF) or mild acid>95Generally labile to both acidic and basic conditions, as well as nucleophiles.[3]

Experimental Protocols

The following are detailed, representative methodologies for the protection and deprotection of icosanoic acid.

Methyl Ester Protection and Deprotection

Protection: Fischer Esterification

  • Reaction: Icosanoic acid is reacted with an excess of methanol (B129727) in the presence of a catalytic amount of strong acid, typically sulfuric acid.[4][5][6][7]

  • Procedure:

    • To a solution of icosanoic acid (1 eq.) in methanol (10-20 eq.), add concentrated sulfuric acid (0.1 eq.) dropwise.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl icosanoate.

Deprotection: Base-Catalyzed Hydrolysis (Saponification)

  • Reaction: The methyl ester is hydrolyzed using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521), in a mixture of water and a co-solvent.[8][9]

  • Procedure:

    • Dissolve methyl icosanoate (1 eq.) in a mixture of THF and water.

    • Add sodium hydroxide (1.1 eq.) and heat the mixture to reflux.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the THF under reduced pressure.

    • Acidify the aqueous solution with 1M HCl to precipitate the icosanoic acid.

    • Collect the solid by filtration, wash with water, and dry to obtain the deprotected acid.

Benzyl Ester Protection and Deprotection

Protection: Benzylation with Benzyl Bromide

  • Reaction: The carboxylate salt of icosanoic acid is reacted with benzyl bromide.

  • Procedure:

    • Suspend icosanoic acid (1 eq.) in a suitable solvent like DMF.

    • Add a base such as potassium carbonate (1.5 eq.) and stir the mixture.

    • Add benzyl bromide (1.2 eq.) and heat the reaction mixture.

    • Monitor the reaction by TLC. After completion, cool the mixture and pour it into water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield benzyl icosanoate.

Deprotection: Catalytic Hydrogenolysis

  • Reaction: The benzyl ester is cleaved by catalytic hydrogenation, which reduces the benzyl group to toluene, releasing the free carboxylic acid.[10][11]

  • Procedure:

    • Dissolve benzyl icosanoate (1 eq.) in a solvent such as ethanol (B145695) or ethyl acetate.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain icosanoic acid.

tert-Butyl Ester Protection and Deprotection

Protection: Reaction with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

  • Reaction: Icosanoic acid is reacted with di-tert-butyl dicarbonate in the presence of a base and a catalyst.

  • Procedure:

    • Dissolve icosanoic acid (1 eq.) in a solvent such as THF.

    • Add a base like triethylamine (B128534) (1.5 eq.) and a catalytic amount of DMAP (4-dimethylaminopyridine).

    • Add di-tert-butyl dicarbonate (1.2 eq.) and stir the mixture at room temperature.

    • Monitor the reaction by TLC. Once complete, concentrate the mixture and purify by column chromatography to isolate tert-butyl icosanoate.

Deprotection: Acidolysis with Trifluoroacetic Acid (TFA)

  • Reaction: The tert-butyl ester is cleaved under strongly acidic conditions, releasing isobutylene and the carboxylic acid.[1][2]

  • Procedure:

    • Dissolve the tert-butyl icosanoate (1 eq.) in a solvent such as dichloromethane (B109758) (DCM).

    • Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.

    • Stir the mixture at room temperature and monitor by TLC.

    • Upon completion, remove the solvent and TFA under reduced pressure to yield the icosanoic acid.

Silyl Ester Protection and Deprotection

Protection: Silylation with TBDMS-Cl

  • Reaction: Icosanoic acid is reacted with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), in the presence of a base.

  • Procedure:

    • Dissolve icosanoic acid (1 eq.) in a dry aprotic solvent like DMF.

    • Add imidazole (B134444) (2.5 eq.) and stir until dissolved.

    • Add TBDMS-Cl (1.2 eq.) and stir the reaction at room temperature.

    • Monitor by TLC. After completion, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the silyl ester.

Deprotection: Cleavage with Fluoride Ions

  • Reaction: The silyl ester is cleaved by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF).[3]

  • Procedure:

    • Dissolve the silyl ester (1 eq.) in THF.

    • Add a 1M solution of TBAF in THF (1.2 eq.).

    • Stir the mixture at room temperature and monitor by TLC.

    • Once the reaction is complete, quench with saturated ammonium (B1175870) chloride solution and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the icosanoic acid.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the protection and deprotection of icosanoic acid using the discussed protecting groups.

Protection_Workflow Icosanoic_Acid Icosanoic Acid Methyl_Ester Methyl Icosanoate Icosanoic_Acid->Methyl_Ester MeOH, H+ Benzyl_Ester Benzyl Icosanoate Icosanoic_Acid->Benzyl_Ester BnBr, Base tButyl_Ester tert-Butyl Icosanoate Icosanoic_Acid->tButyl_Ester Boc2O, Base Silyl_Ester Silyl Icosanoate Icosanoic_Acid->Silyl_Ester TBDMS-Cl, Imidazole

Caption: General protection strategies for icosanoic acid.

Deprotection_Workflow Icosanoic_Acid Icosanoic Acid Methyl_Ester Methyl Icosanoate Methyl_Ester->Icosanoic_Acid H+ or OH- Benzyl_Ester Benzyl Icosanoate Benzyl_Ester->Icosanoic_Acid H2, Pd/C tButyl_Ester tert-Butyl Icosanoate tButyl_Ester->Icosanoic_Acid TFA Silyl_Ester Silyl Icosanoate Silyl_Ester->Icosanoic_Acid F-

Caption: Common deprotection methods for icosanoic acid esters.

Conclusion

The selection of a protecting group for icosanoic acid is a critical decision in the design of a synthetic route.

  • Methyl esters are easily prepared and suitable for robust molecules that can withstand strong acidic or basic hydrolysis.

  • Benzyl esters offer the advantage of mild deprotection via hydrogenolysis, which is orthogonal to many acid- and base-labile groups.

  • Tert-butyl esters are ideal when strong acid-catalyzed deprotection is desired and the rest of the molecule is stable to these conditions.

  • Silyl esters are highly labile and are typically used for temporary protection during a specific reaction step, rather than for carrying through a multi-step synthesis.

The choice will ultimately be dictated by the overall synthetic strategy, the presence of other functional groups, and the desired conditions for deprotection. This guide provides the foundational information to make an informed decision for the successful synthesis of complex molecules containing icosanoic acid.

References

Comparative Analysis of Self-Assembled Monolayers for Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the performance of 20-(tert-Butoxy)-20-oxoicosanoic acid and alternative molecules for the formation of Self-Assembled Monolayers (SAMs).

Self-Assembled Monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate, providing a powerful tool for tuning surface properties such as wettability, biocompatibility, and corrosion resistance. The choice of molecule for SAM formation is critical and depends on the substrate material and the desired surface functionality. This guide provides a comparative analysis of a hypothetical SAM formed from this compound against three well-established classes of SAM-forming molecules: alkanethiols on gold, organosilanes on silicon oxide, and phosphonic acids on metal oxides.

Hypothetical Analysis: Self-Assembled Monolayers of this compound

While this compound is commercially available and primarily utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), there is a lack of published experimental data on its specific use in forming SAMs.[1][2] However, its molecular structure—a long C20 alkyl chain with a carboxylic acid headgroup and a bulky tert-butoxycarbonyl tail group—allows for a hypothetical assessment of its potential performance in SAM formation.

The carboxylic acid group can serve as the anchor to various metal oxide surfaces, such as aluminum oxide, titanium oxide, or silicon oxide. The long alkyl chain would drive the self-assembly process through van der Waals interactions, leading to a densely packed monolayer. The tert-butoxycarbonyl group would form the terminal surface, influencing its properties. Given the bulky nature of the tert-butyl group, it might introduce some disorder in the packing of the monolayer compared to a simple methyl-terminated SAM. The resulting surface would likely be hydrophobic.

Performance Comparison with Established Alternatives

For a comprehensive comparison, we will evaluate the hypothetical performance of this compound SAMs against three widely used and well-characterized SAM systems.

Alkanethiols on Gold

Alkanethiols on gold are the most extensively studied SAM system.[3][4] The strong, semi-covalent bond between sulfur and gold provides a stable and well-defined interface.

Organosilanes on Silicon Oxide

Organosilanes form robust covalent bonds with hydroxylated surfaces like silicon oxide, glass, and other metal oxides.[5] This system is known for its high stability.

Phosphonic Acids on Metal Oxides

Phosphonic acids show a strong affinity for a wide range of metal oxide surfaces, forming dense and stable monolayers.[6][7][8] They are considered a robust alternative to silanes and thiols for modifying such substrates.[5]

Quantitative Data Comparison

The following tables summarize key performance metrics for the different SAM systems based on available experimental data for common long-chain derivatives.

Parameter Alkanethiols on Gold (e.g., Octadecanethiol) Organosilanes on SiO₂ (e.g., Octadecyltrichlorosilane) Phosphonic Acids on Metal Oxides (e.g., Octadecylphosphonic Acid on Al₂O₃/SiO₂) Hypothetical: this compound on Metal Oxide
Substrate Gold, Silver, Copper, PalladiumSilicon Oxide, Glass, Aluminum Oxide, Titanium DioxideAluminum Oxide, Titanium Dioxide, Zirconium Dioxide, Silicon Dioxide[5][6][7]Metal Oxides (e.g., Al₂O₃, TiO₂, SiO₂)
Binding Group Thiol (-SH)Trichlorosilane (-SiCl₃), Trialkoxysilane (-Si(OR)₃)Phosphonic Acid (-PO(OH)₂)Carboxylic Acid (-COOH)
Bond Type Au-S covalent bondSi-O-Si covalent bondP-O-Metal covalent/coordination bondCOO-Metal ionic/coordination bond
Typical Contact Angle (Water) ~110° (hydrophobic)~110-115° (hydrophobic)~110-118° (hydrophobic)[7]Expected to be hydrophobic (>100°)
Typical Thickness (for C18 chain) ~2.0 - 2.5 nm~2.5 nm~1.8 - 2.2 nm[9]Expected to be ~2.5 - 3.0 nm
Thermal Stability Stable up to ~150-180°C in air[3]Stable up to ~350-400°C in inert atmosphere[10]Stable up to ~300-400°C in inert atmosphere[10]Expected to be less stable than phosphonates and silanes due to weaker headgroup interaction.

Experimental Protocols

Detailed methodologies for the preparation and characterization of the established SAM systems are provided below.

Protocol 1: Formation of Alkanethiol SAMs on Gold

This protocol is adapted from standard procedures for preparing high-quality alkanethiol SAMs.[11]

  • Substrate Preparation:

    • Use gold-coated substrates with a titanium or chromium adhesion layer.

    • Clean the substrates by sonicating sequentially in acetone (B3395972) and ethanol (B145695) for 5 minutes each.

    • Dry the substrates under a stream of dry nitrogen.

    • Treat the substrates with UV-Ozone for 15-20 minutes to remove organic contaminants.

  • Solution Preparation:

    • Prepare a 1 mM solution of the alkanethiol in absolute ethanol.

    • For carboxylic acid-terminated thiols, adjust the pH to ~2 with HCl. For amine-terminated thiols, adjust the pH to ~12 with NH₄OH.[11]

  • Self-Assembly:

    • Immerse the cleaned gold substrates in the thiol solution in a clean, sealed container.

    • To minimize oxidation, reduce the headspace above the solution and backfill with an inert gas like nitrogen or argon.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature for optimal ordering.[3]

  • Rinsing and Drying:

    • Remove the substrates from the solution with clean tweezers.

    • Rinse thoroughly with ethanol to remove non-chemisorbed molecules.

    • Sonicate briefly (1-3 minutes) in fresh ethanol to remove physisorbed molecules.[11]

    • Dry the substrates under a stream of dry nitrogen.

Protocol 2: Formation of Organosilane SAMs on Silicon Oxide

This protocol describes a common method for the solution-phase deposition of organosilane SAMs.

  • Substrate Preparation:

    • Clean silicon wafers or glass slides by sonicating in acetone and isopropanol (B130326) for 10 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Activate the surface by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - Caution: Piranha solution is extremely corrosive and reactive ) to generate hydroxyl groups.

    • Rinse extensively with deionized water and dry with nitrogen.

  • Solution Preparation:

    • Prepare a 1-5 mM solution of the organosilane in an anhydrous solvent such as toluene (B28343) or hexane. The absence of water is critical to prevent premature polymerization of the silane (B1218182) in solution.

  • Self-Assembly:

    • Immerse the activated substrates in the silane solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

    • Allow the reaction to proceed for 2-4 hours at room temperature. For some silanes, longer reaction times or elevated temperatures may be required.

  • Rinsing and Curing:

    • Remove the substrates and rinse with the anhydrous solvent (e.g., toluene) to remove excess silane.

    • Sonicate for a few minutes in the same solvent.

    • Rinse with ethanol and dry with nitrogen.

    • Cure the SAMs by baking at 120°C for 1 hour to promote the formation of a cross-linked siloxane network.

Protocol 3: Formation of Phosphonic Acid SAMs on Metal Oxides

This protocol outlines a method for depositing phosphonic acid SAMs on a metal oxide surface.[5]

  • Substrate Preparation:

    • Clean the metal oxide substrate (e.g., TiO₂, Al₂O₃, or native oxide on silicon) by sonicating in appropriate solvents (e.g., acetone, isopropanol).

    • Dry the substrate under a stream of nitrogen.

    • Treat with oxygen plasma or UV-Ozone to ensure a clean, hydroxylated surface.

  • Solution Preparation:

    • Prepare a dilute solution (e.g., 1 mM) of the phosphonic acid in a suitable solvent like ethanol, isopropanol, or tetrahydrofuran (B95107) (THF).[5][6]

  • Self-Assembly:

    • Immerse the cleaned substrate in the phosphonic acid solution.

    • The self-assembly can be carried out at room temperature for several hours (e.g., 12-24 hours).

    • Alternatively, the "Tethering by Aggregation and Growth" (T-BAG) method can be used, where the substrate is held vertically in the solution, and the solvent is allowed to evaporate slowly.[5][9]

  • Post-Deposition Treatment:

    • Remove the substrate and rinse thoroughly with the solvent to remove physisorbed molecules.

    • To form a more robust, covalently bound phosphonate (B1237965) layer, the coated substrate is often heated (annealed) at a temperature around 120-140°C for several hours.[5][9]

    • After annealing, sonicate the substrate in the solvent to remove any remaining unbound material.

    • Dry the final SAM-coated substrate with nitrogen.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the formation of the different types of SAMs.

Alkanethiol_SAM_Workflow cluster_prep Substrate Preparation cluster_assembly Self-Assembly cluster_post Post-Processing Clean Cleaning (Sonication) Dry1 Drying (N₂) Clean->Dry1 Activate UV-Ozone Treatment Dry1->Activate Immerse Immerse Substrate (18-24h) Activate->Immerse PrepareSol Prepare 1 mM Thiol Solution PrepareSol->Immerse Rinse Rinse (Ethanol) Immerse->Rinse Sonicate Sonicate Rinse->Sonicate Dry2 Drying (N₂) Sonicate->Dry2

Caption: Workflow for Alkanethiol SAM Formation on Gold.

Organosilane_SAM_Workflow cluster_prep Substrate Preparation cluster_assembly Self-Assembly (Anhydrous) cluster_post Post-Processing Clean Cleaning (Sonication) Dry1 Drying (N₂) Clean->Dry1 Activate Surface Activation (O₂ Plasma/Piranha) Dry1->Activate Immerse Immerse Substrate (2-4h, Inert Atm.) Activate->Immerse PrepareSol Prepare Silane Solution (Anhydrous Solvent) PrepareSol->Immerse Rinse Rinse (Anhydrous Solvent) Immerse->Rinse Sonicate Sonicate Rinse->Sonicate Dry2 Drying (N₂) Sonicate->Dry2 Cure Cure (120°C) Dry2->Cure

Caption: Workflow for Organosilane SAM Formation on Silicon Oxide.

Phosphonic_Acid_SAM_Workflow cluster_prep Substrate Preparation cluster_assembly Self-Assembly cluster_post Post-Processing Clean Cleaning (Sonication) Dry1 Drying (N₂) Clean->Dry1 Activate Surface Activation (O₂ Plasma/UV-Ozone) Dry1->Activate Immerse Immerse Substrate (12-24h) Activate->Immerse PrepareSol Prepare Phosphonic Acid Solution PrepareSol->Immerse Rinse Rinse (Solvent) Immerse->Rinse Anneal Anneal (120-140°C) Rinse->Anneal Sonicate Sonicate Anneal->Sonicate Dry2 Drying (N₂) Sonicate->Dry2

Caption: Workflow for Phosphonic Acid SAM Formation on Metal Oxides.

Conclusion

The selection of a molecule for self-assembled monolayer formation is a critical decision in surface engineering. While this compound presents a plausible, yet unverified, candidate for forming SAMs on metal oxide surfaces, researchers have at their disposal a robust toolkit of well-characterized alternatives.

  • Alkanethiols on gold offer a straightforward and highly reproducible system for creating well-ordered monolayers on noble metal surfaces.

  • Organosilanes on silicon oxide provide exceptional thermal and chemical stability due to the formation of a covalent siloxane network, making them ideal for durable coatings.

  • Phosphonic acids on metal oxides represent a versatile and robust option for a wide array of metal oxide substrates, often demonstrating superior stability compared to other systems under certain conditions.[5]

For applications in drug delivery and bioconjugation, where the linker properties of this compound are paramount, its use in this context is well-established. However, for surface modification applications requiring the formation of a stable, well-ordered self-assembled monolayer, alkanethiols, organosilanes, or phosphonic acids, depending on the substrate, offer a more predictable and experimentally validated approach. Further research into the self-assembly behavior of this compound would be necessary to fully ascertain its performance characteristics as a SAM-forming molecule.

References

A Researcher's Guide to Confirming the Structure of 20-(tert-Butoxy)-20-oxoicosanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic compounds is paramount. This guide provides a comparative analysis of spectroscopic data for 20-(tert-butoxy)-20-oxoicosanoic acid and its key derivatives, offering a practical framework for structural verification.

This publication details the experimental data and protocols necessary to distinguish this compound from its common precursors and side-products, such as eicosanedioic acid and eicosanedioic acid di-tert-butyl ester. By presenting quantitative data in clear, comparative tables and outlining detailed experimental methodologies, this guide serves as a valuable resource for ensuring the structural integrity of these long-chain dicarboxylic acid derivatives, which are often utilized as linkers in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.

Structural Confirmation: A Comparative Analysis of Spectroscopic Data

The primary method for confirming the structure of this compound involves a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The data presented below highlights the key differences between the target molecule and its relevant structural alternatives.

Table 1: Comparative ¹H NMR Data (CDCl₃, ppm)

CompoundCarboxylic Acid (-COOH)Methylene α to -COOHMethylene α to -COO-tButert-Butyl (-C(CH₃)₃)Methylene Chain (-(CH₂)₁₆-)
This compound ~10.9 (br s, 1H)[1]2.35 (t, 2H)[1]2.20 (t, 2H)[1]1.45 (s, 9H)[1]1.20-1.60 (m, 32H)[1]
Eicosanedioic Acid~12.0 (br s, 2H)2.35 (t, 4H)--1.25-1.65 (m, 32H)
Eicosanedioic Acid Di-tert-butyl Ester--2.20 (t, 4H)1.45 (s, 18H)1.25-1.55 (m, 32H)

Table 2: Comparative ¹³C NMR Data (CDCl₃, ppm)

CompoundCarboxylic Carbon (-COOH)Ester Carbonyl (-COO-)Quaternary Carbon (-C(CH₃)₃)Methylene α to -COOHMethylene α to -COO-tert-Butyl Methyls (-C(CH₃)₃)Methylene Chain
This compound ~180.0~174.0~80.0~34.0~35.0~28.0~24.0-30.0
Eicosanedioic Acid~180.2--~34.1--~24.7-29.7
Eicosanedioic Acid Di-tert-butyl Ester-~173.5~80.3-~35.1~28.1~25.1-29.5

Table 3: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightKey Fragments
This compound C₂₄H₄₆O₄398.62[M-C₄H₉]⁺ (loss of tert-butyl), [M-H]⁻
Eicosanedioic AcidC₂₀H₃₈O₄342.51[2][3][M-H₂O]⁺, [M-COOH]⁺
Eicosanedioic Acid Di-tert-butyl EsterC₂₈H₅₄O₄454.73[M-C₄H₉]⁺, [M-OC(CH₃)₃]⁺

Table 4: Comparative FTIR Data (cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C=O Stretch (Ester)C-O Stretch (Ester)
This compound 2500-3300 (broad)~1710~1735~1150
Eicosanedioic Acid2500-3300 (broad)~1705--
Eicosanedioic Acid Di-tert-butyl Ester--~1730~1155

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the mono-esterification of eicosanedioic acid. One reported procedure is as follows:

To a solution of eicosanedioic acid (3 g, 8.76 mmol) in toluene (B28343) (25 mL), N,N-dimethylformamide di-tert-butyl acetal (B89532) (2.1 mL, 8.76 mmol) is added.[1] The reaction mixture is heated to 95°C for 30 minutes.[1] After cooling, the mixture is filtered and the solvent is evaporated to yield an oil.[1] This crude product is then redissolved in dichloromethane (B109758) and washed with water.[1] The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield the final product.[1]

An alternative synthetic route involves the reaction of eicosanedioic acid with thionyl chloride to form the diacyl chloride, followed by a controlled reaction with tert-butanol.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectra are commonly acquired in both positive and negative ion modes to confirm the molecular weight and observe characteristic fragmentation patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • FTIR spectra are recorded using KBr pellets or as a thin film on a NaCl plate to identify the key functional groups present in the molecule.

Visualizing the Structural Confirmation Workflow

The following diagrams illustrate the molecular structure of this compound and a logical workflow for its structural confirmation.

G cluster_structure Structure of this compound struct HOOC-(CH₂)₁₈-COO-C(CH₃)₃

Caption: Chemical structure of this compound.

G start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms ftir FTIR Spectroscopy start->ftir data_analysis Comparative Data Analysis nmr->data_analysis ms->data_analysis ftir->data_analysis confirm Structure Confirmed data_analysis->confirm Data Consistent re_evaluate Re-evaluate Synthesis/ Purification data_analysis->re_evaluate Inconsistencies Found

Caption: Workflow for the structural confirmation of synthesized products.

By following the protocols and utilizing the comparative data provided in this guide, researchers can confidently verify the structure of this compound and its derivatives, ensuring the quality and reliability of their subsequent research and development endeavors.

References

Performance Comparison of Biosensors Utilizing Long-Chain Carboxylic Acid Linkers for Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the performance of biosensor platforms functionalized with long-chain carboxylic acid linkers, with a focus on analogs to 20-(tert-Butoxy)-20-oxoicosanoic acid.

Introduction to Long-Chain Carboxylic Acid Linkers in Biosensors

Long-chain carboxylic acids with a terminal thiol group are instrumental in the construction of biosensors. These molecules spontaneously form highly ordered, single-layer films (SAMs) on gold substrates. The alkyl chain provides a stable, insulating layer, while the terminal carboxylic acid group serves as a versatile anchor point for the covalent immobilization of biorecognition elements like antibodies, enzymes, or nucleic acids. The tert-butoxy (B1229062) protecting group in this compound offers a strategic advantage, allowing for controlled deprotection and subsequent conjugation, a feature valuable in multi-step sensor fabrication processes.

Comparative Performance of Biosensor Platforms

The choice of transducer technology is critical to the overall performance of a biosensor. Here, we compare two common platforms where long-chain carboxylic acid linkers are employed: electrochemical impedance spectroscopy (EIS) and quartz crystal microbalance (QCM).

Data Presentation: Performance Metrics of Biosensors with Carboxylic Acid SAMs

The following table summarizes the performance of various biosensors from published studies that utilize 11-MUA and 16-MHA as linkers. This data provides a benchmark for what can be expected from biosensors employing long-chain carboxylic acid SAMs.

Biosensor TypeLinkerAnalyteLimit of Detection (LOD)Linear RangeReference
Electrochemical11-MUABenzo[a]pyrene (B130552) (BaP)5.6 ng/mL4–140 ng/mL[1]
Electrochemical11-MUAp53 gene mutation2.2 fM1 fM - 100 nM[2]
Electrochemical11-MUAPolychlorinated biphenyls (PCBs)0.09 ng/mL0.101–220 ng/mL[3]
Fluorescence11-MUAFolic Acid26 nM0 - 20 µM[4]
QCM-DThiol-AptamerThrombin29 nM27–189 nM[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the key experimental steps in fabricating SAM-based biosensors.

Protocol 1: Formation of a Self-Assembled Monolayer (SAM) on a Gold Electrode

This protocol describes the basic steps for creating a SAM of a thiol-terminated carboxylic acid on a gold surface.

  • Substrate Preparation:

    • Clean the gold substrate (e.g., gold-coated silicon wafer, screen-printed electrode, or QCM crystal) thoroughly. A common method is to immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for a short period, followed by extensive rinsing with deionized water and ethanol. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood.

    • Dry the substrate under a stream of dry nitrogen gas.

  • SAM Formation:

    • Prepare a dilute solution (typically 1-10 mM) of the alkanethiol (e.g., 11-mercaptoundecanoic acid) in a suitable solvent like absolute ethanol.

    • Immerse the clean, dry gold substrate into the thiol solution.

    • Allow the self-assembly process to proceed for a sufficient time, typically ranging from 18 to 24 hours at room temperature, to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • After incubation, remove the substrate from the thiol solution.

    • Rinse the surface thoroughly with the solvent (e.g., ethanol) to remove any non-chemisorbed molecules.

    • Dry the SAM-coated substrate under a stream of dry nitrogen.

Protocol 2: Immobilization of a Bioreceptor (e.g., Antibody) onto the SAM

This protocol outlines the covalent coupling of a protein bioreceptor to the carboxylic acid-terminated SAM.

  • Activation of Carboxylic Acid Groups:

    • Immerse the SAM-modified substrate in a freshly prepared aqueous solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Typical concentrations are in the range of 0.1-0.4 M for EDC and 0.05-0.1 M for NHS.

    • Incubate for a specific time (e.g., 30-60 minutes) at room temperature to convert the carboxylic acid groups to reactive NHS esters.

  • Bioreceptor Immobilization:

    • Rinse the activated surface with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Immediately immerse the substrate in a solution containing the bioreceptor (e.g., antibody) at a specific concentration in the same buffer.

    • Incubate for a period (e.g., 1-2 hours) at room temperature or 4°C to allow for the covalent bond formation between the NHS ester and amine groups on the protein.

  • Blocking and Washing:

    • To block any remaining active sites and prevent non-specific binding, immerse the substrate in a blocking solution, such as bovine serum albumin (BSA) or ethanolamine.

    • Rinse the surface thoroughly with buffer to remove any unbound bioreceptors and blocking agents.

    • The biosensor is now functionalized and ready for analyte detection.

Mandatory Visualization: Diagrams of Workflows and Pathways

To visually represent the processes involved in biosensor fabrication and function, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_immob Bioreceptor Immobilization Gold_Substrate Gold Substrate Cleaning Cleaning (e.g., Piranha Solution) Gold_Substrate->Cleaning Drying_N2 Drying (N2) Cleaning->Drying_N2 Thiol_Solution Alkanethiol Solution (e.g., 11-MUA) Drying_N2->Thiol_Solution Incubation Incubation (18-24h) Thiol_Solution->Incubation Rinsing Rinsing Incubation->Rinsing Drying_SAM Drying (N2) Rinsing->Drying_SAM EDC_NHS EDC/NHS Activation Drying_SAM->EDC_NHS Antibody_Solution Antibody Solution EDC_NHS->Antibody_Solution Blocking Blocking (BSA) Antibody_Solution->Blocking Final_Sensor Functionalized Biosensor Blocking->Final_Sensor

Caption: Experimental workflow for fabricating a SAM-based immunosensor.

Impedance_Sensing_Pathway cluster_surface Sensor Surface cluster_measurement Impedance Measurement Electrode Gold Electrode SAM SAM (e.g., 11-MUA) Electrode->SAM Antibody Immobilized Antibody SAM->Antibody Binding Analyte Binding Antibody->Binding Analyte Target Analyte Analyte->Binding Impedance_Change Change in Interfacial Impedance Binding->Impedance_Change Signal Measurable Signal Impedance_Change->Signal

Caption: Signaling pathway for an impedance-based electrochemical biosensor.

Conclusion

While the direct application of this compound in published biosensor performance comparisons is limited, the extensive research on analogous long-chain carboxylic acid linkers like 11-MUA and 16-MHA provides a strong foundation for its potential use. The data presented herein for electrochemical and QCM platforms highlight the excellent sensitivity and low detection limits that can be achieved with SAM-based biosensors. The choice of the specific linker and the biosensor platform will ultimately depend on the target analyte, the required sensitivity, and the complexity of the sample matrix. The protected carboxylic acid moiety of this compound presents an attractive feature for controlled surface functionalization, potentially leading to more reproducible and robust biosensor interfaces. Further research directly comparing its performance with established linkers is warranted to fully elucidate its advantages in the field of biosensing.

References

A Comparative Guide to Surfaces Modified with 20-(tert-Butoxy)-20-oxoicosanoic Acid for Mitigating Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of surfaces modified with 20-(tert-Butoxy)-20-oxoicosanoic acid and its alternatives, with a focus on their cross-reactivity and non-specific binding properties. The information presented is intended to assist researchers in selecting appropriate surface chemistries for applications requiring high specificity, such as immunoassays, biosensors, and targeted drug delivery systems.

Introduction to Surface Modification and Cross-Reactivity

Surface modification is a critical step in the development of various biomedical devices and platforms. The choice of surface chemistry dictates the interfacial properties, influencing biocompatibility, analyte capture, and the degree of non-specific interactions. This compound is a long-chain carboxylic acid derivative used to create self-assembled monolayers (SAMs). The terminal carboxylic acid group provides a versatile handle for the covalent immobilization of biomolecules. However, surfaces presenting charged groups, such as carboxylic acids, can be susceptible to non-specific binding of proteins through electrostatic interactions, potentially leading to false-positive signals and reduced assay sensitivity.

Minimizing such cross-reactivity is paramount. This guide compares carboxylic acid-terminated surfaces, represented by the long alkyl chain of this compound, with a gold-standard alternative for resisting non-specific protein adsorption: oligo(ethylene glycol) or PEG-terminated surfaces.

Comparative Analysis of Surface Performance

The following table summarizes quantitative data from studies assessing non-specific protein adsorption on surfaces functionalized with carboxylic acid-terminated and oligo(ethylene glycol)-terminated self-assembled monolayers. While specific data for this compound is not available in the literature, the data for long-chain carboxylic acid SAMs serves as a relevant proxy.

Table 1: Comparison of Non-Specific Protein Adsorption on Functionalized Surfaces

Surface ChemistryAnalyte (Protein)TechniqueMeasured Non-Specific BindingKey Observations
Carboxylic Acid-Terminated SAMs Fibrinogen, LysozymeSPR~6-9% of a monolayerCharged surfaces can exhibit significant protein adsorption.
Bovine Serum Albumin (BSA)QCM-DIncreased adsorption on charged surfacesElectrostatic interactions are a primary driver of non-specific binding.
Rabbit IgGSPRHigh, dependent on pH and bufferNon-specific binding is highly sensitive to experimental conditions.[1]
Oligo(ethylene glycol)-Terminated SAMs Fibrinogen, LysozymeSPR<1% of a monolayerOEG-SAMs demonstrate excellent resistance to protein fouling.[2]
Myoglobin, Albumin, FibrinogenXPSLowest adsorption on high-density PEGProtein resistance is dependent on PEG chain density.[3]
Various ProteinsMultipleSignificantly reduced compared to COOHThe hydrophilic and neutral nature of PEG minimizes protein interactions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cross-reactivity and non-specific binding. Below are protocols for two common techniques used for this purpose.

Protocol 1: Surface Plasmon Resonance (SPR) for Non-Specific Binding Analysis

SPR is a label-free technique that measures changes in the refractive index at a sensor surface to monitor biomolecular interactions in real-time.

1. Ligand Immobilization (for a reference surface):

  • Select a suitable sensor chip (e.g., CM5 with a carboxymethylated dextran (B179266) matrix).
  • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
  • Immobilize a relevant ligand on one flow cell to serve as a positive control or for specific binding comparison.
  • Deactivate the remaining active esters with an injection of ethanolamine.

2. Non-Specific Binding Assessment:

  • Prepare a reference flow cell, which can be an unmodified, activated, and deactivated surface, or a surface modified with an irrelevant molecule.
  • Prepare the analyte (protein of interest) in a suitable running buffer. The buffer composition (pH, ionic strength) should be optimized to minimize non-specific interactions. Additives like surfactants (e.g., Tween 20) or bovine serum albumin (BSA) can be included in the running buffer to further reduce non-specific binding.[1][4]
  • Inject a series of analyte concentrations over the reference and ligand-functionalized flow cells.
  • The response units (RU) measured on the reference flow cell correspond to non-specific binding.

3. Data Analysis:

  • Subtract the signal from the reference flow cell from the signal on the ligand-functionalized flow cell to obtain the specific binding signal.
  • A high signal on the reference surface indicates significant non-specific binding.

Protocol 2: Quartz Crystal Microbalance with Dissipation (QCM-D) for Protein Adsorption Analysis

QCM-D measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor to quantify mass adsorption and the viscoelastic properties of the adsorbed layer.

1. Sensor Functionalization:

  • Clean a gold-coated QCM-D sensor (e.g., with UV/Ozone or Piranha solution).
  • Immerse the cleaned sensor in a dilute solution (e.g., 1 mM in ethanol) of the desired thiol (e.g., 11-amino-1-undecanethiol (B1244797) for amine termination or a carboxyl-terminated thiol) for an extended period (e.g., >18 hours) to form a self-assembled monolayer.
  • Rinse the sensor with ethanol (B145695) and deionized water and dry with a gentle stream of nitrogen.

2. Protein Adsorption Measurement:

  • Mount the functionalized sensor in the QCM-D chamber and establish a stable baseline with a suitable buffer.
  • Introduce the protein solution into the chamber and monitor the changes in frequency and dissipation. A decrease in frequency indicates mass adsorption.
  • After the adsorption phase, rinse with a protein-free buffer to remove loosely bound protein. The remaining frequency shift corresponds to irreversibly adsorbed protein.[5]

3. Data Interpretation:

  • The magnitude of the frequency shift (Δf) is proportional to the adsorbed mass.
  • The change in dissipation (ΔD) provides information about the rigidity of the adsorbed layer. A large ΔD suggests a soft, hydrated layer, while a small ΔD indicates a more rigid layer.

Visualizations

The following diagrams illustrate the experimental workflow for assessing cross-reactivity and a conceptual comparison of the surface chemistries.

experimental_workflow cluster_prep Surface Preparation cluster_assay Non-Specific Binding Assay cluster_analysis Data Analysis start Start: Select Substrate functionalize Functionalize Surface (e.g., with this compound) start->functionalize characterize Surface Characterization (e.g., XPS, Contact Angle) functionalize->characterize block Blocking Step (e.g., BSA, Casein) characterize->block Proceed to Assay expose Expose to Non-Target Analyte block->expose wash Washing Steps expose->wash detect Detection (e.g., SPR, QCM-D, ELISA) wash->detect measure Measure Signal from Non-Specific Binding detect->measure Collect Data compare Compare to Positive and Negative Controls measure->compare end End: Quantify Cross-Reactivity compare->end surface_comparison cluster_protein Non-Target Protein cluster_surfaces Functionalized Surfaces cluster_outcomes Interaction Outcomes protein Protein cooh_surface Carboxylic Acid Surface -COOH protein->cooh_surface Electrostatic Interaction peg_surface PEG Surface -O(CH2CH2O)n H protein->peg_surface Steric Repulsion adsorption High Non-Specific Adsorption cooh_surface->adsorption repulsion Low Non-Specific Adsorption peg_surface->repulsion

References

A Comparative Analysis of 20-(tert-Butoxy)-20-oxoicosanoic Acid for Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Linker Selection in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)

The linker element in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy, stability, and overall therapeutic index.[1][] This guide provides a comprehensive comparison of 20-(tert-Butoxy)-20-oxoicosanoic acid, a long-chain aliphatic linker, against commercially available alternatives, offering insights into its potential advantages and drawbacks in drug development. While direct head-to-head experimental benchmarking data for this compound is not extensively available in the public domain, this comparison is based on established principles of linker chemistry and its impact on the performance of drug conjugates.[3][4][5]

Introduction to this compound

This compound is a bifunctional, non-cleavable linker characterized by a 20-carbon aliphatic chain.[6][7] This structure imparts significant hydrophobicity.[7] One end of the molecule features a carboxylic acid for conjugation to a targeting moiety (like an antibody) or a protein-of-interest (POI) ligand, while the other end has a tert-butyl ester-protected carboxylic acid, allowing for orthogonal conjugation strategies.[7] This linker is utilized in the synthesis of both ADCs and PROTACs.[6][8]

Benchmarking Against Commercial Linker Classes

The performance of this compound can be theoretically benchmarked against two major classes of commercial linkers: hydrophilic polyethylene (B3416737) glycol (PEG) linkers and other non-cleavable hydrophobic linkers.

Comparison with Hydrophilic PEG Linkers

Polyethylene glycol (PEG) linkers are widely used in ADC and PROTAC design due to their ability to improve the solubility and pharmacokinetic properties of the conjugate.[9][10]

Data Presentation: this compound vs. Hydrophilic PEG Linkers

FeatureThis compoundCommercial Hydrophilic PEG LinkersRationale & Implications
Hydrophilicity LowHighThe hydrophobic nature of the C20 alkyl chain may lead to challenges with aqueous solubility and potentially induce aggregation of the final conjugate, especially with hydrophobic payloads.[11][12] In contrast, PEG linkers enhance the hydrophilicity of the conjugate, which can improve solubility, reduce aggregation, and lead to a more favorable pharmacokinetic profile.[4][9]
Pharmacokinetics Potentially faster clearanceGenerally longer circulation half-lifeHydrophobic ADCs tend to be cleared more rapidly from circulation by the mononuclear phagocytic system.[11][13] The hydrophilic nature of PEG linkers can shield the ADC from premature clearance, resulting in a longer half-life and increased tumor accumulation.[9]
Drug-to-Antibody Ratio (DAR) May be limitedHigher DARs achievableThe hydrophobicity of the linker can limit the number of drug molecules that can be conjugated to an antibody before aggregation becomes a significant issue.[4] Hydrophilic linkers can enable the conjugation of a higher number of drug molecules without compromising stability.[9]
Cell Permeability (for PROTACs) Potentially enhancedCan be lowerThe lipophilic nature of long alkyl chains may facilitate passive diffusion across cell membranes, which can be advantageous for PROTACs that need to reach intracellular targets.[10] Highly hydrophilic PEG linkers might hinder cell permeability.
"Bystander Effect" (for ADCs) Not applicable (non-cleavable)Dependent on cleavabilityAs a non-cleavable linker, the payload is released upon lysosomal degradation of the antibody, limiting the bystander effect.[1][14] Many PEG linkers are designed to be cleavable, allowing the released payload to diffuse and kill neighboring antigen-negative tumor cells.[1]
Comparison with Other Non-Cleavable Hydrophobic Linkers

Other non-cleavable hydrophobic linkers, such as those based on maleimidocaproyl (MC) or succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are also used in ADC development.[14][15]

Data Presentation: this compound vs. Other Non-Cleavable Hydrophobic Linkers

FeatureThis compoundCommercial Non-Cleavable Hydrophobic Linkers (e.g., SMCC)Rationale & Implications
Length and Flexibility Long (20 carbons) and flexibleShorter and more rigidThe extended length of the C20 chain provides significant spatial separation between the conjugated molecules, which could be advantageous in certain PROTAC designs to facilitate ternary complex formation.[3] However, high flexibility can also lead to an entropic penalty upon binding. Shorter, more rigid linkers like SMCC offer less conformational freedom.
Conjugation Chemistry Carboxylic acid-based (amide bond formation)Typically maleimide-based (thiol conjugation)The carboxylic acid functionality allows for straightforward conjugation to primary amines on antibodies or ligands. Maleimide-based linkers react specifically with free thiols, often generated by reducing interchain disulfides in antibodies.
Hydrophobicity Very HighHighBoth linker types are hydrophobic and can contribute to aggregation and faster clearance of the conjugate. The longer alkyl chain of this compound likely imparts greater hydrophobicity than SMCC.
Stability High (non-cleavable)High (non-cleavable)Both linkers form stable covalent bonds, leading to high plasma stability of the ADC and reduced off-target toxicity from premature drug release.[14][]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of ADCs and PROTACs using this compound are provided below. These are generalized procedures and may require optimization for specific applications.

Protocol 1: ADC Conjugation using this compound

This protocol describes the conjugation of a drug-linker construct to an antibody via amide bond formation.

  • Activation of this compound:

    • Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Add an activating agent such as N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC or DCC) in equimolar amounts.

    • Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS ester.

  • Drug Conjugation to the Activated Linker:

    • To the activated linker solution, add the payload containing a primary or secondary amine.

    • The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., DIEA).

    • Monitor the reaction by LC-MS until completion.

    • Purify the drug-linker construct by chromatography.

  • Deprotection of the tert-Butyl Ester:

    • Treat the drug-linker construct with an acid, such as trifluoroacetic acid (TFA), to remove the tert-butyl protecting group and reveal the terminal carboxylic acid.

    • Purify the deprotected drug-linker.

  • Activation of the Drug-Linker Construct:

    • Activate the terminal carboxylic acid of the drug-linker construct using NHS and a carbodiimide as described in step 1.

  • Conjugation to the Antibody:

    • Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0).

    • Add the activated drug-linker construct to the antibody solution. The molar ratio of the drug-linker to the antibody will determine the final Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction at room temperature or 4°C for several hours to overnight.

  • Purification and Characterization of the ADC:

    • Remove unconjugated drug-linker by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Characterize the resulting ADC for DAR, aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and mass spectrometry.[]

Protocol 2: PROTAC Synthesis using this compound

This protocol outlines a general approach for synthesizing a PROTAC using the bifunctional linker.

  • Conjugation of the First Ligand (POI binder or E3 ligase ligand):

    • Activate the carboxylic acid of this compound with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIEA) in an anhydrous solvent.

    • Add the first ligand containing a suitable nucleophile (e.g., an amine) to the activated linker.

    • Monitor the reaction by LC-MS and purify the resulting intermediate.

  • Deprotection of the tert-Butyl Ester:

    • Remove the tert-butyl protecting group from the intermediate using acidic conditions (e.g., TFA in DCM).

    • Purify the deprotected intermediate.

  • Conjugation of the Second Ligand:

    • Activate the newly revealed carboxylic acid of the intermediate using a coupling reagent and a base.

    • Add the second ligand (E3 ligase ligand or POI binder) with a suitable nucleophile.

    • Monitor the reaction to completion and purify the final PROTAC molecule by chromatography (e.g., HPLC).

  • Characterization:

    • Confirm the structure and purity of the final PROTAC using NMR, mass spectrometry, and HPLC.

Mandatory Visualization

PROTAC_Mechanism_of_Action cluster_cell Cell POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.

ADC_Conjugation_Workflow cluster_synthesis ADC Synthesis Workflow Linker 20-(tert-Butoxy)-20- oxoicosanoic acid ActivatedLinker Activated Linker (NHS Ester) Linker->ActivatedLinker Activation DrugLinker Drug-Linker Construct ActivatedLinker->DrugLinker Drug Conjugation ActivatedDrugLinker Activated Drug-Linker DrugLinker->ActivatedDrugLinker Deprotection & Activation ADC Antibody-Drug Conjugate (ADC) ActivatedDrugLinker->ADC Conjugation Antibody Antibody Antibody->ADC Purification Purification & Characterization ADC->Purification

Caption: A generalized workflow for the synthesis of an ADC using a bifunctional linker.

Linker_Properties_Comparison cluster_impact Impact on ADC/PROTAC Performance Linker Linker Properties Hydrophobicity Length Flexibility Cleavability Hydrophobic Hydrophobic Linker (e.g., this compound) Linker:hydrophobicity->Hydrophobic High Hydrophilic Hydrophilic Linker (e.g., PEG-based) Linker:hydrophobicity->Hydrophilic Low Solubility Solubility Hydrophobic->Solubility Decreases Aggregation Aggregation Hydrophobic->Aggregation Increases Pharmacokinetics Pharmacokinetics Hydrophobic->Pharmacokinetics Faster Clearance Hydrophilic->Solubility Increases Hydrophilic->Aggregation Decreases Hydrophilic->Pharmacokinetics Slower Clearance Efficacy Efficacy Pharmacokinetics->Efficacy

Caption: Logical relationship between linker hydrophobicity and its impact on performance.

References

Comparative Guide to the Quantitative Analysis of 20-(tert-Butoxy)-20-oxoicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 20-(tert-butoxy)-20-oxoicosanoic acid in various mixtures. The intended audience for this document includes researchers, scientists, and professionals engaged in drug development and chemical analysis. The comparison focuses on performance, sample preparation, and the strengths and limitations of each technique, supported by representative experimental data.

Introduction

This compound is a long-chain dicarboxylic acid mono-tert-butyl ester.[1][2] Its structure presents unique analytical challenges due to its low volatility and the presence of both a free carboxylic acid and a tert-butyl ester group. Accurate and precise quantification of this molecule in complex matrices is crucial for various research and development applications, including its use as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates and PROTACs.[1] This guide compares three primary analytical techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Methodology Comparison

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the specific goals of the analysis. Below is a summary of the performance of each technique for the quantification of this compound.

Data Presentation: Performance Metrics
ParameterHPLC-MS/MSGC-MS (with Derivatization)Quantitative NMR (qNMR)
Limit of Detection (LOD) 0.003 - 10 ng/mL[3][4]≤4 ng/m³ (in air samples)[5][6]5 - 100 nM[4]
Limit of Quantification (LOQ) 0.01 - 15 ng/mL[3]≤10 ng/m³ (in air samples)[5][6]~1 µM
**Linearity (R²) **>0.99[3]>0.99>0.999
Precision (%RSD) <15%[7]≤15%[5][6]<1%
Accuracy (% Recovery) 84% - 108%[8]90% - 110% (method dependent)95% - 105%
Sample Throughput HighMediumLow to Medium
Derivatization Required? No (but can be used to improve ionization)[4]YesNo[9]

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are representative and may require optimization for specific sample matrices.

HPLC-MS/MS Method

High-Performance Liquid Chromatography coupled to tandem mass spectrometry is a highly sensitive and selective method for the quantification of fatty acids and their esters.[3][4][7][8][10]

Sample Preparation:

  • A known weight or volume of the sample is dissolved in an appropriate solvent (e.g., acetonitrile/isopropanol mixture).

  • An internal standard (e.g., a deuterated analog of the analyte) is added.

  • The sample is vortexed and then centrifuged to precipitate any insoluble material.

  • The supernatant is transferred to an autosampler vial for injection.

Instrumentation and Conditions:

  • LC System: UPLC/UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[10]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile/isopropanol (B).[10]

  • Flow Rate: 0.3 mL/min.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically used for carboxylic acids.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.

GC-MS Method (with Derivatization)

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like dicarboxylic acids, a derivatization step is necessary to increase their volatility.[5][6][11][12]

Sample Preparation and Derivatization:

  • The sample is extracted using a suitable solvent (e.g., ethyl acetate).

  • The solvent is evaporated to dryness under a stream of nitrogen.

  • A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is added to the dried extract.[6]

  • The mixture is heated (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

  • The derivatized sample is then injected into the GC-MS.

Instrumentation and Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient starting at a low temperature (e.g., 80°C) and ramping up to a high temperature (e.g., 300°C).

  • MS System: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Quantitative NMR (qNMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy is an inherently quantitative technique that allows for the determination of analyte concentration without the need for identical standards for calibration.[9][13]

Sample Preparation:

  • An accurate weight of the sample is dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆, which is suitable for carboxylic acids).[14]

  • A certified internal standard of known concentration (e.g., maleic acid) is added.

  • The mixture is transferred to an NMR tube.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard 1D proton (¹H) NMR experiment is performed.

  • Key Parameters: A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 relaxation time of the protons of interest).

  • Data Processing: The spectra are phased and baseline corrected. The integrals of the signals from the analyte and the internal standard are carefully measured. The concentration of the analyte is calculated based on the ratio of the integrals and the known concentration of the internal standard.[13]

Visualizations

Experimental Workflow Diagram

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample in Matrix Extraction Extraction/Dissolution Sample->Extraction Standard Add Internal Standard Extraction->Standard Derivatization Derivatization (GC-MS only) Standard->Derivatization HPLC HPLC-MS/MS Standard->HPLC NMR qNMR Standard->NMR GC GC-MS Derivatization->GC Integration Peak Integration HPLC->Integration GC->Integration NMR->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the quantitative analysis.

Method Selection Guide

Method Selection Method Method Start High Sensitivity Required? Matrix Complex Matrix? Start->Matrix Yes Structural Structural Confirmation Needed? Start->Structural No Method_HPLC HPLC-MS/MS Matrix->Method_HPLC Yes Method_GC GC-MS Matrix->Method_GC No Structural->Method_GC No Method_NMR qNMR Structural->Method_NMR Yes

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The quantitative analysis of this compound can be effectively achieved using HPLC-MS/MS, GC-MS, or qNMR.

  • HPLC-MS/MS is the method of choice for high-sensitivity applications and for the analysis of complex biological matrices, offering a balance of speed and specificity.[3][7]

  • GC-MS is a reliable and robust alternative, particularly when high sensitivity is required, though it necessitates a derivatization step which can add complexity to the sample preparation.[5][6]

  • qNMR provides excellent precision and accuracy without the need for derivatization or a specific reference standard for the analyte, making it a powerful tool for the analysis of purer samples and for structural confirmation.[9][13]

The final selection of the analytical method should be based on a careful consideration of the specific requirements of the study, including sensitivity, sample throughput, and the nature of the sample matrix.

References

Safety Operating Guide

Personal protective equipment for handling 20-(tert-Butoxy)-20-oxoicosanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 20-(tert-butoxy)-20-oxoicosanoic acid (CAS Number: 683239-16-9). Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health effects.[1] It is harmful if swallowed, inhaled, or comes into contact with skin.[1] The substance is classified as an irritant and can cause skin, eye, and respiratory irritation.[1][2]

Table 1: GHS Hazard Summary

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
alt text
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinWarning
alt text
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning
alt text
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
alt text
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
alt text
Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationWarning
alt text

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the handler and the chemical, minimizing exposure.[3] The following table summarizes the required PPE for handling this compound, which is a solid at room temperature.[2][4]

Table 2: Recommended Personal Protective Equipment

Protection TypeRecommended PPERationale and Best Practices
Eye and Face Protection Chemical splash goggles and face shieldGoggles must be worn to protect against dust particles and splashes.[5][6] A face shield provides an additional layer of protection for the entire face.[6][7]
Skin and Body Protection Chemical-resistant gloves (Nitrile or Neoprene), lab coat, and full-length clothingImpervious gloves are required to prevent skin contact.[8] A lab coat should be worn and fully buttoned.[9] Closed-toe shoes and long pants are mandatory to cover all skin.[9]
Respiratory Protection NIOSH-approved respiratorSince the substance is a solid and can form dust, a respirator is necessary if engineering controls are insufficient or when handling large quantities to prevent inhalation.[8][9] Use should follow a full respiratory protection program, including fit testing.[9]

Operational Plan: Step-by-Step Handling Protocol

3.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[8] A certified chemical fume hood is the recommended engineering control for dispensing and handling the compound to minimize inhalation risk.[10][11]

3.2. Pre-Handling Preparations

  • Review SDS: Thoroughly read and understand the Safety Data Sheet (SDS) before work begins.[11]

  • Area Designation: Designate a specific area for handling, clearly marking it as a "Corrosives Use Area."[11]

  • Assemble PPE: Put on all required PPE as specified in Table 2. Ensure gloves are inspected for any defects before use.[9]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[11]

3.3. Handling Procedure

  • Weighing: Handle the solid chemical carefully to avoid generating dust.[8] Use a balance inside the fume hood or in a ventilated enclosure.

  • Transporting: When moving the chemical, use sealed, clearly labeled, and durable secondary containers.[11]

  • During Use: Keep containers tightly closed when not in use.[11] Avoid all personal contact with the substance.[8] Do not eat, drink, or smoke in the handling area.[8]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[8] Decontaminate the work surface with an appropriate cleaning agent.

Disposal Plan

4.1. Waste Collection

  • Container: Place all waste material, including contaminated disposables (e.g., gloves, wipes), into a clean, dry, sealable, and clearly labeled hazardous waste container.[8]

  • Segregation: Store waste containers away from incompatible materials. Specifically, keep this acidic waste separate from bases, oxidizers, and flammable solvents.[10][12]

4.2. Spill Cleanup

  • Evacuate: If a significant spill occurs, evacuate the immediate area and alert colleagues.

  • PPE: Wear all recommended PPE, including respiratory protection, before re-entering the area.

  • Contain and Absorb: For small spills, use dry cleanup procedures.[8] Cover the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials.

  • Neutralize: Cautiously neutralize the spilled acid with a suitable agent like sodium bicarbonate.[10]

  • Collect: Sweep or vacuum the absorbed and neutralized material into the designated hazardous waste container.[8] Avoid generating dust.[8] Do not use air hoses for cleaning.[8]

  • Decontaminate: Clean the spill area thoroughly.

4.3. Final Disposal

  • All chemical waste must be disposed of following local, state, and federal regulations. Contact your institution's Environmental Health & Safety (EH&S) department for collection and disposal.[10]

Safe Handling Workflow

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response A Review Safety Data Sheet (SDS) B Don Required PPE: Goggles, Face Shield, Gloves, Lab Coat A->B C Verify Engineering Controls: Fume Hood Operational B->C D Handle Chemical Inside Fume Hood C->D Proceed to Handling E Weigh and Dispense Carefully to Avoid Dust D->E J Spill Occurs D->J If Spill Occurs F Keep Container Sealed When Not in Use E->F G Decontaminate Work Surface and Equipment F->G Complete Work H Segregate and Dispose of Waste in Labeled Hazardous Waste Container G->H I Remove PPE and Wash Hands Thoroughly H->I K Contain & Neutralize Spill (Using Full PPE) J->K L Contact EH&S for Large Spills J->L K->H

Caption: Workflow for safely handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.